molecular formula C8H10IN B3056249 2-iodo-N,N-dimethylaniline CAS No. 698-02-2

2-iodo-N,N-dimethylaniline

Cat. No.: B3056249
CAS No.: 698-02-2
M. Wt: 247.08 g/mol
InChI Key: DDQWSLFKVLTRDN-UHFFFAOYSA-N
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Description

2-iodo-N,N-dimethylaniline is a useful research compound. Its molecular formula is C8H10IN and its molecular weight is 247.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQWSLFKVLTRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220089
Record name Aniline, o-iodo-N,N-dimethyl-
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Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-02-2
Record name 2-Iodo-N,N-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, o-iodo-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, o-iodo-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-iodo-N,N-dimethylaniline basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-iodo-N,N-dimethylaniline: Core Properties and Applications

Executive Summary

This compound is a halogenated aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique structural combination of a reactive aryl iodide and a tertiary aniline group makes it a key intermediate in the construction of complex molecular architectures.[1] The presence of the iodine atom at the ortho-position to the dimethylamino group provides a reactive site for a multitude of cross-coupling reactions, while the dimethylamino group itself can influence the electronic properties of the aromatic ring and participate in chelation with metal catalysts, thereby directing reaction pathways.[1] This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 698-02-2, is an oily liquid at room temperature.[2] Its core structure consists of an aniline molecule substituted with an iodine atom at the ortho (2-position) and two methyl groups on the nitrogen atom. This substitution pattern is crucial to its chemical behavior.

Key Physicochemical Data

The essential physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₈H₁₀IN[2][3]
Molecular Weight 247.08 g/mol [2]
CAS Number 698-02-2[2][3]
Appearance Liquid
Boiling Point 245.5 °C at 760 mmHg[3]
Density 1.652 g/cm³[3]
Refractive Index 1.634[3]
Flash Point 102.3 °C[3]
LogP 2.35720[3]
InChI Key DDQWSLFKVLTRDN-UHFFFAOYSA-N[2]
SMILES CN(C)C1=CC=CC=C1I[2]

Synthesis and Purification

While various methods exist for the synthesis of substituted anilines, a common route to this compound involves the direct iodination of N,N-dimethylaniline. The challenge in this approach lies in controlling the regioselectivity, as iodination of N,N-dimethylaniline can also yield the para-substituted product, 4-iodo-N,N-dimethylaniline.[4][5] The choice of iodinating agent and reaction conditions is therefore critical to favor the formation of the ortho isomer.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_purification Final Purification start N,N-Dimethylaniline reaction Electrophilic Aromatic Substitution (Controlled Temperature) start->reaction reagent Iodinating Agent (e.g., I₂, NIS) reagent->reaction mixture Crude Reaction Mixture (ortho/para isomers + reagents) reaction->mixture quench Reaction Quenching (e.g., Na₂S₂O₃ solution) mixture->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) quench->extract dry Drying Organic Layer (e.g., MgSO₄) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) concentrate->chromatography product Pure this compound chromatography->product caption Fig. 1: Synthesis & Purification Workflow

Caption: Fig. 1: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Iodination

This protocol describes a general procedure for the iodination of N,N-dimethylaniline. Note: This is a representative protocol and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N,N-dimethylaniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane at 0 °C.

  • Addition of Iodinating Agent: Prepare a solution of N-iodosuccinimide (NIS) (1.1 eq) in the same solvent. Add this solution dropwise to the flask over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The use of NIS often provides better regioselectivity compared to I₂.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the ortho and para isomers.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups.

Relationship between Structure and Reactivity

G cluster_features Key Structural Features cluster_reactivity Resulting Chemical Reactivity compound This compound iodine Aryl Iodide (C-I bond) compound->iodine amine Dimethylamino Group (-NMe₂) compound->amine coupling Substrate for Pd-catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) iodine->coupling provides the reactive site chelation Chelating/Directing Group for ortho-metalation amine->chelation enables caption Fig. 2: Structure-Reactivity Relationship

Caption: Fig. 2: The relationship between the key functional groups and the chemical reactivity of the molecule.

Applications in Synthesis
  • Cross-Coupling Reactions: As an aryl iodide, it is an excellent substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. This makes it a preferred building block for creating carbon-carbon and carbon-heteroatom bonds.

  • Pincer Ligand Synthesis: The molecule is a precursor for synthesizing novel palladium pincer complexes.[6] The dimethylamino group can participate in chelation, anchoring a metal catalyst and enabling subsequent C-H activation at other sites on the molecule.[6]

  • Pharmaceutical and Agrochemical Intermediates: While data for the N,N-dimethylated version is specific, the parent compound, 2-iodoaniline, is a crucial intermediate in synthesizing a range of bioactive molecules, including antifungal agents, neuroprotective drugs, and pesticides.[7] This highlights the importance of the 2-iodoaniline scaffold in the life sciences industries.

  • Materials Science: The rigid, functionalized aromatic structure is suitable for building organic electronic materials, dyes, and polymers.

Spectroscopic Characterization

Unambiguous identification of this compound requires standard spectroscopic techniques. The expected data are outlined below.

TechniqueExpected Signature
¹H NMR - A singlet around 2.7-3.0 ppm (6H) corresponding to the two N-methyl groups. - A multiplet pattern in the aromatic region (6.5-8.0 ppm) for the four protons on the benzene ring. The ortho-proton to the iodine will be the most downfield.
¹³C NMR - A signal around 45 ppm for the N-methyl carbons. - Six distinct signals in the aromatic region (110-155 ppm). The carbon atom bonded to the iodine (C-I) will appear at a characteristic upfield shift (around 90-105 ppm) due to the heavy atom effect.
IR - C-H stretching vibrations for the aromatic ring (~3050-3100 cm⁻¹) and alkyl groups (~2850-2960 cm⁻¹). - C=C aromatic ring stretching vibrations (~1450-1600 cm⁻¹). - A strong C-N stretching vibration (~1350 cm⁻¹).
Mass Spec (EI) - A prominent molecular ion peak (M⁺) at m/z = 247. - A characteristic fragment ion at m/z = 120, corresponding to the loss of the iodine atom ([M-I]⁺).
Protocol: Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl₃), as the compound is soluble in common organic solvents.

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification
Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[2]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[2]
STOT, Single Exposure (Category 3)H335: May cause respiratory irritation[2]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.[9] All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept in a dark place, under an inert atmosphere, and away from oxidizing agents and light, as it may be light-sensitive.[11]

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed container for chemical waste disposal.[12] Do not allow the product to enter drains.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]

    • Ingestion: Rinse mouth and seek immediate medical attention.[10]

References

  • This compound | C8H10IN | CID 3013933. PubChem, National Institutes of Health. [Link]

  • N,N-Dialkyl-2-iodoanilines: A versatile source for the synthesis of Pd(II) complexes. Synthesis of novel OCP- and CCN-pincer pal. RSC Publishing. [Link]

  • 2-iodo-N-methylaniline | C7H8IN | CID 11031766. PubChem, National Institutes of Health. [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. [Link]

  • 4-Iodo-N,N-dimethylaniline. Wikipedia. [Link]

  • N,N-dimethylaniline Safety data sheet. Agar Scientific. [Link]

  • Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. PubMed. [Link]

  • N,N-Dimethylaniline SAFETY DATA SHEET. Penta Chemicals. [Link]

Sources

An In-depth Technical Guide to 2-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-iodo-N,N-dimethylaniline is a pivotal synthetic intermediate, prized for its utility in constructing complex molecular architectures. Its structure, featuring an ortho-iodine atom and a dimethylamino group, provides a unique combination of steric influence and electronic properties that are highly advantageous in modern organic synthesis. This guide offers a comprehensive exploration of this compound, detailing its physicochemical properties, synthesis, and extensive applications in palladium-catalyzed cross-coupling reactions. It is designed for researchers, chemists, and professionals in drug development, providing expert insights into the causality behind experimental choices and presenting validated protocols for its use as a robust building block in the synthesis of pharmaceuticals and advanced materials.

Introduction

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast array of building blocks, ortho-substituted anilines are of particular importance due to their prevalence in pharmaceuticals, agrochemicals, and materials science. This compound (CAS No. 698-02-2) has emerged as a particularly versatile reagent.[1][2] The presence of the iodine atom serves as a highly effective handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. The adjacent N,N-dimethylamino group not only influences the electronic nature of the aromatic ring but also exerts significant steric and coordinating effects that can be exploited to control regioselectivity and reaction outcomes. This guide will delve into the core attributes of this compound, providing the technical depth necessary for its effective application in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application.

Physical and Chemical Properties

The key properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 698-02-2[1]
Molecular Formula C₈H₁₀IN[1]
Molecular Weight 247.08 g/mol [1]
Physical Form Liquid
Purity Typically ≥95%
InChI Key DDQWSLFKVLTRDN-UHFFFAOYSA-N[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Representative data are as follows:

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl groups of the dimethylamino moiety. The aromatic protons typically appear as a complex multiplet in the range of 6.5-7.8 ppm, while the six protons of the two methyl groups present as a sharp singlet around 2.7-2.9 ppm.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum shows distinct signals for the eight carbon atoms. The carbons of the benzene ring appear in the aromatic region (typically 110-155 ppm), with the carbon atom bonded to the iodine showing a characteristic downfield shift. The methyl carbons of the dimethylamino group typically resonate around 40-45 ppm.[1]

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) at m/z 247, corresponding to the molecular weight of the compound.[3]

  • Infrared Spectroscopy (IR): The IR spectrum displays characteristic absorption bands. C-H stretching vibrations for the aromatic ring are observed around 3050-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears in the 2800-3000 cm⁻¹ region. C=C stretching vibrations of the aromatic ring are found near 1600 cm⁻¹.

Spectroscopic data for this compound can be found in various chemical databases.[4]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]

  • Precautionary Measures: Handling should be performed in a well-ventilated area, such as a fume hood.[5][6] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[6] Avoid breathing fumes, and wash hands thoroughly after handling.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

Synthesis of this compound

The primary route for synthesizing this compound is through the direct iodination of N,N-dimethylaniline. While various iodinating agents can be employed, a common and effective method involves the use of molecular iodine. Another practical route involves the decarboxylative iodination of anthranilic acids.[7]

Representative Synthesis Protocol: Iodination of N,N-dimethylaniline

This protocol describes a general procedure for the ortho-iodination of N,N-dimethylaniline.

Expertise & Causality: The choice of an appropriate iodinating agent and reaction conditions is critical. While N,N-dimethylaniline is activated towards electrophilic substitution, achieving high regioselectivity for the ortho position can be challenging. The use of specific reagents can help direct the substitution.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylaniline (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Addition of Iodinating Agent: Slowly add molecular iodine (I₂) (0.5 equivalents) and potassium iodide (KI) (0.6 equivalents) to the solution.[7]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The mixture is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Key Reactions and Synthetic Applications

The synthetic power of this compound lies in its ability to participate in a wide range of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, coupling an organohalide with an organoboron species.[8]

Expertise & Causality: This reaction is widely used to synthesize biaryl compounds. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. The base plays a key role in the transmetalation step, activating the organoboron species.[9][10] The reactivity order for the halide is I > Br > Cl, making this compound an excellent substrate.[9]

Representative Protocol:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).[8]

  • The vessel is purged with an inert gas, and a suitable solvent (e.g., toluene, dioxane, or DMF, often with water) is added.[8]

  • The mixture is heated (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, the reaction is diluted with water and extracted with an organic solvent. The product is purified by column chromatography.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_complex [Ar-Pd(II)L₂-I] pd0->oxidative_complex re_label Reductive Elimination pd0->re_label transmetalation_complex [Ar-Pd(II)L₂-Ar'] oxidative_complex->transmetalation_complex oa_label Oxidative Addition oxidative_complex->oa_label transmetalation_complex->pd0 tm_label Transmetalation transmetalation_complex->tm_label oa_label->pd0 Ar-I tm_label->oxidative_complex Ar'-B(OH)₂ + Base re_label->transmetalation_complex Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck-Mizoroki Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, a powerful method for C-C bond formation.[11][12]

Expertise & Causality: This reaction is highly valuable for synthesizing styrenes and cinnamates.[13] A base, typically an amine like triethylamine or an inorganic base, is required to neutralize the HX produced. The choice of ligand can influence the regioselectivity of the alkene addition.

Representative Protocol:

  • Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source like Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent (e.g., DMF, acetonitrile).

  • De-gas the mixture and heat under an inert atmosphere until completion.

  • After cooling, filter the mixture to remove palladium black and salts.

  • The filtrate is worked up by extraction and purified via column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, yielding substituted alkynes.[14]

Expertise & Causality: This reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free versions exist.[15][16] The amine base (e.g., Et₃N or DIPEA) serves both as the base and often as the solvent.[14] The reaction is highly efficient for aryl iodides.[17]

Representative Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper co-catalyst (CuI).[15]

  • Add an anhydrous amine solvent like triethylamine.[15]

  • Add the terminal alkyne (1.2 equiv.) dropwise.[15]

  • Stir the reaction at room temperature or with gentle heating.

  • Upon completion, the reaction mixture is worked up by extraction and purified by chromatography.

Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling aryl halides with amines, a significant advancement over classical methods.[18][19]

Expertise & Causality: This reaction has broad scope for both the amine and aryl halide components.[20] It requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, like XPhos), and a base (typically a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄).[19][21]

Representative Protocol:

  • Charge a glovebox-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃), a ligand (e.g., XPhos), and a base (e.g., K₃PO₄).[21]

  • Add this compound, the desired amine, and an anhydrous solvent (e.g., THF or toluene).[21]

  • Seal the tube and heat the reaction mixture with stirring for the required time.

  • After cooling, the mixture is diluted, filtered, and subjected to an extractive workup, followed by chromatographic purification.

Applications in Drug Discovery and Materials Science

The synthetic utility of this compound makes it a valuable precursor in the synthesis of a wide range of functional molecules. The biaryl, styrenyl, alkynyl, and amino-aryl motifs constructed using this building block are prevalent in numerous biologically active compounds and functional materials. For instance, substituted anilines and biaryl structures are common scaffolds in kinase inhibitors, GPCR modulators, and other therapeutic agents. The ability to rapidly generate libraries of such compounds using the robust coupling methods described above is a significant advantage in lead optimization campaigns. This methodology has been shown to be practical in gram-scale synthesis, with some resulting compounds showing potent anti-influenza A virus activity.[22]

Conclusion

This compound stands out as a highly enabling and versatile chemical building block. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides chemists with reliable and efficient pathways to complex molecular targets. The protocols and mechanistic insights provided in this guide underscore the compound's importance and are intended to empower researchers in drug discovery and materials science to leverage its full synthetic potential. A thorough understanding of the principles governing its reactions is key to its successful and innovative application.

References

  • Synquest Labs. 4-Chloro-N,N-dimethylaniline - Safety Data Sheet.

  • AK Scientific, Inc. 4-Chloro-N,N-dimethylaniline - Safety Data Sheet.

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  • abcr Gute Chemie. AB451891 | CAS 698-69-1.

  • Sigma-Aldrich. This compound | 698-02-2.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11031766, 2-iodo-N-methylaniline.

  • Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.

  • ChemicalBook. 2-iodo-N,N-dimethyl-aniline(698-02-2) 1H NMR spectrum.

  • Synthesis. A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids.

  • Wikipedia. Buchwald–Hartwig amination.

  • Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethylaniline.

  • Benchchem. Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans.

  • Organic Chemistry Portal. Heck Reaction.

  • Al-Mustansiriyah Journal of Science. A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.

  • Wikipedia. Heck reaction.

  • Organic Chemistry Portal. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates.

  • ACS Publications. Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C.

  • Chemistry LibreTexts. Heck Reaction.

  • YouTube. The Buchwald-Hartwig Amination Reaction.

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  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • ResearchGate. Synthesis of 2-dimethylamino-N,N-dimethylaniline N-oxide.

  • Wikipedia. Suzuki reaction.

  • Chemistry LibreTexts. Sonogashira Coupling.

  • Wikipedia. Sonogashira coupling.

  • ChemicalBook. N,N-Dimethylaniline: Synthesis, applications and toxicity.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.

  • BLD Pharm. 698-02-2|this compound.

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  • Horizon Research Publishing. Catalytic Activity of a Dimeric Palladacycle of 2-Phenylaniline in Suzuki and Heck Cross-coupling Reactions.

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An In-Depth Technical Guide to 2-iodo-N,N-dimethylaniline: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of 2-iodo-N,N-dimethylaniline, a versatile building block in modern organic synthesis. The document delves into its detailed molecular structure, physicochemical properties, and spectroscopic signatures. It offers an exhaustive, field-proven protocol for its synthesis via electrophilic iodination and outlines its critical role as a precursor in palladium-catalyzed cross-coupling reactions, which are foundational to contemporary drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with an iodine atom and a dimethylamino group at the ortho positions.[1][2] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a highly valuable intermediate in synthetic chemistry. The electron-donating nature of the dimethylamino group activates the aromatic ring, while the bulky iodine atom can direct reactions to specific positions and serve as an excellent leaving group in various transformations.[3] This guide will explore the structural characteristics, synthesis, and key applications of this compound, with a particular focus on its utility in forming complex molecular architectures relevant to the pharmaceutical and materials science sectors.[4][5]

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by the interplay between its three core components: the aromatic ring, the sterically demanding and electronically influential iodo group, and the strongly electron-donating dimethylamino group.

Key Structural Features:

  • Aromatic System: The benzene ring provides a rigid scaffold for the functional groups.

  • Dimethylamino Group (-N(CH₃)₂): This group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. This increases the electron density of the ring, making it more susceptible to electrophilic attack.

  • Iodo Group (-I): As a halogen, iodine is electronegative, but its most significant contribution in this context is its ability to act as an excellent leaving group in metal-catalyzed cross-coupling reactions. Its size also imposes significant steric hindrance around the adjacent dimethylamino group.

A diagram highlighting these key structural features is presented below.

G Figure 1: Key Structural Features of this compound cluster_molecule This compound cluster_features Functional Group Analysis mol C₈H₁₀IN ring Aromatic Ring (π-system scaffold) mol->ring Core Structure iodo Ortho-Iodo Group (Excellent Leaving Group, Steric Bulk) mol->iodo Key Reactivity Site amino Dimethylamino Group (Strong Electron-Donating Group) mol->amino Directing & Activating Group

Caption: Figure 1: Key Structural Features of this compound.

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValueSource
CAS Number 698-02-2[1][2]
Molecular Formula C₈H₁₀IN[1][2]
Molecular Weight 247.08 g/mol [2][6]
Appearance Liquid[6]
Topological Polar Surface Area 3.2 Ų[1][2]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 1[1]
InChIKey DDQWSLFKVLTRDN-UHFFFAOYSA-N[2][6]
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the six protons of the two methyl groups (-N(CH₃)₂) and a complex multiplet pattern for the four aromatic protons, influenced by the ortho, meta, and para couplings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the two methyl carbons, the four aromatic CH carbons, and the two quaternary carbons (one bonded to the iodine and one to the nitrogen).

  • IR (Infrared) Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic and methyl groups, C=C stretching from the aromatic ring, and C-N stretching from the dimethylamino group.

  • MS (Mass Spectrometry): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight (247.08).[8]

Synthesis and Purification

The most common and direct method for the preparation of this compound is the electrophilic iodination of N,N-dimethylaniline.[9] The strong activating effect of the dimethylamino group directs the incoming electrophile (iodine) to the ortho and para positions. While the para-isomer is also formed, the ortho-isomer can be isolated through standard purification techniques.

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

G Figure 2: General Synthesis and Purification Workflow start Start: N,N-dimethylaniline reaction Electrophilic Iodination (Room Temperature) start->reaction reagents Iodinating Agent (e.g., I₂) Solvent (e.g., CH₂Cl₂) reagents->reaction quench Quenching (aq. Na₂S₂O₃) reaction->quench extraction Workup & Extraction (e.g., with CH₂Cl₂) quench->extraction purification Purification (Flash Column Chromatography) extraction->purification product Product: this compound purification->product analysis Characterization (NMR, MS) product->analysis

Caption: Figure 2: General Synthesis and Purification Workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of anilines.[4][10]

Materials:

  • N,N-dimethylaniline

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N,N-dimethylaniline (1.0 eq.) in dichloromethane.

  • Addition of Iodine: In a separate flask, prepare a solution of iodine (1.1 eq.) in dichloromethane. Add this iodine solution dropwise to the N,N-dimethylaniline solution at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[4]

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the characteristic color of iodine disappears.[4]

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the ortho- and para-isomers and obtain pure this compound.

Causality and Insights:

  • Choice of Iodinating Agent: Molecular iodine (I₂) is a mild and effective iodinating agent for activated aromatic rings.

  • Quenching: Sodium thiosulfate is used to reduce any unreacted iodine to colorless iodide ions, simplifying the workup process.

  • Purification: Column chromatography is necessary to separate the desired ortho-product from the thermodynamically favored para-product and other impurities.

Reactivity and Key Transformations: The Suzuki-Miyaura Cross-Coupling

One of the most powerful applications of this compound is its use as an aryl halide in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[11][12] This reaction forms a carbon-carbon bond between the aryl halide and an organoboron compound, providing access to a vast array of complex biaryl structures, which are prevalent in pharmaceuticals.[13]

The general scheme for the Suzuki-Miyaura coupling is as follows: Ar-X + R-B(OR')₂ → Ar-R (where Ar-X is the aryl halide, and R-B(OR')₂ is the boronic acid or ester)

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[14]

The catalytic cycle is illustrated in the diagram below.

G Figure 3: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)-I(L₂) (Ar = 2-(N,N-dimethylamino)phenyl) pd0->pd2_complex transmetalation Transmetalation pd2_biaryl Ar-Pd(II)-R(L₂) pd2_complex->pd2_biaryl pd2_biaryl->pd0 reductive_elimination Reductive Elimination product Ar-R (Coupled Product) reductive_elimination->product aryl_halide This compound (Ar-I) aryl_halide->pd0 boronic_acid Boronic Acid (R-B(OH)₂) + Base boronic_acid->pd2_complex

Caption: Figure 3: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Example Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of an aryl iodide.[4][15]

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq.)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • Dioxane and Water (as solvent)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, PdCl₂(PPh₃)₂, and K₃PO₄.

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Solvent Addition: Add dioxane and water as the solvent system.

  • Heating: Stir the reaction mixture at an elevated temperature (e.g., 60-100 °C) and monitor by TLC.

  • Workup: After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired biaryl product.

Applications in Research and Drug Development

Aniline substructures are common in pharmaceuticals, but they can sometimes be metabolized in the liver to form toxic byproducts.[5] The ability to use building blocks like this compound to construct complex molecules allows chemists to design novel compounds with potentially improved safety profiles.[16][17] The C-C bonds formed via Suzuki coupling are robust and are central to the synthesis of numerous biologically active molecules, including inhibitors of kinases and other enzymes targeted in drug discovery.[13]

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the ortho-relationship of its iodo and dimethylamino functionalities. This guide has provided a detailed examination of its structure, a reliable protocol for its synthesis, and a demonstration of its utility in the powerful Suzuki-Miyaura cross-coupling reaction. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of this building block opens up efficient pathways to novel and complex molecular targets.

References

  • Benchchem. (n.d.). Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline. Retrieved from Benchchem website.[4]

  • Gnanapragasam, N. S., & Ramanujam, M. (1978). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry, 16A, 883.

  • Guidechem. (n.d.). This compound 698-02-2 wiki. Retrieved from Guidechem website.[1]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3013933, this compound. Retrieved from PubChem.[2]

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website.[6]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11031766, 2-iodo-N-methylaniline. Retrieved from PubChem.[18]

  • Benchchem. (n.d.). This compound | 698-02-2. Retrieved from Benchchem website.[3]

  • Hospital, A., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. ResearchGate.[10]

  • Université du Luxembourg. (n.d.). This compound (C8H10IN). PubChemLite.[8]

  • Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from Wikipedia.[9]

  • Wang, L., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Royal Society of Chemistry.[19]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.[20]

  • That Chemist. (2023, May 12). N,N-Dimethylaniline, a molecule to dye for [Video]. YouTube.[21]

  • Senkowski, B. Z., & Panson, G. S. (1960). A Spectral Study of the Reaction between Iodine and N,N-Dimethylaniline in Cyclohexane. The Journal of Organic Chemistry, 26(3), 943-944.[22]

  • University of Michigan News. (2018, November 21). Designing a safer building block for drug discovery by harnessing visible light.[5]

  • BLD Pharm. (n.d.). 698-02-2|this compound. Retrieved from BLD Pharm website.[23]

  • ResearchGate. (n.d.). Mechanism of oxidation with 2-dimethylamino-N,N-dimethylaniline N-oxide. Retrieved from ResearchGate.[24]

  • Ambeed.com. (n.d.). 698-02-2 | this compound | Fluorinated Building Blocks. Retrieved from Ambeed.com.[25]

  • Bako, E., & Gunda, T. E. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.[11]

  • ResearchGate. (2025, August 10). (PDF) 4-Iodo-2,6-dimethylaniline.[26]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.[12]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal.[14]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695–4698.[13]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.[15]

  • Benchchem. (2025, December). A Comparative Spectroscopic Analysis of 2,6-Dimethylaniline and Its Isomers.[7]

  • Gao, D., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Journal of Medicinal Chemistry, 64(21), 15917–15927.[16]

  • Royal Society of Chemistry. (2025, March 7). From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation.[17]

Sources

An In-depth Technical Guide to 2-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Department]

Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-iodo-N,N-dimethylaniline, a key aromatic iodo compound with significant applications in organic synthesis and drug development. The document details its chemical identity, physicochemical properties, synthesis methodologies, and reactivity, with a focus on its utility in forming carbon-carbon and carbon-heteroatom bonds. Key reaction classes, such as palladium-catalyzed cross-coupling reactions, are discussed in depth. Furthermore, this guide outlines established experimental protocols, safety and handling procedures, and spectral data for the unambiguous identification of the compound. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this versatile chemical building block.

Table of Contents

Introduction

This compound is a substituted aromatic amine that has garnered considerable interest in the field of organic chemistry. Its structure, featuring an iodine atom ortho to a dimethylamino group, makes it a valuable precursor in a variety of chemical transformations. The dimethylamino group can influence the reactivity of the aromatic ring and participate in chelation with metal catalysts, thereby directing reactions to specific positions.[1] This unique electronic and steric profile makes this compound a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and functional materials.[1]

This guide aims to provide a detailed technical overview of this compound, covering its fundamental properties, synthesis, and reactivity. By consolidating this information, we intend to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in their work.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of a compound is paramount for its successful application in research and development. This section details the key identifiers and physicochemical characteristics of this compound.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2]

  • Molecular Formula: C₈H₁₀IN[2][3]

  • Canonical SMILES: CN(C)C1=CC=CC=C1I[2][3]

  • InChI: InChI=1S/C8H10IN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3[2][3]

  • InChIKey: DDQWSLFKVLTRDN-UHFFFAOYSA-N[2][3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 247.08 g/mol [2]
Monoisotopic Mass 246.98580 Da[2]
CAS Number 698-02-2[2][3]
Appearance Data not consistently available; related compounds suggest it may be a liquid or low-melting solid.
Boiling Point Data not readily available.
Solubility Data not readily available, but likely soluble in common organic solvents.
Topological Polar Surface Area 3.2 Ų[3]

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the desired scale, purity, and available starting materials.

Synthetic Routes

A common approach involves the direct iodination of N,N-dimethylaniline.[1] However, controlling the regioselectivity to favor the ortho-isomer can be challenging due to the para-directing nature of the dimethylamino group.

Conceptual Synthetic Workflow:

Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_products Products cluster_purification Purification N,N-dimethylaniline N,N-dimethylaniline Reaction_Vessel Direct Iodination N,N-dimethylaniline->Reaction_Vessel Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Reaction_Vessel Ortho_Isomer This compound Reaction_Vessel->Ortho_Isomer Para_Isomer 4-iodo-N,N-dimethylaniline Reaction_Vessel->Para_Isomer Purification_Step Chromatography Ortho_Isomer->Purification_Step Para_Isomer->Purification_Step Pure_Ortho_Isomer Pure this compound Purification_Step->Pure_Ortho_Isomer Isolated Product Palladium_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-I Ar-Pd(II)-I(L_n) Ar-Pd(II)-I(L_n) (Ar = 2-(N,N-dimethylamino)phenyl) Oxidative_Addition->Ar-Pd(II)-I(L_n) Transmetalation Transmetalation Ar-Pd(II)-I(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Ar-R (Coupled Product) Reductive_Elimination->Ar-R

Sources

synthesis of N,N-dimethylaniline from aniline mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of N,N-Dimethylaniline from Aniline

Introduction

N,N-dimethylaniline (DMA) is a cornerstone tertiary amine that serves as a pivotal intermediate in the synthesis of a vast array of commercial products. Its applications span from the creation of dyes, such as methyl orange and malachite green, to its use as a polymerization accelerator for resins and as a precursor for pharmaceuticals and agrochemicals.[1][2] The efficient and selective synthesis of DMA from aniline is, therefore, a process of significant academic and industrial importance.

This technical guide provides a comprehensive exploration of the primary synthetic routes to N,N-dimethylaniline from aniline. We will delve into the mechanistic underpinnings of both large-scale industrial productions and classic laboratory-scale methodologies. The discussion is structured to provide researchers, scientists, and drug development professionals with not only procedural details but also the causal logic behind experimental choices, ensuring a deep and applicable understanding of the core chemistry.

Part 1: Industrial Production via Catalytic N-Methylation with Methanol

The industrial synthesis of N,N-dimethylaniline predominantly relies on the direct alkylation of aniline using methanol as the methylating agent. This preference is driven by the low cost and high availability of methanol.[1] The overall transformation is a consecutive reaction where aniline is first methylated to N-methylaniline (NMA), which is subsequently methylated to the final product, N,N-dimethylaniline.

The process can be carried out in either a liquid phase or a vapor phase, with the latter becoming more common due to advantages in efficiency, catalyst lifetime, and reduced waste.[3]

Causality and Mechanistic Insights

The core of this synthesis is a nucleophilic substitution reaction. The nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. In the industrial context, methanol is not inherently a potent electrophile. Therefore, the reaction requires catalytic activation, typically under high temperature and pressure.

  • Catalyst Activation: Acid catalysts, such as sulfuric acid in the liquid-phase process or solid acids like zeolites and alumina in the vapor-phase process, are essential.[1][3][4] The catalyst protonates the hydroxyl group of methanol, facilitating its departure as a water molecule and generating a highly reactive methylating species.

  • Consecutive N-Alkylation: Aniline's primary amine is more nucleophilic than the resulting secondary amine (NMA), yet the formation of DMA is thermodynamically favored. The equilibrium constants for the two successive methylation steps (K1 for NMA formation, K2 for DMA formation) heavily favor the final product. For instance, at 225°C with a sulfuric acid catalyst, K2 is approximately 739 times larger than K1, ensuring that with a suitable excess of methanol, aniline can be almost completely converted to N,N-dimethylaniline.[1]

  • Side Reactions: A primary challenge is managing side reactions. Over-methylation can lead to the formation of the quaternary ammonium salt, N,N,N-trimethylanilinium hydroxide. Another significant side reaction, particularly with certain catalysts, is C-alkylation, where the methyl group attaches to the aromatic ring, yielding products like toluidines.[3] Modern vapor-phase catalysts, such as modified zeolites or metal oxides, are designed to enhance selectivity for N-alkylation and minimize these undesired pathways.[3]

Visualization: Generalized N-Methylation Mechanism

cluster_0 Step 1: Formation of N-Methylaniline (NMA) cluster_1 Step 2: Formation of N,N-Dimethylaniline (DMA) Aniline Aniline (C₆H₅NH₂) Intermediate1 C₆H₅NH₂CH₃⁺ + H₂O Aniline->Intermediate1 Nucleophilic Attack Methanol_cat Methanol (CH₃OH) + H⁺ (Catalyst) Methanol_cat->Intermediate1 NMA N-Methylaniline (C₆H₅NHCH₃) Intermediate1->NMA Deprotonation NMA_start N-Methylaniline (C₆H₅NHCH₃) Intermediate2 C₆H₅N(CH₃)₂H⁺ + H₂O NMA_start->Intermediate2 Nucleophilic Attack Methanol_cat2 Methanol (CH₃OH) + H⁺ (Catalyst) Methanol_cat2->Intermediate2 DMA N,N-Dimethylaniline (C₆H₅N(CH₃)₂) Intermediate2->DMA Deprotonation

Caption: Consecutive N-methylation of aniline with catalyzed methanol.

Industrial Process Protocols

1. Liquid-Phase Synthesis: This traditional method requires high-pressure equipment to maintain the reactants in the liquid state at high temperatures.[1]

  • Reactants: Aniline, methanol, and sulfuric acid are charged into a corrosion-resistant autoclave. A typical molar ratio is 1:3.56:0.1 (Aniline:Methanol:H₂SO₄).[1]

  • Reaction Conditions: The mixture is heated to 210-215°C under 3-3.3 MPa of pressure for approximately 4 hours.[1]

  • Work-up: After the reaction, pressure is released, and excess methanol and the by-product dimethyl ether are evaporated. The resulting alkylation solution is neutralized with sodium hydroxide.

  • Purification: The mixture separates into layers. The organic (oil) layer is separated and purified by vacuum distillation to yield N,N-dimethylaniline. The aqueous layer may be further treated to hydrolyze any quaternary ammonium salts, recovering more product.[1] Theoretical yields can reach 96%.[1]

2. Vapor-Phase Synthesis: This modern approach offers continuous operation, higher throughput, and fewer corrosion issues.[3]

  • Reactants & Catalyst: A vaporized mixture of aniline and methanol (e.g., 1:3 to 1:5 molar ratio) is passed through a fixed-bed reactor containing a solid acid catalyst.[3][5] Catalysts can include alumina, β-zeolite, or various metal oxides.[3][4][6]

  • Reaction Conditions: The reaction is typically carried out at atmospheric pressure at temperatures ranging from 240°C to 320°C.[1][3]

  • Work-up: The gaseous product stream is cooled, causing the liquid products (DMA, water, unreacted starting materials) to condense.[6]

  • Purification: The condensed liquid is collected. As DMA and water are immiscible, they are easily separated.[6] The organic phase is then purified by distillation. This method can achieve aniline conversions greater than 99% with DMA selectivity over 86%.[3]

Visualization: Industrial Synthesis Workflow

cluster_vapor Vapor-Phase Process cluster_liquid Liquid-Phase Process V_Mix Aniline & Methanol Vaporization V_React Fixed-Bed Reactor (Solid Acid Catalyst) 240-320°C, Atm. Pressure V_Mix->V_React V_Condense Condensation V_React->V_Condense V_Separate Phase Separation (DMA/Water) V_Condense->V_Separate V_Purify Distillation V_Separate->V_Purify V_Product Pure N,N-Dimethylaniline V_Purify->V_Product L_Mix Aniline, Methanol, H₂SO₄ Mixing L_React Autoclave Reactor 210-215°C, ~3 MPa L_Mix->L_React L_Neutralize Neutralization (NaOH) L_React->L_Neutralize L_Separate Phase Separation L_Neutralize->L_Separate L_Purify Vacuum Distillation L_Separate->L_Purify L_Product Pure N,N-Dimethylaniline L_Purify->L_Product

Caption: Comparison of vapor-phase and liquid-phase industrial workflows.

Data Summary: Industrial Synthesis Parameters
ParameterLiquid-Phase MethodVapor-Phase Method
Methylating Agent MethanolMethanol
Catalyst Sulfuric Acid[1]Solid Acids (e.g., β-Zeolite, Alumina)[3][4]
Temperature 210–225°C[1]240–320°C[1][3]
Pressure 3–3.3 MPa[1]Atmospheric[1]
Aniline Conversion ~100% (with excess methanol)> 99%[1][3]
DMA Selectivity High, but risk of byproducts> 86%[3]
Theoretical Yield ~96%[1]~98%[1]

Part 2: Laboratory Synthesis via the Eschweiler-Clarke Reaction

For laboratory-scale synthesis, the Eschweiler-Clarke reaction is a highly effective and reliable method for the exhaustive methylation of primary and secondary amines.[7][8] It employs an excess of formaldehyde as the carbon source and formic acid as the reducing agent in a one-pot procedure.[7][9]

Causality and Mechanistic Insights

The reaction proceeds via a reductive amination pathway. A key advantage of this method is its inability to form quaternary ammonium salts, as a tertiary amine cannot form the necessary iminium ion intermediate.[8] The evolution of carbon dioxide gas makes the reduction step irreversible, driving the reaction to completion.[8]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate readily dehydrates to form a reactive electrophilic species, the N-phenylmethaniminium ion.

  • Hydride Reduction: Formic acid serves as a source of hydride (H⁻). The formate anion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to N-methylaniline and releasing carbon dioxide.[9][10]

  • Second Methylation: The process repeats. The newly formed N-methylaniline, being a secondary amine, reacts with a second equivalent of formaldehyde to form the N-methyl-N-phenylmethaniminium ion. A subsequent hydride transfer from another molecule of formic acid yields the final product, N,N-dimethylaniline.[10]

Visualization: Eschweiler-Clarke Reaction Mechanism

cluster_step1 First Methylation cluster_step2 Second Methylation Aniline Aniline Hemiaminal1 Hemiaminal Intermediate Aniline->Hemiaminal1 HCHO1 Formaldehyde HCHO1->Hemiaminal1 Iminium1 Iminium Ion 1 Hemiaminal1->Iminium1 -H₂O NMA N-Methylaniline Iminium1->NMA +H⁻ HCOOH1 Formic Acid HCOOH1->NMA CO2_1 CO₂ HCOOH1->CO2_1 NMA_start N-Methylaniline Hemiaminal2 Hemiaminal Intermediate NMA_start->Hemiaminal2 HCHO2 Formaldehyde HCHO2->Hemiaminal2 Iminium2 Iminium Ion 2 Hemiaminal2->Iminium2 -H₂O DMA N,N-Dimethylaniline Iminium2->DMA +H⁻ HCOOH2 Formic Acid HCOOH2->DMA CO2_2 CO₂ HCOOH2->CO2_2

Caption: Mechanism of the Eschweiler-Clarke reaction for aniline.

Experimental Protocol (Laboratory Scale)

This protocol describes a typical procedure for the synthesis of N,N-dimethylaniline from aniline using the Eschweiler-Clarke reaction.[11] An alternative solvent-free method using paraformaldehyde and oxalic acid dihydrate has also been reported to give quantitative yields.[2]

  • Reagents:

    • Aniline (1.0 eq)

    • Aqueous Formaldehyde (37%, ~2.5 eq)

    • Formic Acid (98-100%, ~2.5 eq)

    • Sodium Hydroxide solution (e.g., 10 M) for neutralization

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add aniline.

    • Slowly add formic acid to the flask, followed by aqueous formaldehyde. The addition may be exothermic and should be done with cooling if necessary.

    • Heat the reaction mixture to reflux (typically around 100°C) and maintain for several hours until gas (CO₂) evolution ceases.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly alkaline (pH > 10). This step should be performed in an ice bath as it is highly exothermic.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent like diethyl ether.

    • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation under reduced pressure to yield pure N,N-dimethylaniline.

Part 3: Purification of N,N-Dimethylaniline

Regardless of the synthetic method, the crude N,N-dimethylaniline product will often contain unreacted aniline and the intermediate N-methylaniline. A highly effective method for removing these primary and secondary amine impurities involves treatment with acetic anhydride.[12]

Purification Protocol via Acetylation

The principle behind this purification is the selective acylation of primary and secondary amines. Tertiary amines, like DMA, do not react with acetic anhydride. The resulting acetanilide and N-methylacetanilide have significantly higher boiling points than DMA, allowing for easy separation by distillation.

  • Procedure:

    • Reflux the crude N,N-dimethylaniline with an excess of acetic anhydride (e.g., 10% w/w) for several hours.[12]

    • Cool the mixture and pour it into a cold, dilute solution of hydrochloric acid. This will protonate the unreacted DMA, bringing it into the aqueous phase as its hydrochloride salt.[12]

    • Extract the aqueous solution with diethyl ether to remove non-basic impurities and any excess acetic anhydride/acetic acid.[12]

    • Carefully make the aqueous layer alkaline with a strong base (e.g., NaOH or ammonia) to liberate the free N,N-dimethylaniline base.[12]

    • The oily DMA layer is separated, dried over a suitable agent like potassium hydroxide (KOH), and fractionally distilled under reduced pressure to yield the purified product.[12]

References

  • Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst. (n.d.). ResearchGate. [Link]

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. (2021). Catalysis Science & Technology. [Link]

  • Purification of N,N-Dimethylaniline. (n.d.). LookChem. [Link]

  • Synthesis of N-Methylaniline and N,N-Dimethylaniline with Methanol over Alumina Catalyst. (n.d.). Bulletin of the Chemical Society of Japan. [Link]

  • Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. (n.d.). ACS Publications. [Link]

  • Methylation of Aniline over Mn-Cu Ferrites Catalysts. (n.d.). SciSpace. [Link]

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. (2021). Catalysis Science & Technology. [Link]

  • One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. (2009). New Journal of Chemistry. [Link]

  • Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll. (n.d.). Indian Academy of Sciences. [Link]

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  • Eschweiler-Clarke Reaction. (2021). J&K Scientific LLC. [Link]

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  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules. [Link]

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An In-Depth Technical Guide to the Role of Directing Groups in the Chemistry of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aniline and its derivatives are foundational scaffolds in modern chemistry, particularly within pharmaceutical and materials science.[1][2] Their utility is intrinsically linked to the reactivity of the aromatic ring, which is profoundly influenced by the directing effects of the resident amino group and any other substituents. Understanding and controlling the regioselectivity of electrophilic aromatic substitution (EAS) is paramount for the rational design and synthesis of complex molecular targets. This guide provides a deep dive into the electronic principles governing these directing effects, discusses the practical challenges associated with aniline's high reactivity, and presents field-proven strategies for achieving precise synthetic outcomes. We will explore the interplay of inductive and resonance effects, the critical role of protecting groups, and the methodologies for key transformations essential to drug development and advanced materials synthesis.

The Fundamental Chemistry of the Aniline Ring

The defining feature of aniline is the amino group (-NH₂) attached to a benzene ring. This group dictates the ring's chemical personality. The lone pair of electrons on the nitrogen atom is not localized; it is delocalized into the aromatic π-system through resonance.[3][4] This donation of electron density has two major consequences:

  • Activation: It significantly increases the electron density of the aromatic ring, making it much more nucleophilic and thus more reactive towards electrophiles than benzene.[5][6][7] The amino group is classified as a strong activating group .[8][9]

  • Directing Effect: The increase in electron density is not uniform. Resonance structures show a buildup of negative charge specifically at the ortho and para positions relative to the amino group.[4][10] Consequently, electrophiles are predominantly directed to these positions, making the -NH₂ group a powerful ortho, para-director .[10][11][12]

The mechanism of electrophilic substitution on aniline proceeds via a carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the reaction's rate and regiochemistry. For ortho and para attack, an additional resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom, a highly stabilizing contribution that is not possible for meta attack.[10][13]

Caption: Arenium ion stability in the EAS of aniline.

The Dichotomy of Substituent Effects: Activation vs. Deactivation

Substituents already present on an aniline ring modulate its reactivity based on their ability to donate or withdraw electron density. These influences are categorized into two primary electronic effects:

  • Inductive Effects (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between atoms.[14] Electron-withdrawing groups (e.g., -CF₃, -NR₃⁺) pull electron density away from the ring (-I effect), while alkyl groups push electron density toward the ring (+I effect).[8][14]

  • Resonance Effects (M or R): This effect operates through the pi (π) system and involves the delocalization of lone pairs or π-electrons.[14] Groups with lone pairs adjacent to the ring (e.g., -NH₂, -OH, -OR) donate electron density (+M effect), while groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O) withdraw density (-M effect).[7][14]

The overall effect of a substituent is the net result of these two forces.

Substituent ClassElectronic EffectsOverall Effect on RingDirecting InfluenceExamples
Strongly Activating Strong +M > Weak -IStrongly Activatedortho, para-NH₂, -OH, -NR₂
Moderately Activating Moderate +M > Weak -IActivatedortho, para-OR, -NHCOR
Weakly Activating Weak +IWeakly Activatedortho, para-R (alkyl)
Weakly Deactivating Strong -I > Weak +MWeakly Deactivatedortho, para-F, -Cl, -Br, -I
Moderately Deactivating Strong -M ≈ Strong -IDeactivatedmeta-C=O, -COOR, -SO₃H
Strongly Deactivating Strong -M and/or -IStrongly Deactivatedmeta-NO₂, -CF₃, -NR₃⁺

Causality Insight: Halogens are a unique case. They are deactivating because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+M).[12][14] However, they are still ortho, para-directors because the resonance effect, while weaker overall, is most effective at stabilizing the carbocation intermediates of ortho and para attack by delocalizing the positive charge.[10][12]

Navigating the High Reactivity of Aniline: The Protecting Group Strategy

The powerful activating nature of the amino group, while beneficial, often leads to synthetic challenges such as polysubstitution and oxidation.[15] For instance, the bromination of aniline with bromine water proceeds uncontrollably to yield the 2,4,6-tribromoaniline precipitate.[6][16] Furthermore, many EAS reactions, like nitration and Friedel-Crafts reactions, fail or give undesired products.

  • Nitration: In the strongly acidic conditions required for nitration (HNO₃/H₂SO₄), the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[17][18] This group is strongly deactivating and a meta-director, leading to significant amounts of the meta-nitroaniline product.[16][17]

  • Friedel-Crafts Reactions: The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[3][19][20] This forms a complex that deactivates the ring, preventing the desired alkylation or acylation from occurring.[20][21]

The Solution: Amide Protection

The most robust strategy to overcome these issues is the temporary protection of the amino group, most commonly by converting it into an amide (e.g., acetanilide).[22][23] This is a cornerstone technique for any scientist working with anilines.

Why it Works (Causality):

  • Moderates Reactivity: The acetyl group is electron-withdrawing, which makes the amide nitrogen's lone pair less available for donation into the ring. This converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group, preventing polysubstitution.[22]

  • Prevents Protonation/Lewis Acid Complexation: The amide is significantly less basic than the amine and does not react with the acids used in nitration or Friedel-Crafts reactions.[19][24]

  • Steric Hindrance: The bulkier amide group sterically hinders the ortho positions, often leading to a higher yield of the para-substituted product, which is frequently the desired isomer.[23]

The protecting group is removed after the reaction, typically by acid or base-catalyzed hydrolysis, to regenerate the amino group.[22]

Caption: Workflow for managing aniline's high reactivity.

Key Experimental Protocols

The following protocols are self-validating systems designed for reproducibility and control.

Protocol 1: Protection of Aniline as Acetanilide[24]
  • Objective: To moderate the reactivity of the amino group before electrophilic substitution.

  • Methodology:

    • In a flask suitable for the scale, dissolve aniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid. The acid ensures the aniline dissolves by forming the anilinium salt.

    • Cool the solution in an ice bath to control the exothermicity of the subsequent reaction.

    • Add acetic anhydride (1.1 eq) to the cooled solution.

    • Immediately and with vigorous stirring, add a pre-prepared aqueous solution of sodium acetate (1.5 eq). The sodium acetate acts as a base to neutralize the HCl and buffer the reaction, precipitating the acetanilide product.

    • Continue stirring until precipitation is complete.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.

    • Validation: The purity can be checked by melting point analysis. Recrystallization from an ethanol/water mixture can be performed if necessary.

Protocol 2: Regioselective para-Nitration of Acetanilide[24]
  • Objective: To synthesize p-nitroaniline via a protected intermediate, avoiding meta-product formation.

  • Methodology:

    • Add acetanilide (1.0 eq) to glacial acetic acid in a flask and cool thoroughly in an ice-salt bath.

    • Slowly and with careful temperature monitoring, add concentrated sulfuric acid.

    • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise significantly. This controlled addition is critical to prevent side reactions.

    • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the reaction goes to completion.

    • Pour the reaction mixture slowly onto a large amount of crushed ice. This quenches the reaction and precipitates the p-nitroacetanilide product.

    • Collect the solid by vacuum filtration, wash with cold water, and then perform the deprotection step.

Protocol 3: Deprotection of p-Nitroacetanilide
  • Objective: To remove the acetyl protecting group to yield the final product.

  • Methodology (Acid Hydrolysis):

    • Reflux the p-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%) for 30-60 minutes.

    • Cool the solution and carefully neutralize with a base (e.g., NaOH solution) to precipitate the p-nitroaniline.

    • Collect the product by vacuum filtration, wash with water, and dry.

    • Validation: The final product's identity and purity can be confirmed using techniques like NMR spectroscopy, IR spectroscopy, and melting point determination.

Applications in Drug Development

The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of active pharmaceutical ingredients (APIs), including analgesics, antibiotics (sulfa drugs), and antimalarials.[1][2] The ability to precisely functionalize the aniline ring is therefore a critical skill for drug development professionals.

  • Structure-Activity Relationship (SAR) Studies: Controlled synthesis of ortho-, meta-, and para-substituted aniline analogues allows for systematic exploration of how substituent position impacts biological activity, selectivity, and pharmacokinetic properties.

  • Metabolic Stability: While useful, the aniline motif can be a metabolic liability, susceptible to enzymatic oxidation that can lead to toxicity.[25][26] Synthetic strategies are often employed to introduce blocking groups or replace the aniline with a suitable bioisostere to mitigate these issues.[25][26]

  • Late-Stage Functionalization: Modern synthetic methods, including photoredox and transition-metal-catalyzed reactions, are being developed for the mild and regioselective late-stage functionalization of complex aniline-containing molecules, enabling rapid diversification of drug candidates.[27][28][29]

Conclusion

The directing groups on a substituted aniline are the primary determinants of its synthetic fate. The interplay between the powerful ortho, para-directing amino group and other substituents creates a complex but predictable landscape of reactivity. For the research scientist, mastering the principles of electronic effects is essential for predicting reaction outcomes. For the drug development professional, leveraging these principles—especially through the strategic use of protecting groups—is fundamental to the efficient and regioselective synthesis of novel therapeutics. The robust protocols and foundational knowledge presented in this guide provide a framework for navigating the rich and synthetically vital chemistry of substituted anilines.

References

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electronic effects of iodo group in aromatic systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Effects of the Iodo Group in Aromatic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The iodo group, a substituent frequently incorporated into aromatic systems within pharmaceuticals and functional materials, exerts a complex and often misunderstood electronic influence. This guide provides a detailed examination of the multifaceted electronic effects of iodine when attached to an aromatic ring. We will dissect the interplay between its inductive and resonance effects, explore the critical role of halogen bonding, and analyze the resulting impact on chemical reactivity, acidity, and overall molecular properties. This document moves beyond simplistic classifications to offer a nuanced understanding grounded in experimental evidence and theoretical principles, providing researchers with the insights necessary for rational molecular design and reaction development.

Deconstructing the Electronic Duality of Aromatic Iodine

The electronic character of the iodo group is a classic example of competing electronic effects. Unlike simple alkyl or strongly deactivating groups, iodine's influence on an aromatic ring is a delicate balance between two opposing forces: the inductive effect (-I) and the resonance effect (+R).

The Inductive Effect (-I): An Electronegativity-Driven Withdrawal

The inductive effect is the transmission of charge through a chain of atoms, resulting in a permanent dipole in a bond. Iodine, being more electronegative than carbon, pulls electron density away from the aromatic ring through the sigma (σ) bond. This electron-withdrawing effect deactivates the ring towards electrophilic substitution by reducing the electron density available to attack an incoming electrophile.

The strength of the inductive effect for halogens decreases down the group (F > Cl > Br > I) due to decreasing electronegativity and increasing atomic size, which leads to a longer and more polarizable C-X bond.

The Resonance Effect (+R): A Lone Pair-Driven Donation

Conversely, the iodo group possesses lone pairs of electrons in its p-orbitals that can be delocalized into the aromatic π-system. This donation of electron density, known as the resonance or mesomeric effect, increases the electron density at the ortho and para positions of the ring. This +R effect opposes the -I effect and is responsible for the ortho, para-directing nature of iodine in electrophilic aromatic substitution reactions.

While all halogens exhibit this +R effect, its strength diminishes down the group (F > Cl > Br > I). This is due to the increasing size mismatch between the p-orbital of the halogen and the 2p-orbital of carbon, which leads to less effective orbital overlap. For iodine, the overlap between its 5p-orbital and carbon's 2p-orbital is particularly poor, making its +R effect the weakest among the halogens.

The Overall Electronic Impact: A Net Electron-Withdrawing, ortho, para-Director

The overall electronic influence of a substituent is the sum of its inductive and resonance effects. For iodine, the strong -I effect outweighs the weak +R effect, resulting in a net deactivation of the aromatic ring towards electrophilic attack. However, the +R effect, despite being weaker, is still significant enough to direct incoming electrophiles to the ortho and para positions, where the electron density is enriched via resonance.

This dualistic behavior is a hallmark of halogens in aromatic systems and is crucial for understanding their reactivity patterns.

Halogen Bonding: An Emerging Paradigm in Aromatic Interactions

Beyond classical electronic effects, the iodo group's ability to engage in halogen bonding (XB) is a critical factor in its influence on molecular conformation and intermolecular interactions. Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic Lewis base.

The σ-hole is a region of positive electrostatic potential located on the outermost portion of the halogen atom, opposite to the C-I bond. The strength of the σ-hole, and thus the halogen bond, increases with the polarizability and size of the halogen atom (I > Br > Cl > F). This makes iodine an exceptionally strong halogen bond donor.

In the context of drug development and materials science, the directionality and strength of iodine-mediated halogen bonds are leveraged to control protein-ligand binding, crystal packing, and the self-assembly of supramolecular structures.

Quantifying the Electronic Effects: Hammett Parameters

The electronic effects of substituents can be quantified using Hammett parameters (σ), which are derived from the dissociation constants of substituted benzoic acids.

Substituentσ_p (Overall)σ_I (Inductive)σ_R (Resonance)
-F0.060.54-0.48
-Cl0.230.47-0.24
-Br0.230.45-0.22
-I0.180.40-0.21

Data represents a selection of commonly cited Hammett parameters. Actual values may vary slightly depending on the specific reaction and conditions.

The positive σ_p value for iodine (0.18) confirms its net electron-withdrawing character. The σ_I value (0.40) quantifies its inductive withdrawal, while the negative σ_R value (-0.21) reflects its electron-donating resonance effect.

Experimental Workflow: Probing Electronic Effects via Kinetic Studies

A common method to experimentally determine the electronic influence of a substituent is through kinetic studies of electrophilic aromatic substitution reactions.

Protocol: Competitive Nitration of Iodobenzene and Benzene
  • Reactant Preparation: Prepare an equimolar mixture of iodobenzene and benzene in a suitable solvent, such as acetic acid.

  • Initiation: Cool the mixture in an ice bath and slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise with constant stirring.

  • Reaction Quenching: After a predetermined time, quench the reaction by pouring the mixture into a beaker of ice water.

  • Product Extraction: Extract the organic products into a suitable solvent, such as dichloromethane.

  • Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of nitrated iodobenzene isomers (o-, m-, p-nitroiodobenzene) and nitrobenzene.

  • Data Interpretation: The ratio of nitrated iodobenzene to nitrobenzene provides a measure of the relative reactivity of iodobenzene compared to benzene. A ratio less than one indicates deactivation by the iodo group. The distribution of the ortho, meta, and para isomers reveals the directing effect of the iodo group.

Visualizing Electronic and Interactional Models

Diagrams are essential for conceptualizing the complex interplay of electronic effects and non-covalent interactions.

G cluster_0 Electronic Effects of Iodo Group A Iodo Group on Aromatic Ring B Inductive Effect (-I) (Electron Withdrawal) A->B σ-bond polarization C Resonance Effect (+R) (Electron Donation) A->C p-orbital overlap D Net Deactivation of Ring B->D E Ortho, Para-Directing C->E

Caption: Interplay of inductive and resonance effects of an iodo substituent.

G Aromatic Aromatic Ring (I) σ-hole (+) LewisBase Lewis Base (Y) Lone Pair (-) Aromatic:f1->LewisBase:f1 Halogen Bond (X-B)

Caption: Schematic of a halogen bond between iodobenzene and a Lewis base.

Conclusion and Future Outlook

The electronic effects of the iodo group in aromatic systems are a nuanced interplay of inductive withdrawal, resonance donation, and the capacity for strong halogen bonding. Its net deactivating yet ortho, para-directing nature, coupled with its role as a potent halogen bond donor, makes it a uniquely versatile substituent in medicinal chemistry and materials science. A thorough understanding of these principles is paramount for the rational design of next-generation pharmaceuticals, catalysts, and functional materials. Future research will likely focus on further elucidating the role of iodine in complex biological systems and leveraging its unique properties for the development of novel supramolecular assemblies.

References

  • Zubrick, J. W. (2021). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Gildersleeve, R., & Cavallo, G. (2018). The Halogen Bond. Chemical Reviews, 118(4), 1450-1566. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley. [Link]

The Strategic Pivot: A Technical Guide to ortho-Iodoanilines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of ortho-Iodoaniline

In the vast arsenal of organic synthesis, certain building blocks distinguish themselves not by overt complexity, but by the strategic advantages they confer. ortho-Iodoaniline is a paramount example of such a molecule. At first glance, it is a simple disubstituted benzene ring. However, the juxtaposition of a nucleophilic amino group and a reactive carbon-iodine bond in an ortho relationship unlocks a treasure trove of synthetic possibilities. This unique arrangement makes ortho-iodoaniline and its derivatives indispensable precursors for the construction of a wide array of nitrogen-containing heterocycles, many of which form the core scaffolds of medicinally active compounds and advanced materials.[1][2] This guide provides an in-depth exploration of the synthesis, reactivity, and application of ortho-iodoanilines, offering field-proven insights for the modern synthetic chemist.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-iodoaniline is fundamental to its effective use in the laboratory.

PropertyValueReference
CAS Number 615-43-0[3][4]
Molecular Formula C₆H₆IN[3][4]
Molecular Weight 219.02 g/mol [3][4]
Appearance Yellow to dark brown crystalline powder/needles[3][5][6][7]
Melting Point 54-58 °C[3][5][6]
Solubility Insoluble in water; Soluble in alcohol, ether, and benzene.[3][5][7]
Stability Stable under normal temperatures and pressures.[5]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[5]

Synthesis of ortho-Iodoanilines: Navigating the Pathways

The regioselective introduction of an iodine atom ortho to an amino group presents a classic synthetic challenge. Several reliable methods have been established, each with its own set of advantages and limitations.

Direct Electrophilic Iodination

Direct iodination of aniline is often complicated by the high reactivity of the aromatic ring, which typically leads to a mixture of isomers, with the para-substituted product dominating, and potential for di- or tri-iodination.[8][9] However, regiocontrol can be achieved by modulating the reaction conditions.

A notable advancement is the use of N-iodosuccinimide (NIS) where the solvent system plays a crucial role in directing the regioselectivity. In polar solvents like DMSO, para-iodination is highly favored. Conversely, switching to less polar solvents such as benzene, in the presence of an acid like acetic acid (AcOH), can dramatically shift the selectivity towards the ortho-isomer.[8] This solvent-dependent regioselectivity offers a convenient, metal-free approach to ortho-iodoanilines.

G Aniline Aniline Solvent_Ortho Non-polar Solvent (e.g., Benzene) + AcOH Aniline->Solvent_Ortho Solvent_Para Polar Solvent (e.g., DMSO) Aniline->Solvent_Para NIS N-Iodosuccinimide (NIS) NIS->Solvent_Ortho NIS->Solvent_Para Ortho_Product ortho-Iodoaniline (Major Product) Para_Product para-Iodoaniline (Major Product) Solvent_Ortho->Ortho_Product Preferential Generation Solvent_Para->Para_Product Dominant Pathway

The Sandmeyer Reaction: A Classic Transformed

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[10][11][12] This method is particularly effective for the synthesis of ortho-iodoanilines from ortho-phenylenediamine.

The process begins with the diazotization of one of the amino groups of ortho-phenylenediamine using sodium nitrite (NaNO₂) and a mineral acid at low temperatures to form the corresponding diazonium salt. Subsequent treatment of this intermediate with potassium iodide (KI) results in the displacement of the diazonium group by iodine, yielding ortho-iodoaniline.[13][14] Notably, the iodination step of the Sandmeyer reaction does not typically require a copper(I) catalyst, unlike chlorination or bromination.[12][13]

G o_Phenylenediamine ortho-Phenylenediamine Diazotization Diazotization (NaNO₂, H⁺, 0-5 °C) o_Phenylenediamine->Diazotization Diazonium_Salt Aryl Diazonium Salt Intermediate Diazotization->Diazonium_Salt Iodination Iodination (KI) Diazonium_Salt->Iodination o_Iodoaniline ortho-Iodoaniline Iodination->o_Iodoaniline

Isomerization of para-Iodoaniline

An interesting, albeit less common, approach involves the acid-catalyzed rearrangement of para-iodoaniline to its ortho-isomer.[2][15] This process is typically carried out at high temperatures (150-250 °C) in a solvent such as aniline, often with a mineral acid catalyst like hydroiodic acid.[15] While synthetically intriguing, this method can suffer from challenges in product separation and potential for side reactions.[2]

Reactivity and Mechanistic Insights: The Art of Cross-Coupling

The synthetic utility of ortho-iodoanilines is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[16] This high reactivity allows for milder reaction conditions compared to the corresponding bromo- or chloroanilines.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a workhorse in modern synthesis.[17][18] When ortho-iodoaniline is a coupling partner, it opens a direct route to a variety of substituted biaryls, which are precursors to valuable carbazole and acridone scaffolds.

Mechanism: The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the ortho-iodoaniline to form a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., a boronic acid), after activation by a base, transfers its organic group to the palladium center, displacing the iodide.[18][19]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.[17]

G cluster_reactants Reactants cluster_boronate Boronate Complex Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)-R(L₂) PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Regeneration Product Ar-R PdII_Biaryl->Product Reductive Elimination ArylIodide ortho-Iodoaniline (Ar-I) BoronicAcid Boronic Acid (R-B(OH)₂) Boronate [R-B(OH)₃]⁻ Base Base

Applications in Heterocyclic Synthesis: Building Molecular Complexity

The true value of ortho-iodoanilines is realized in their role as precursors to complex heterocyclic systems. The ortho amino group can act as an intramolecular nucleophile, facilitating cyclization reactions following an initial intermolecular coupling.

Synthesis of Indoles

Indole scaffolds are ubiquitous in pharmaceuticals and natural products.[1] A powerful strategy for their synthesis involves a Sonogashira coupling of an N-protected ortho-iodoaniline with a terminal alkyne, followed by a cyclization step.[1][20] The initial palladium-copper co-catalyzed coupling forms a 2-alkynyl-aniline intermediate, which can then undergo cyclization to form the indole ring.

Synthesis of Quinolines and Quinazolinones

ortho-Iodoanilines are key starting materials for the synthesis of quinoline and quinazolinone derivatives, which exhibit a broad range of biological activities, including antimicrobial and anticancer properties.[21] For example, a domino carbonylation/cyclization process involving ortho-iodoanilines and cyanamide provides an efficient route to 2-aminoquinazolin-4(3H)-ones.[22][23] This method utilizes a solid CO source, avoiding the need for high pressures of carbon monoxide gas.[22]

Palladium-Catalyzed Aminosulfonylation

Recent advancements have shown that ortho-iodoanilines can undergo palladium-catalyzed aminosulfonylation with the insertion of sulfur dioxide (using DABSO as a stable SO₂ source) to synthesize 3,4-dihydro-benzothiadiazine 1,1-dioxides.[24] This reaction demonstrates the versatility of ortho-iodoanilines in constructing more complex, sulfur-containing heterocycles.[24]

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of 2-Aminoquinazolin-4(3H)-one via Carbonylative Coupling [22][25]

This protocol is adapted from the work of Åkerbladh and Odell.[22]

Materials:

  • ortho-Iodoaniline

  • Cyanamide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Triethylamine (Et₃N)

  • Molybdenum hexacarbonyl [Mo(CO)₆]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Chamber 1: To a reaction vial, add ortho-iodoaniline (0.5 mmol, 1.0 equiv), cyanamide (1.5 mmol, 3.0 equiv), Pd(PPh₃)₄ (0.025 mmol, 5 mol %), Et₃N (1.0 mmol, 2.0 equiv), and anhydrous 1,4-dioxane (3 mL).

  • Chamber 2: In a separate vial, add Mo(CO)₆ (0.5 mmol, 1.0 equiv), DBU (1.5 mmol, 3.0 equiv), and anhydrous 1,4-dioxane (3 mL).

  • Place both vials in a two-chamber reactor system.

  • Heat the reactor at 65 °C for 20 hours. This allows for the slow release of CO from Chamber 2 into Chamber 1 for the carbonylation reaction.

  • After the initial heating period, the reaction mixture in Chamber 1 is subjected to microwave irradiation at 140 °C for 20 minutes to facilitate the final cyclization step.

  • Upon cooling, the product typically precipitates from the solution and can be isolated by filtration, washing with a suitable solvent, and drying.

Causality: The two-chamber setup provides a safe and convenient way to perform the carbonylation without handling gaseous CO. The initial low-temperature heating allows for the palladium-catalyzed carbonylative coupling to form an N-cyanobenzamide intermediate. The subsequent microwave heating provides the energy required for the intramolecular cyclization to the quinazolinone product.

Safety and Handling

ortho-Iodoaniline is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] It may cause skin, eye, and respiratory tract irritation.[5] All manipulations should be performed in a well-ventilated fume hood. It is stable under normal conditions but should be stored away from strong oxidizing agents and acids.[5]

Conclusion

ortho-Iodoaniline is a testament to the principle that strategic placement of functional groups can transform a simple molecule into a powerful synthetic tool. Its high reactivity in cross-coupling reactions, combined with the participatory role of the neighboring amino group, provides elegant and efficient pathways to a diverse range of heterocyclic structures. For researchers in medicinal chemistry and materials science, a deep understanding of the synthesis and reactivity of ortho-iodoanilines is not just advantageous—it is essential for innovation and discovery.

References

  • Sandmeyer reaction . Grokipedia. [Link]

  • Åkerbladh, L., & Odell, L. R. (2016). Synthesis of 2-Aminoquinazolinones via Carbonylative Coupling of ortho-Iodoanilines and Cyanamide . The Journal of Organic Chemistry, 81(7), 2966–2973. [Link]

  • Illustrated Glossary of Organic Chemistry - Sandmeyer reaction . UCLA Chemistry and Biochemistry. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2012). Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene . Synlett, 23(02), 208-214. [Link]

  • Synthesis of 2-Aminoquinazolinones via Carbonylative Coupling of ortho-Iodoanilines and Cyanamide . ACS Publications. [Link]

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  • 2-Iodoaniline | C6H6IN | CID 11995 . PubChem, National Institutes of Health. [Link]

  • Described procedures for iodination of anilines . ResearchGate. [Link]

  • Sandmeyer reaction . Wikipedia. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds . Chemia. [Link]

  • CN106542958B - A kind of preparation method of o-iodoaniline.
  • US3975438A - Preparation of o-iodoaniline.
  • The Iodination of Aromatic Compounds. I. The Action of Iodine on Aniline in the Presence of Mercuric Oxide . CSIRO Publishing. [Link]

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  • Aqueous phase iodination studies of aniline, 1 using I2 . ResearchGate. [Link]

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  • Suzuki Coupling . Organic Chemistry Portal. [Link]

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  • Mechanism of the Suzuki coupling reaction with the coexistence of Ar−I... . ResearchGate. [Link]

  • p-IODOANILINE . Organic Syntheses Procedure. [Link]

  • Gais, H. J., & Jagusch, C. (2013). Synthesis of D-Abrines by Palladium-Catalyzed Reaction of ortho-Iodoanilines with N-Boc-N-Methylalanyl-Substituted Acetaldehyde and Acetylene . Beilstein Journal of Organic Chemistry, 9, 789–796. [Link]

  • Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles . ResearchGate. [Link]

  • Synthesis of 2-Aminoquinazolinones via Carbonylative Coupling of ortho-Iodoanilines and Cyanamide . PubMed. [Link]

  • Indole synthesis using 2‐iodoaniline and cuprous acetylides . ResearchGate. [Link]

  • Yang, Y., et al. (2023). Palladium-Catalyzed Aminosulfonylation of ortho-Iodoanilines with the Insertion of Sulfur Dioxide for the Synthesis of 3,4-Dihydro-benzothiadiazine 1,1-Dioxides . Organic Letters. [Link]

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An In-Depth Technical Guide to the Synthesis and Characterization of 2-Iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Yet Elusive Building Block

2-Iodo-N,N-dimethylaniline is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two key functional groups on the aromatic ring: a dimethylamino group, which can influence the electronic properties of the molecule and act as a directing group, and an iodo substituent, which serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

Despite its synthetic potential, the regioselective synthesis of this compound presents a significant challenge. Direct electrophilic iodination of N,N-dimethylaniline overwhelmingly favors substitution at the para-position due to the strong activating and para-directing nature of the dimethylamino group. This guide provides a comprehensive overview of a robust and regioselective synthetic strategy to obtain the ortho-isomer, delves into the mechanistic underpinnings of the key transformations, and details the analytical techniques used for its characterization.

Historical Context and the "Discovery" of a Synthetic Target

The "discovery" of this compound is not marked by a singular, serendipitous event but rather by the logical convergence of well-established principles in organic synthesis. The groundwork was laid in the mid-19th century, with A. W. Hofmann's pioneering work in 1850 on the N-alkylation of aniline using methyl iodide to produce N,N-dimethylaniline.[1] This established a fundamental method for the synthesis of tertiary anilines.

The subsequent development of methods for the regioselective halogenation of aromatic compounds, coupled with the increasing importance of ortho-substituted anilines as precursors for pharmaceuticals and dyes, set the stage for the targeted synthesis of molecules like this compound. The challenge, therefore, was not in the conceptualization of the molecule but in the development of a synthetic route that could overcome the inherent electronic biases of the N,N-dimethylaniline scaffold.

A Strategic Approach to Regioselective Synthesis

A reliable and regioselective synthesis of this compound is best achieved through a two-step process, starting from a precursor that locks in the desired ortho-iodination pattern. This strategy circumvents the issues associated with the direct iodination of N,N-dimethylaniline. The overall workflow is depicted below.

G cluster_0 Step 1: Synthesis of 2-Iodoaniline cluster_1 Step 2: Synthesis of this compound A Anthranilic Acid B 2-Iodoaniline A->B Decarboxylative Iodination C This compound B->C Exhaustive Methylation G cluster_0 Mechanism of N,N-Dimethylation 2-Iodoaniline 2-Iodoaniline Intermediate_1 2-Iodo-N-methylaniline 2-Iodoaniline->Intermediate_1 + CH₃I - HI Product This compound Intermediate_1->Product + CH₃I - HI

Sources

An In-depth Technical Guide to 2-iodo-N,N-dimethylaniline: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-iodo-N,N-dimethylaniline (CAS No. 698-02-2), a versatile building block in modern organic synthesis. With its unique combination of a reactive aryl iodide and a tertiary aniline functional group, this compound serves as a valuable precursor for the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical intermediate.

Molecular Structure and Identification

This compound is a derivative of aniline with an iodine atom at the ortho-position and two methyl groups on the nitrogen atom.[1] This substitution pattern imparts specific steric and electronic properties that govern its reactivity.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 698-02-2[1]
Molecular Formula C₈H₁₀IN[1]
Molecular Weight 247.08 g/mol [1]
Canonical SMILES CN(C)C1=CC=CC=C1I[1]
InChI InChI=1S/C8H10IN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3[1]
InChIKey DDQWSLFKVLTRDN-UHFFFAOYSA-N[1]
Synonyms o-Iodo-N,N-dimethylaniline, N,N-dimethyl-2-iodoaniline, 2-(N,N-Dimethylamino)iodobenzene[2]

Physicochemical Properties

This compound is typically a liquid under standard conditions. Its physical and computed properties are summarized in the tables below.

Physical Properties
PropertyValueSource
Physical Form Liquid
Boiling Point 245.5 °C at 760 mmHg[2]
Density 1.652 g/cm³[2]
Refractive Index 1.634[2]
Flash Point 102.3 °C[2]
Computed Properties
PropertyValueSource
XLogP3 3.1[1]
Topological Polar Surface Area 3.2 Ų[1]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]
Exact Mass 246.98580 Da[1]
Monoisotopic Mass 246.98580 Da[2]

Synthesis and Purification

The synthesis of this compound can be achieved through the iodination of N,N-dimethylaniline. While direct iodination of N,N-dimethylaniline often leads to the para-substituted product, ortho-iodination can be accomplished under specific conditions.[3] A general protocol for the synthesis of iodoanilines involves the reaction of the corresponding aniline with molecular iodine in the presence of a base.[4]

Illustrative Synthesis Protocol (Adapted from similar iodinations)

This protocol is a general representation and may require optimization for this compound.

  • Reaction Setup: In a well-ventilated fume hood, dissolve N,N-dimethylaniline (1.0 eq) in a suitable solvent such as diethyl ether or acetonitrile in a round-bottomed flask equipped with a magnetic stirrer.

  • Reagent Addition: In a separate flask, prepare a solution of molecular iodine (I₂) (1.0-1.2 eq) in the same solvent.

  • Iodination: Slowly add the iodine solution to the stirred solution of N,N-dimethylaniline at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process NN_dimethylaniline N,N-Dimethylaniline Reaction Iodination in Organic Solvent NN_dimethylaniline->Reaction Iodine Molecular Iodine (I₂) Iodine->Reaction Workup Aqueous Work-up (Na₂S₂O₃, Brine) Reaction->Workup Quenching & Extraction Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Data for 2-iodo-N-methylaniline (in CDCl₃): [5]

  • ¹H NMR (400 MHz): δ 7.67 (dd, J = 7.8, 1.4 Hz, 1H), 7.31 – 7.18 (m, 1H), 6.57 (dd, J = 8.1, 1.2 Hz, 1H), 6.46 (td, J = 7.6, 1.4 Hz, 1H), 4.21 (s, 1H), 2.90 (d, J = 3.8 Hz, 3H).

  • ¹³C NMR (101 MHz): δ 148.16, 138.86, 129.47, 118.47, 109.99, 30.97.

Mass Spectrometry

The mass spectrum of this compound would show a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight.

  • Predicted m/z for [M+H]⁺: 247.99308[6]

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C-N stretching, and aromatic C=C bending vibrations. The C-I stretching vibration is expected to appear in the fingerprint region at lower wavenumbers.

Chemical Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by the presence of the aryl iodide and the tertiary amino group. The carbon-iodine bond is particularly susceptible to the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. These reactions are foundational in the synthesis of complex organic molecules.

  • Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent to form a C-C bond, enabling the synthesis of biaryl compounds.[7][8]

  • Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, a key transformation for constructing complex carbon skeletons.[9][10]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl iodide with an amine, providing access to more complex aniline derivatives.[11][12]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ ArPdIL2 Ar-Pd(II)-I(L)₂ Pd0->ArPdIL2 Oxidative Addition ArPdR1L2 Ar-Pd(II)-R¹(L)₂ ArPdIL2->ArPdR1L2 Transmetalation ArPdR1L2->Pd0 Reductive Elimination Reactants Ar-I + R¹-B(OR)₂ Product Ar-R¹ Base Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Pharmaceutical and Materials Science

Aryl iodides and aniline derivatives are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). While specific examples detailing the use of this compound in the synthesis of a marketed drug are not prevalent in the reviewed literature, its structural motifs are found in numerous therapeutic agents. For instance, related iodoanilines are key starting materials for the synthesis of drugs like the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[13] The versatility of this compound makes it a valuable building block for creating libraries of compounds for drug discovery programs targeting a range of diseases, including cancer and inflammatory conditions.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Storage:

  • Keep in a dark place, under an inert atmosphere, at room temperature.

Conclusion

This compound is a synthetically valuable compound with a rich reactivity profile centered around its aryl iodide functionality. Its utility in palladium-catalyzed cross-coupling reactions makes it an important intermediate for the construction of complex organic molecules relevant to the pharmaceutical and materials science industries. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and development.

References

  • The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. (n.d.).
  • 2-iodo-N-methylaniline | C7H8IN | CID 11031766 - PubChem. (n.d.). Retrieved from [Link]

  • Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. (2012). protocols.io. Retrieved from [Link]

  • This compound | C8H10IN | CID 3013933 - PubChem. (n.d.). Retrieved from [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. (n.d.).
  • 4-Iodo-N,N-dimethylaniline - Wikipedia. (n.d.). Retrieved from [Link]

  • A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (n.d.).
  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).
  • 4-Iodo-2,6-dimethylaniline: A Key Intermediate in Pharmaceutical Synthesis. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • This compound (C8H10IN) - PubChemLite. (n.d.). Retrieved from [Link]

  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate - ACS Publications. (n.d.). Retrieved from [Link]

  • Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. (2012). Retrieved from [Link]

  • The Role of 2,3-Dimethylaniline in Modern Pharmaceutical Synthesis. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Reaction mechanism for the iodination of free‐anilines using the... - ResearchGate. (n.d.). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • 2,4-Dimethylaniline: A Cornerstone in Pharmaceutical Intermediate Synthesis. (n.d.).
  • Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Iodination of Aniline - UCA | Faculty Sites at the University of Central Arkansas. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. (n.d.).
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  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). (n.d.). Retrieved from [Link]

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Methodological & Application

Application Note and Protocol: Synthesis of 2-Iodo-N,N-dimethylaniline from 2-Iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-iodo-N,N-dimethylaniline from 2-iodoaniline. The primary method detailed is the Eschweiler-Clarke reaction, a robust and widely used protocol for the N-methylation of primary and secondary amines. This application note delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step protocol, and discusses the critical parameters that ensure a high yield and purity of the final product. The information is curated to be of maximal value to researchers in organic synthesis and drug development, where this compound serves as a versatile building block.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] The presence of the iodo group at the ortho position to the dimethylamino moiety provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The dimethylamino group, in turn, can influence the electronic properties and solubility of the resulting compounds. N-methyl and N,N-dimethyl anilines are a versatile class of compounds used not only as synthetic intermediates but also as solvents and organic bases.[2]

The reliable synthesis of this compound is therefore of considerable importance. The Eschweiler-Clarke reaction offers a highly effective and straightforward method for this transformation, utilizing readily available and inexpensive reagents.[3][4] This reaction is a type of reductive amination that employs formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[3][5][6] A key advantage of this method is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a common side reaction with other methylating agents like methyl iodide.[3][5][6]

Reaction Mechanism and Scientific Rationale

The Eschweiler-Clarke reaction proceeds through a well-established mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-iodoaniline) on formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.[3][5]

  • Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride to the electrophilic carbon of the iminium ion. This reduces the iminium ion to a secondary amine (2-iodo-N-methylaniline) and releases carbon dioxide.[3]

  • Second Methylation: The process is repeated. The newly formed secondary amine reacts with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to yield the final tertiary amine product, this compound.[5]

The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[3] The use of excess formic acid and formaldehyde ensures the complete methylation of the starting amine.[3]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Eschweiler-Clarke reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Iodoaniline>98%e.g., Sigma-Aldrich, TCICan be purified by recrystallization from benzene/petroleum ether if necessary.[7]
Formaldehyde37% solution in watere.g., Fisher Scientific
Formic Acid>95%e.g., Sigma-Aldrich
Sodium BicarbonateSaturated solutionFor neutralization.
Dichloromethane (DCM)ACS GradeFor extraction.
Anhydrous Sodium SulfateFor drying.
Round-bottom flaskAppropriate size for the reaction scale.
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodoaniline (1.0 eq).

  • Reagent Addition: To the flask, add formic acid (2.5 eq) followed by the slow addition of a 37% aqueous solution of formaldehyde (2.2 eq).

  • Heating: Heat the reaction mixture to 80-100°C and maintain it at this temperature for 18-24 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. The pH of the aqueous phase should be around 8-9.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure this compound.[8]

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add 2-Iodoaniline, Formic Acid, and Formaldehyde to Flask B 2. Heat to 80-100°C (18-24h) A->B C 3. Cool and Neutralize with NaHCO3 B->C D 4. Extract with Dichloromethane C->D E 5. Dry Organic Layer (Na2SO4) D->E F 6. Concentrate under Reduced Pressure E->F G 7. Column Chromatography F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

Working with the chemicals involved in this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.

  • 2-Iodoaniline: Harmful if swallowed, in contact with skin, or if inhaled.[9] Causes skin irritation and may cause respiratory irritation.[9] It is also light-sensitive.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12]

  • Formaldehyde: Is a known carcinogen and is toxic and corrosive. Handle with extreme care.

  • Formic Acid: Is corrosive and can cause severe skin burns and eye damage.

  • Dichloromethane: Is a volatile solvent and a suspected carcinogen.

Ensure that all waste is disposed of according to institutional and local regulations.[10]

Trustworthiness and Validation

The reliability of this protocol is ensured by several factors:

  • Established Chemistry: The Eschweiler-Clarke reaction is a classic and well-documented method for N-methylation.[3][4][6]

  • Monitoring and Purity Assessment: The progress of the reaction can be easily monitored by TLC. The purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High Yields: When carried out carefully, this reaction typically provides good to excellent yields of the desired tertiary amine.

Conclusion

The synthesis of this compound from 2-iodoaniline via the Eschweiler-Clarke reaction is a robust and efficient method suitable for a wide range of research and development applications. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can reliably produce this valuable synthetic intermediate with high purity and yield.

References

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • TCI AMERICA Safety Data Sheet. (2018, July 6).
  • 2-Iodoaniline Safety Data Sheet. (2024, February 14). Novachem.
  • Material Safety Data Sheet 2-Iodoaniline. (n.d.).
  • Safety Data Sheet. (2025, September 22). Sigma-Aldrich.
  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-Iodo-4-nitroaniline SDS. (n.d.). ECHEMI.
  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry.
  • Eschweiler-Clarke Reaction. (n.d.). SynArchive.
  • This compound wiki. (n.d.). Guidechem.
  • Eschweiler-Clarke Reductive Alkylation of Amines. (n.d.). Ambeed.com.
  • Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). PubMed Central - NIH. Retrieved from [Link]

  • Different protocols for methylation of aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • A Technical Guide to 2-Iodoaniline: Commercial Availability, Synthesis, and Applications in Drug Discovery. (n.d.). Benchchem.

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Application Notes and Protocols: Reductive Methylation of 2-Iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N,N-dimethyl-2-iodoaniline

In the landscape of pharmaceutical and materials science, the N,N-dimethyl-2-iodoaniline scaffold is a valuable intermediate. The dimethylamino group is a common feature in active pharmaceutical ingredients (APIs), influencing properties such as solubility, basicity, and receptor binding. The ortho-iodine atom provides a versatile synthetic handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. The synthesis of N,N-dimethyl-2-iodoaniline via reductive methylation of 2-iodoaniline is a key transformation, offering a controlled and efficient route to this important building block.

This guide provides a detailed exploration of two robust protocols for the reductive methylation of 2-iodoaniline: a modern approach using sodium triacetoxyborohydride and the classic Eschweiler-Clarke reaction. We will delve into the mechanistic underpinnings of each method, provide step-by-step experimental procedures, and offer insights into troubleshooting and optimization.

Understanding the Core Chemistry: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate.[1] The process is typically a one-pot reaction where the imine is formed in situ and then immediately reduced by a selective reducing agent.[1] The choice of reducing agent is critical to the success of the reaction, especially when dealing with substrates that may have other reducible functional groups.

For the methylation of a primary amine like 2-iodoaniline, the reaction proceeds in two stages: initial formation of the monomethylated secondary amine, which then undergoes a second reductive amination to yield the desired tertiary amine.

Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride

This method is favored for its mild reaction conditions and broad substrate scope. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a particularly effective reducing agent for reductive aminations.[2] Its steric bulk and the electron-withdrawing nature of the acetoxy groups make it less reactive towards aldehydes and ketones but highly effective at reducing the protonated iminium ion intermediate.[2] This selectivity minimizes side reactions, such as the reduction of the starting aldehyde.[3]

Reaction Mechanism Workflow

The reaction proceeds through a well-defined sequence of steps:

  • Imine Formation: The primary amine (2-iodoaniline) attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate.

  • Dehydration: The hemiaminal loses a molecule of water to form an imine (specifically, an N-methylimine). This step is often catalyzed by a weak acid.

  • Iminium Ion Formation: The imine is protonated to form a more electrophilic iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride to the iminium ion, yielding the monomethylated secondary amine.

  • Second Methylation: The resulting secondary amine undergoes the same sequence of reactions with another equivalent of formaldehyde to produce the final tertiary amine, N,N-dimethyl-2-iodoaniline.

Diagram 1: Reductive Amination Workflow

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product 2-Iodoaniline 2-Iodoaniline Hemiaminal_Formation Hemiaminal Formation 2-Iodoaniline->Hemiaminal_Formation Formaldehyde Formaldehyde Formaldehyde->Hemiaminal_Formation Second_Imine_Formation Second Imine/Iminium Formation Formaldehyde->Second_Imine_Formation Excess Dehydration Dehydration to Imine Hemiaminal_Formation->Dehydration Iminium_Formation Iminium Ion Formation Dehydration->Iminium_Formation First_Reduction First Hydride Reduction (NaBH(OAc)₃) Iminium_Formation->First_Reduction Secondary_Amine N-methyl-2-iodoaniline First_Reduction->Secondary_Amine Secondary_Amine->Second_Imine_Formation Second_Reduction Second Hydride Reduction (NaBH(OAc)₃) Second_Imine_Formation->Second_Reduction Final_Product N,N-dimethyl-2-iodoaniline Second_Reduction->Final_Product

Caption: Workflow for the synthesis of N,N-dimethyl-2-iodoaniline via reductive amination.

Experimental Protocol

Materials:

Reagent/MaterialGradeSupplier Example
2-Iodoaniline>98%Sigma-Aldrich, Acros
Formaldehyde (37% in H₂O)ACS ReagentFisher Scientific
Sodium triacetoxyborohydrideReagent GradeSigma-Aldrich
Dichloromethane (DCM)AnhydrousMajor Supplier
Acetic Acid (optional)GlacialMajor Supplier
Saturated Sodium Bicarbonate (aq.)-Lab Prepared
Brine (Saturated NaCl aq.)-Lab Prepared
Anhydrous Sodium SulfateAnhydrous PowderMajor Supplier
Silica Gel230-400 meshMajor Supplier

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-iodoaniline (1.0 eq).

  • Dissolve the aniline in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Add formaldehyde (37% aqueous solution, 2.5 eq).

  • If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • In a separate beaker, weigh sodium triacetoxyborohydride (2.5 eq). Add it portion-wise to the stirred reaction mixture over 15-20 minutes. The addition may be mildly exothermic; maintain the temperature below 30 °C.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford N,N-dimethyl-2-iodoaniline as a liquid.[4]

Protocol 2: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[5][6] It utilizes an excess of formaldehyde and formic acid to achieve exhaustive methylation to the tertiary amine.[5] A key advantage of this reaction is that it does not produce quaternary ammonium salts, as a tertiary amine cannot form an iminium ion under these conditions.[5][7]

Reaction Mechanism
  • Imine Formation: As with the previous method, the amine reacts with formaldehyde to form an imine.[5][8]

  • Reduction by Formic Acid: Formic acid then acts as a hydride donor, reducing the imine to a secondary amine. The driving force for this step is the formation of the stable carbon dioxide molecule.[5]

  • Repeat for Tertiary Amine: The process repeats with the newly formed secondary amine to yield the final tertiary amine product.[8]

Diagram 2: Eschweiler-Clarke Reaction Mechanism

G Amine 2-Iodoaniline (Primary Amine) Imine_Formation Imine Formation Amine->Imine_Formation Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Imine_Formation Iminium_Formation Iminium Ion Formation Formaldehyde->Iminium_Formation Reduction_1 Reduction via Hydride Transfer Imine_Formation->Reduction_1 Formic_Acid Formic Acid (HCOOH) Formic_Acid->Reduction_1 Reduction_2 Second Reduction Formic_Acid->Reduction_2 CO2_1 CO₂ Reduction_1->CO2_1 Secondary_Amine N-methyl-2-iodoaniline (Secondary Amine) Reduction_1->Secondary_Amine Secondary_Amine->Iminium_Formation Iminium_Formation->Reduction_2 CO2_2 CO₂ Reduction_2->CO2_2 Tertiary_Amine N,N-dimethyl-2-iodoaniline (Tertiary Amine) Reduction_2->Tertiary_Amine

Caption: The mechanism of the Eschweiler-Clarke reaction for dimethylation.

Experimental Protocol

Materials:

Reagent/MaterialGradeSupplier Example
2-Iodoaniline>98%Sigma-Aldrich, Acros
Formaldehyde (37% in H₂O)ACS ReagentFisher Scientific
Formic Acid>95%Sigma-Aldrich
Hydrochloric Acid (conc.)ACS ReagentMajor Supplier
Sodium Hydroxide (pellets)ACS ReagentMajor Supplier
Diethyl Ether or Ethyl AcetateACS ReagentMajor Supplier
Anhydrous Magnesium SulfateAnhydrous PowderMajor Supplier

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-iodoaniline (1.0 eq).

  • Add formic acid (3.0 eq) followed by formaldehyde (37% aqueous solution, 3.0 eq).

  • Heat the reaction mixture to 80-100 °C (reflux) for 6-18 hours. The reaction is typically heated until the evolution of CO₂ ceases.

  • Monitor the reaction by TLC. The product is significantly less polar than the starting material.

  • After completion, cool the mixture to room temperature and cautiously acidify with concentrated HCl.

  • Wash the acidic solution with diethyl ether or ethyl acetate to remove any non-basic impurities.

  • Cool the aqueous layer in an ice bath and basify by the slow addition of solid NaOH or a concentrated NaOH solution until the pH is >10.

  • Extract the product from the basic aqueous layer with three portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-iodoaniline.

  • The product can be further purified by vacuum distillation or column chromatography if necessary.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reaction / Low Conversion Insufficient reducing agent or formaldehyde. Low reaction temperature or time. Deactivation of aniline.Protocol 1: Ensure anhydrous conditions. Add reagents in the correct stoichiometry. Allow for sufficient reaction time (up to 24h). Protocol 2: Ensure sufficient heating and reaction time. Use a larger excess of reagents.
Formation of Monomethylated Product Insufficient amount of formaldehyde or reducing agent. Short reaction time.Increase the equivalents of formaldehyde and the reducing agent (to 2.5-3.0 eq each). Increase the reaction time and monitor for the disappearance of the intermediate secondary amine by TLC/LC-MS.
Side Product Formation Reduction of formaldehyde (in Protocol 1). Impurities in the starting 2-iodoaniline.Use NaBH(OAc)₃ as it is selective for the iminium ion.[3] Ensure the purity of the 2-iodoaniline. If it is dark, consider recrystallization or filtration through a short plug of silica gel before use.
Difficult Purification Co-elution of product with impurities. Residual formic acid in Protocol 2 work-up.Optimize the solvent system for column chromatography. In the Eschweiler-Clarke work-up, ensure the aqueous layer is strongly basic before extraction to leave all acidic components in the aqueous phase.

Characterization of N,N-dimethyl-2-iodoaniline

The final product should be characterized to confirm its identity and purity.

  • Appearance: Typically a liquid.[4]

  • CAS Number: 698-02-2[9][10]

  • Molecular Formula: C₈H₁₀IN[9][10]

  • Molecular Weight: 247.08 g/mol [9]

  • NMR Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons and a singlet for the two N-methyl groups.

    • ¹³C NMR: Expect signals for the aromatic carbons and a signal for the N-methyl carbons. Spectral data can be compared with literature values.[11]

  • Mass Spectrometry: To confirm the molecular weight.

Conclusion

Both the sodium triacetoxyborohydride method and the Eschweiler-Clarke reaction offer reliable and efficient pathways for the synthesis of N,N-dimethyl-2-iodoaniline. The choice of protocol may depend on factors such as available reagents, scale, and the presence of other functional groups in more complex substrates. The STAB method is generally milder and may be preferable for sensitive molecules, while the Eschweiler-Clarke reaction is a cost-effective and robust procedure for large-scale synthesis. Careful execution of the protocols and attention to the troubleshooting guidelines will ensure a high yield and purity of this versatile synthetic intermediate.

References

  • Li, J. J. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. [Link]

  • Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-iodo-N,N-dimethylaniline. PubChem. [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]

  • NRO Chemistry. (2022). Eschweiler-Clarke Reaction. YouTube. [Link]

  • Kurmasha, I. A., et al. (n.d.). Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). [Link]

  • Vijay, K. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of compounds 6 to 9. NaBH(OAc)3, sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. [Link]

  • PubMed. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • GSK. (n.d.). Reductive Amination. [Link]

  • PubMed. (2013). Reductive amination of tertiary anilines and aldehydes. [Link]

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Application Notes & Protocols: 2-Iodo-N,N-dimethylaniline as a Strategic Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Iodo-N,N-dimethylaniline

In the landscape of modern pharmaceutical development, the efficiency and versatility of starting materials are paramount. This compound (CAS No: 698-02-2, Molecular Formula: C₈H₁₀IN) has emerged as a highly valuable precursor, distinguished by a unique structural arrangement that enables a diverse range of synthetic transformations.[1] Its utility is anchored in two key features: the reactive carbon-iodine bond and the ortho-disposed N,N-dimethylamino group.

The C-I bond is inherently weaker than other carbon-halogen bonds, making it an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. This facilitates the facile construction of carbon-carbon and carbon-nitrogen bonds, which form the backbone of countless active pharmaceutical ingredients (APIs).[2] Concurrently, the N,N-dimethylamino moiety can act as a directing group, influence the electronic properties of the aromatic ring, and participate directly in intramolecular cyclization reactions to form key heterocyclic scaffolds.[3]

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.

Core Application I: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is as an aryl halide partner in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions with high efficiency.

G cluster_cat_cycle General Pd-Catalyzed Cross-Coupling Cycle cluster_reactants Reactants pd0 Pd(0)L_n pd2_complex R-Pd(II)(I)L_n (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition (+ R-I) pd2_trans R-Pd(II)(R')L_n (Transmetalation/Carbopalladation) pd2_complex->pd2_trans Transmetalation (Suzuki) or Carbopalladation (Heck) or Amine Coordination (Buchwald) pd2_trans->pd0 Catalyst Regeneration product R-R' (Product) pd2_trans->product Reductive Elimination reactant1 This compound (R-I) reactant1->pd0 reactant2 Coupling Partner (e.g., R'-B(OH)₂, Alkene, R''₂NH) reactant2->pd2_complex

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involving an aryl iodide.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds. This compound couples efficiently with a wide range of aryl- and heteroarylboronic acids or esters. The reaction's robustness and tolerance of diverse functional groups make it a preferred method for creating complex molecular architectures.[4]

Causality Behind Component Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The choice of catalyst and ligand system is crucial for balancing reactivity and stability. Ligands tune the electron density and steric environment of the palladium center, influencing the rates of oxidative addition and reductive elimination.[5]

  • Base (e.g., K₂CO₃, Cs₂CO₃): A base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium(II) complex.[5]

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF): The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if used). Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.[4]

B. Heck Reaction: Arylation of Alkenes

The Heck reaction provides a powerful method for C-C bond formation by coupling this compound with alkenes.[6] This transformation is widely used to synthesize substituted styrenes, cinnamates, and other vinylated aromatics, which are common motifs in pharmaceutical agents.[7][8] The reaction typically proceeds with high regioselectivity, favoring substitution at the less sterically hindered position of the double bond.

Key Mechanistic Insight: Unlike the Suzuki coupling, the Heck reaction does not involve transmetalation. Instead, the alkene coordinates to the Pd(II) complex, followed by migratory insertion (carbopalladation) and subsequent β-hydride elimination to release the product and regenerate the catalyst.[9]

C. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

Forming carbon-nitrogen bonds is fundamental to pharmaceutical synthesis, as the resulting arylamine structures are ubiquitous in bioactive molecules. The Buchwald-Hartwig amination allows for the direct coupling of this compound with a vast array of primary and secondary amines.[10][11] This reaction has largely replaced harsher classical methods, offering a milder and more functional-group-tolerant approach.[10]

Expert Insight: The success of the Buchwald-Hartwig amination heavily relies on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[12][13]

Reaction TypeCoupling PartnerKey ReagentsTypical SolventsApplication Example
Suzuki-Miyaura Ar'-B(OH)₂Pd Catalyst, Base (K₂CO₃)Dioxane/H₂O, TolueneSynthesis of biaryl cores for kinase inhibitors.
Heck Alkene (e.g., Acrylate)Pd Catalyst, Base (Et₃N)DMF, AcetonitrileElaboration of scaffolds for antiviral agents.[14]
Buchwald-Hartwig R₂NHPd Catalyst, Ligand, Base (NaOt-Bu)Toluene, DioxaneSynthesis of diarylamines for CNS-active drugs.
Sonogashira Terminal AlkynePd/Cu Catalyst, Base (Et₃N)THF, DMFBuilding blocks for indole and quinoline synthesis.[2]

Core Application II: Synthesis of Heterocyclic Scaffolds

The ortho relationship between the iodo and dimethylamino groups in this compound provides a perfect template for intramolecular reactions, leading to the efficient synthesis of nitrogen-containing heterocycles. These structures are privileged in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[2]

G cluster_workflow Workflow: Indole Synthesis via Sonogashira/Cyclization start This compound + Terminal Alkyne step1 Step 1: Sonogashira Coupling (Pd/Cu Catalysis, Et₃N) start->step1 intermediate 2-Alkynyl-N,N-dimethylaniline Intermediate step1->intermediate step2 Step 2: Electrophilic Cyclization (Iodine, CH₂Cl₂) intermediate->step2 product 3-Iodo-1-methylindole Derivative step2->product

Figure 2: A two-step workflow for synthesizing substituted indoles from this compound.

Electrophilic Cyclization

A common and powerful strategy involves a two-step sequence. First, a Sonogashira coupling is performed between this compound and a terminal alkyne.[2] The resulting 2-alkynyl-N,N-dimethylaniline intermediate is then subjected to electrophilic cyclization. Treatment with an electrophile, such as molecular iodine, triggers an intramolecular attack from the alkyne onto the aromatic ring (or vice versa, depending on the proposed mechanism), leading to the formation of an indole or quinoline ring system.[2][3] This method provides rapid access to complex, functionalized heterocycles that can be further elaborated.[15]

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Ethyl acetate, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate with oil bath

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed. This step is critical as Pd(0) species are oxygen-sensitive.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Then, add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Two-Step Synthesis of a 3-Iodo-1-methylindole Derivative

This protocol details the Sonogashira coupling of this compound followed by an iodine-mediated electrophilic cyclization.[2]

Part A: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv), and copper(I) iodide [CuI] (0.01 equiv).[2]

  • Inert Atmosphere: Evacuate the tube and backfill with argon (repeat 3x).

  • Reagent Addition: Add triethylamine (Et₃N) as the solvent and base, followed by the terminal alkyne (e.g., phenylacetylene, 1.2 equiv).[2]

  • Reaction: Stir the reaction mixture at 50 °C and monitor by TLC. The reaction is typically complete within 4-8 hours.[2]

  • Work-up: Upon completion, cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude 2-alkynyl-N,N-dimethylaniline intermediate. This crude product is often of sufficient purity for the next step.[2]

Part B: Iodine-Mediated Electrophilic Cyclization

  • Reaction Setup: Dissolve the crude intermediate from Part A in dichloromethane (CH₂Cl₂).

  • Reagent Addition: At room temperature, add a solution of molecular iodine (I₂) (1.1 equiv) in CH₂Cl₂ dropwise.[2]

  • Reaction: Stir the mixture for 1-3 hours at room temperature. The N,N-dimethylamino group is demethylated in situ, and the cyclization proceeds. Monitor by TLC until the starting material is consumed.[2]

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color of iodine disappears. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the pure 3-iodo-1-methylindole derivative.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1][16] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information. Palladium catalysts and phosphine ligands should also be handled with care, as they can be toxic and air-sensitive.

Conclusion

This compound is a powerful and versatile building block in pharmaceutical synthesis. Its capacity to readily participate in a wide range of C-C and C-N bond-forming reactions, coupled with its utility in constructing complex heterocyclic systems, makes it an indispensable tool for medicinal chemists. The protocols and insights provided herein serve as a foundation for researchers to leverage the full synthetic potential of this strategic precursor in the development of next-generation therapeutics.

References

  • The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. Google Cloud.
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Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of ortho-Alkynylated N,N-Dimethylanilines

The Sonogashira coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This powerful transformation has seen extensive use in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4] A particularly valuable substrate class for this reaction is ortho-substituted anilines, as the resulting alkynylated products are key precursors for a variety of nitrogen-containing heterocycles, such as indoles and quinolines, which are prevalent motifs in medicinal chemistry.[5][6]

This guide focuses on a specific, yet challenging, substrate: 2-iodo-N,N-dimethylaniline. The presence of the N,N-dimethylamino group at the ortho position introduces significant steric hindrance and electronic effects that necessitate careful optimization of reaction conditions. The electron-donating nature of the dimethylamino group can influence the reactivity of the aryl iodide, while its steric bulk can impede the approach of the bulky palladium catalyst to the C-I bond, a critical step for the reaction to proceed.[7]

These application notes provide a detailed examination of the mechanistic underpinnings of the Sonogashira reaction and present field-proven protocols for the successful coupling of this compound with terminal alkynes. Both traditional copper-co-catalyzed and modern copper-free methodologies are discussed, offering researchers the flexibility to choose a protocol that best suits their synthetic goals and substrate compatibility.

Mechanistic Overview: The Dual Catalytic Cycles

The Sonogashira reaction typically operates through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.[8][9] Understanding these cycles is crucial for troubleshooting and optimizing reactions.

The Palladium Cycle: The Engine of C-C Bond Formation

The palladium cycle is the core of the Sonogashira coupling. It begins with a Pd(0) species, which undergoes oxidative addition into the aryl-iodide bond of this compound. This step, often rate-limiting, forms a Pd(II) intermediate.[9] The choice of ligand on the palladium center is critical here; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate this step, especially with sterically hindered substrates.[8]

The Copper Cycle: Activating the Alkyne

In the classical Sonogashira reaction, a copper(I) salt acts as a co-catalyst.[2] Its primary role is to react with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.[9] This species is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination, where the desired arylalkyne product is released, and the Pd(0) catalyst is regenerated to continue the cycle.[8][10]

Sonogashira_Mechanism Figure 1: The dual catalytic cycles of the Sonogashira reaction. cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArI Ar-Pd(II)-I(L₂) Pd0->PdII_ArI Oxidative Addition (Ar-I) PdII_ArAlk Ar-Pd(II)-C≡CR(L₂) PdII_ArI->PdII_ArAlk Transmetalation PdII_ArAlk->Pd0 Product Ar-C≡CR PdII_ArAlk->Product Reductive Elimination CuI CuI Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base, CuI Cu_Acetylide->PdII_ArI CuI regenerated Cu_Acetylide->CuI

Caption: Figure 1: The dual catalytic cycles of the Sonogashira reaction.

The Rise of Copper-Free Sonogashira Couplings

While effective, the use of a copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne substrate (Glaser coupling), forming a diyne byproduct.[11] This side reaction can complicate purification and lower the yield of the desired product. Consequently, numerous copper-free Sonogashira protocols have been developed.[3][11][12] These methods typically require a stronger base, different ligands, or higher temperatures to facilitate the direct reaction of the palladium acetylide intermediate, bypassing the need for copper.[13]

Copper_Free_Sonogashira Figure 2: The catalytic cycle for a copper-free Sonogashira reaction. Pd0 Pd(0)L₂ PdII_ArI Ar-Pd(II)-I(L₂) Pd0->PdII_ArI Oxidative Addition (Ar-I) Pd_Alkyne_Complex π-Alkyne-Pd Complex PdII_ArI->Pd_Alkyne_Complex Alkyne Coordination Pd_Acetylide Ar-Pd(II)-C≡CR(L) Pd_Alkyne_Complex->Pd_Acetylide Deprotonation (Base) Pd_Acetylide->Pd0 Product Ar-C≡CR Pd_Acetylide->Product Reductive Elimination

Caption: Figure 2: The catalytic cycle for a copper-free Sonogashira reaction.

Experimental Protocols

The following protocols are designed as robust starting points for the Sonogashira coupling of this compound. As with any reaction involving sterically hindered substrates, empirical optimization may be necessary to achieve maximum yield.

Protocol 1: Standard Copper-Co-Catalyzed Sonogashira Coupling

This protocol employs a classic palladium-copper co-catalyst system, which is often highly efficient for aryl iodides.[9][14]

Materials:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv.)

  • Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard inert atmosphere glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv.) and CuI (0.04 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.).

  • Solvent and Base: Add anhydrous, degassed THF (or DMF) to achieve a substrate concentration of approximately 0.1-0.2 M. Add the amine base (3.0 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 50-70 °C. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove precipitated salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Robust Copper-Free Sonogashira Coupling

This protocol is advantageous when the terminal alkyne is prone to homocoupling or when trace copper contamination in the final product is a concern.[14][15]

Materials:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • A bulky phosphine ligand, e.g., triphenylphosphine (PPh₃) (4 mol%) or XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Tetrabutylammonium fluoride (TBAF) (2.0 equiv.)

  • Anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)

  • Standard inert atmosphere glassware (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere, stir the Pd(OAc)₂ (0.02 equiv.) and the phosphine ligand (0.04 equiv.) in a small amount of the reaction solvent for 15-20 minutes at room temperature.

  • Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask with the Pd and ligand added directly), add the base (Cs₂CO₃ or TBAF, 2.0 equiv.) and this compound (1.0 equiv.).

  • Inert Atmosphere: Ensure the system is under a positive pressure of inert gas.

  • Solvent and Alkyne: Add the anhydrous, degassed solvent (DMSO or ACN) to achieve a 0.1-0.2 M concentration. Add the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. The higher temperature is often necessary to drive the copper-free catalytic cycle. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Data Summary and Comparison

The choice between a copper-co-catalyzed and a copper-free protocol depends on the specific alkyne and the desired purity of the final product. Below is a table summarizing the key parameters for each approach.

ParameterProtocol 1: Copper-Co-CatalyzedProtocol 2: Copper-FreeRationale & Field Insights
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(OAc)₂ / Bulky LigandPdCl₂(PPh₃)₂ is a stable, reliable Pd(II) precatalyst.[16] For copper-free systems, in-situ generation of Pd(0) from Pd(OAc)₂ with a bulky ligand is common.[15]
Base Amine (TEA, DIPA)Inorganic (Cs₂CO₃) or Fluoride (TBAF)Amines act as both a base and a ligand in the copper cycle. Stronger, non-coordinating bases are often needed in copper-free protocols.[12]
Temperature 50-70 °C (Mild)80-100 °C (Elevated)The copper acetylide intermediate allows for milder reaction temperatures. The direct deprotonation/coordination in the copper-free cycle often requires more thermal energy.
Key Advantage High efficiency at lower temperatures.Avoids alkyne homocoupling (Glaser).Choose based on alkyne stability and product purity requirements.[11]
Potential Issue Glaser homocoupling byproduct.Slower reaction rates, higher temperatures.Rigorous degassing can minimize homocoupling in Protocol 1.[5]

Troubleshooting and Optimization Workflow

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Workflow Figure 3: A logical workflow for troubleshooting Sonogashira reactions. Start Reaction Failed (Low/No Conversion) Check_Inert Is the system fully inert/degassed? Start->Check_Inert Check_Inert->Start No, Fix Setup Check_Reagents Are reagents pure and solvents anhydrous? Check_Inert->Check_Reagents Yes Check_Reagents->Start No, Purify/Dry Check_Catalyst Is the Pd catalyst active? (No Pd black) Check_Reagents->Check_Catalyst Yes Check_Catalyst->Start No, Use Fresh Catalyst Increase_Temp Increase Temperature (e.g., by 20 °C) Check_Catalyst->Increase_Temp Yes Change_Ligand Switch to a bulkier, more electron-rich ligand (e.g., XPhos) Increase_Temp->Change_Ligand Change_Base_Solvent Screen alternative bases and solvents Change_Ligand->Change_Base_Solvent Success Reaction Successful Change_Base_Solvent->Success

Caption: Figure 3: A logical workflow for troubleshooting Sonogashira reactions.

Conclusion

The Sonogashira coupling of this compound is a highly valuable transformation for accessing key synthetic intermediates. While the substrate's steric and electronic properties present challenges, they can be overcome through careful selection of catalytic systems and reaction conditions. The provided standard and copper-free protocols offer reliable starting points for researchers. By understanding the underlying mechanisms and employing a systematic approach to optimization, these powerful C-C bond-forming reactions can be successfully integrated into complex synthetic routes, paving the way for innovations in drug discovery and materials science.

References

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2021). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. (2024). RSC Publishing. Retrieved January 7, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 7, 2026, from [Link]

  • Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. (2022). ChemRxiv. Retrieved January 7, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. Retrieved January 7, 2026, from [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6885–6925. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Copper-free Sonogashira coupling in amine–water solvent mixtures. (2012). ResearchGate. Retrieved January 7, 2026, from [Link]

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  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (2004). Iowa State University. Retrieved January 7, 2026, from [Link]

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. (2015). RSC Publishing. Retrieved January 7, 2026, from [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Recent Advances in Sonogashira Reactions. (2015). ResearchGate. Retrieved January 7, 2026, from [Link]

  • 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

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The Pivotal Role of 2-Iodoaniline Derivatives in Agrochemical Innovation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the continuous pursuit of enhanced agricultural productivity and sustainable crop protection, the synthesis of novel agrochemicals with high efficacy and specificity is paramount. Among the myriad of chemical scaffolds utilized in this endeavor, 2-iodoaniline and its derivatives have emerged as exceptionally versatile building blocks. The unique reactivity conferred by the ortho-iodine substituent on the aniline ring provides a gateway to a diverse array of complex heterocyclic structures, which form the core of many modern fungicides, herbicides, and insecticides.[1][2][3] This technical guide offers an in-depth exploration of the applications of 2-iodoaniline derivatives in the agrochemical sector, providing detailed application notes, synthesis protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

Fungicidal Applications: The Benzothiazole Scaffold

Derivatives of 2-iodoaniline are instrumental in the synthesis of benzothiazoles, a class of compounds renowned for their broad-spectrum antifungal properties.[1][2] These heterocyclic molecules have proven effective against a range of pathogenic fungi that threaten crop yields.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A primary mode of action for many benzothiazole-based fungicides is the disruption of the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis. Ergosterol is a vital sterol, analogous to cholesterol in mammals, that maintains the fluidity and function of fungal cell membranes.

Benzothiazole derivatives act as potent inhibitors of the enzyme lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway. By binding to the heme cofactor of CYP51, these fungicides prevent the demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors within the fungal cell membrane. The consequence is a loss of membrane integrity, leading to impaired fungal growth and, ultimately, cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway by benzothiazole fungicides.

Application Note & Protocol: Synthesis of a 2-Aminobenzothiazole Derivative

This protocol details the synthesis of a 2-aminobenzothiazole derivative from 2-iodoaniline, a key intermediate for further functionalization into potent fungicidal agents.

Objective: To synthesize a 2-aminobenzothiazole scaffold from 2-iodoaniline via an iron(III) chloride-catalyzed tandem reaction.

Materials:

  • 2-Iodoaniline

  • Phenyl isothiocyanate

  • Iron(III) chloride (FeCl₃)

  • Octadecyltrimethylammonium chloride (surfactant)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • To a 50 mL round-bottom flask, add 2-iodoaniline (1.0 mmol), phenyl isothiocyanate (1.2 mmol), iron(III) chloride (0.1 mmol), and octadecyltrimethylammonium chloride (0.1 mmol).

  • Add 10 mL of deionized water to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-aminobenzothiazole derivative.

Protocol: In Vitro Antifungal Bioassay

Objective: To evaluate the antifungal efficacy of a synthesized benzothiazole derivative against a target fungal pathogen.

Materials:

  • Synthesized benzothiazole derivative

  • Target fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

Protocol:

  • Prepare a stock solution of the benzothiazole derivative in DMSO.

  • Prepare PDA medium and autoclave.

  • Cool the PDA to approximately 45-50 °C and add the test compound to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) of the target fungus, taken from the edge of an actively growing culture.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 °C).

  • Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage of growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

Herbicidal Applications: Sulfonanilide Derivatives

While less common than their use in fungicides, 2-iodoaniline derivatives serve as valuable intermediates in the synthesis of certain herbicides. One such class is the sulfonanilides, which are known for their herbicidal activity.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonanilide herbicides, similar to the widely used sulfonylureas, act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4][5] ALS is a crucial enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[1][4] These amino acids are essential for protein synthesis and overall plant growth.

By binding to a specific site on the ALS enzyme, sulfonanilide herbicides block the catalytic activity of the enzyme.[1][4] This leads to a deficiency in the essential branched-chain amino acids, which in turn inhibits cell division and plant growth, ultimately causing the death of susceptible weeds.[1][4] A key advantage of this mode of action is its selectivity, as the ALS enzyme in mammals has a different structure, rendering these herbicides non-toxic to them.[4]

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by sulfonanilide herbicides.

Application Note & Protocol: Synthesis of a Sulfonanilide Herbicide Intermediate

This protocol describes the synthesis of a sulfonanilide derivative from a 2-iodoaniline precursor, which can be further elaborated into a potent herbicide.

Objective: To synthesize 2-iodo-6-[(4,6-dimethoxypyrimidin-2-yl)(methylthio)methyl]-N-2,2,2-trifluoroethanesulfonanilide from the corresponding 2-iodoaniline derivative.

Materials:

  • 2-iodo-6-[(4,6-dimethoxypyrimidin-2-yl)(methylthio)methyl]aniline

  • Dichloromethane (CH₂Cl₂)

  • Pyridine

  • 2,2,2-trifluoroethanesulfonyl chloride

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • Dissolve 2-iodo-6-[(4,6-dimethoxypyrimidin-2-yl)(methylthio)methyl]aniline (2.40 mmol) in dichloromethane (3 ml) in a round-bottom flask.

  • Add pyridine (2.40 mmol) to the solution.

  • Cool the resulting solution to -5 °C using an ice-salt bath.

  • Slowly add 2,2,2-trifluoroethanesulfonyl chloride (2.40 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 48 hours.

  • After the reaction is complete, add water to the mixture.

  • Extract the product with dichloromethane three times.

  • Wash the combined organic layers with water and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Evaporate the dichloromethane to obtain an oily residue.

  • Purify the residue by column chromatography to yield the desired sulfonanilide product.

Protocol: Whole-Plant Bioassay for Herbicidal Activity

Objective: To assess the herbicidal efficacy of a synthesized sulfonanilide compound on a target weed species.

Materials:

  • Synthesized sulfonanilide compound

  • Target weed seeds (e.g., Amaranthus retroflexus)

  • Susceptible crop seeds (e.g., soybean) for selectivity testing

  • Potting mix

  • Pots (e.g., 10 cm diameter)

  • Greenhouse or controlled environment chamber

  • Sprayer for herbicide application

  • Acetone or other suitable solvent

  • Wetting agent

Protocol:

  • Prepare a stock solution of the synthesized sulfonanilide in a suitable solvent.

  • Prepare different concentrations of the herbicide solution by diluting the stock solution with water and adding a wetting agent.

  • Sow the seeds of the target weed and crop species in separate pots filled with potting mix and allow them to grow to a specific stage (e.g., 2-3 true leaves).

  • Spray the plants uniformly with the different herbicide concentrations. Include a control group sprayed only with the solvent and wetting agent solution.

  • Place the treated plants in a greenhouse or controlled environment chamber with optimal conditions for growth.

  • Visually assess the plants for signs of injury (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • At the end of the experiment, harvest the above-ground biomass of the plants, dry them in an oven, and weigh them.

  • Calculate the percentage of growth inhibition or injury compared to the control group.

Insecticidal Applications: A Gateway to Novel Scaffolds

While the direct synthesis of major commercial insecticides such as chlorantraniliprole and cyantraniliprole from 2-iodoaniline is not the primary industrial route, the inherent reactivity of 2-iodoaniline derivatives makes them valuable starting materials for the exploration of novel insecticidal compounds. The development of new insecticides is crucial to combat the growing issue of insect resistance to existing products.

Potential as Precursors for Anthranilic Diamide Analogs

Anthranilic diamides are a significant class of modern insecticides that act as modulators of insect ryanodine receptors.[6][7] These receptors are critical for calcium ion release in muscle cells, and their disruption leads to uncontrolled muscle contraction, paralysis, and death of the insect.

The synthesis of novel anthranilic diamide analogs is an active area of research to discover compounds with improved efficacy, broader spectrum of activity, or activity against resistant insect populations.[6][8] 2-Iodoaniline derivatives can serve as key precursors in the synthesis of diverse anthranilic acid and anthranilamide intermediates, which are the core building blocks of these insecticides. The iodo-substituent allows for a wide range of synthetic transformations, including cross-coupling reactions, to introduce various functionalities and create a library of novel compounds for screening.

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Application Notes and Protocols for the N-Methylation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Anilines

N-methylated anilines are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals and high-performance agrochemicals to advanced materials. The introduction of a methyl group to the nitrogen atom of an aniline can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity.[1][2] Consequently, the development of efficient and selective methods for the N-methylation of anilines is a cornerstone of modern organic synthesis and drug development. This guide provides a comprehensive overview of established and contemporary experimental procedures for this critical transformation, offering detailed protocols and mechanistic insights to aid researchers in their synthetic endeavors.

Classical Approaches to N-Methylation

The Eschweiler-Clarke Reaction: A Time-Honored Method

The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines, including anilines, to their corresponding tertiary amines.[3][4] This reductive amination procedure utilizes an excess of formic acid and formaldehyde.[3] A key advantage of this reaction is that it inherently avoids the formation of quaternary ammonium salts, as a tertiary amine cannot form an iminium ion intermediate necessary for further methylation.[4]

Mechanism of Action:

The reaction proceeds through a two-step sequence. First, the aniline reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion. Subsequently, formic acid acts as a hydride donor, reducing the iminium ion to the N-methylated aniline.[5] The irreversible loss of carbon dioxide drives the reaction to completion.[3] For primary anilines, this process occurs twice to yield the N,N-dimethylated product.

Sources

Application Note: 2-Iodo-N,N-dimethylaniline as a Versatile Intermediate for the Synthesis of Advanced Chromophores

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of 2-iodo-N,N-dimethylaniline as a pivotal intermediate in the synthesis of functional dyes. The N,N-dimethylaniline moiety is a powerful electron-donating group, integral to the formation of "push-pull" systems that are the foundation of many advanced chromophores used in materials science and bio-imaging. The ortho-iodine atom provides a highly reactive site for modern cross-coupling chemistry, enabling the construction of complex, conjugated systems. This document details the physicochemical properties, safety protocols, and a step-by-step methodology for the synthesis of a stilbene-type dye precursor via the Mizoroki-Heck reaction, highlighting the causality behind experimental choices.

Introduction and Significance

The design of novel dyes and chromophores is a cornerstone of innovation in fields ranging from organic light-emitting diodes (OLEDs) to fluorescent biological probes. A key strategy in molecular design is the creation of "push-pull" architectures, where an electron-donating group (the "push") is connected to an electron-accepting group (the "pull") through a π-conjugated bridge. This configuration often leads to significant intramolecular charge transfer (ICT) upon photoexcitation, resulting in desirable photophysical properties such as large Stokes shifts, high fluorescence quantum yields, and solvent-dependent emission (solvatochromism)[1].

The N,N-dimethylaniline group is one of the most effective electron-donating moieties used in this context. This compound emerges as a particularly valuable building block for two primary reasons:

  • Electronic Contribution : The dimethylamino group strongly pushes electron density into the aromatic ring, significantly influencing the ultimate electronic and optical properties of the final dye molecule[2].

  • Synthetic Versatility : The carbon-iodine bond is relatively weak, making it an excellent substrate for a wide array of palladium- and copper-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, providing synthetic access to a diverse range of complex dye scaffolds. Iodinated compounds are often more reactive than their brominated or chlorinated counterparts in these transformations[3].

This application note will focus on a practical and robust protocol using the Mizoroki-Heck reaction to demonstrate the utility of this compound in dye synthesis.

Physicochemical Properties & Safety Information

Properties of this compound

A summary of the key properties for this compound is provided below.

PropertyValueReference(s)
CAS Number 698-02-2[4]
Molecular Formula C₈H₁₀IN[4][5]
Molecular Weight 247.08 g/mol [6]
IUPAC Name This compound[4]
Appearance Data not consistently available; handle as a potentially light-sensitive liquid or solid.
Topological Polar Surface Area 3.2 Ų[6]
Predicted XLogP3-AA 3.1[5]
Safety and Handling

This compound and related iodoanilines require careful handling in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Hazard Identification (Based on GHS classifications for the compound and related anilines): [4][7]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[4].

  • Irritation: Causes skin and serious eye irritation[4].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[7][8].

Causality Note: Anilines as a class are known to be toxic, and many are suspected carcinogens. Safe handling procedures are paramount to minimize exposure. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

Synthesis of this compound

While commercially available, this compound can be synthesized from 2-iodoaniline via exhaustive N-methylation. A general, well-established procedure involves reacting the primary amine with an alkylating agent like methyl iodide in the presence of a non-nucleophilic base to neutralize the HI byproduct.

A 2-Iodoaniline E Reaction at Elevated Temperature A->E B Methyl Iodide (CH3I) (Excess) B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Acetonitrile) D->E F Workup & Purification (e.g., Column Chromatography) E->F G This compound F->G G cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition Ar-Pd(II)-I(L)₂ pd0->oxidative_addition Ar-I coordination Alkene Coordination [Ar-Pd(II)-I(L)₂(Alkene)] oxidative_addition->coordination Alkene insertion Migratory Insertion R-CH₂-CH₂-Pd(II)-I(L)₂ coordination->insertion Syn-addition elimination β-Hydride Elimination [H-Pd(II)-I(L)₂]⁺(Alkene)⁻ insertion->elimination Syn-elimination elimination->pd0 Reductive Elimination + Base Base_out [Base-H]⁺I⁻ ArI Ar-I (this compound) Alkene Alkene (2-Vinylpyridine) Product Product (Substituted Alkene) Base_in Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction. [9][10][11] Causality of Reagents:

  • Palladium(0) Catalyst: The active species that undergoes oxidative addition with the aryl iodide.[12] Often generated in situ from a more stable Pd(II) precursor like Pd(OAc)₂.

  • Ligand (e.g., PPh₃): Stabilizes the palladium center and modulates its reactivity.

  • Base (e.g., Et₃N, K₂CO₃): Essential for neutralizing the hydriodic acid (HI) formed during the final reductive elimination step, regenerating the Pd(0) catalyst to continue the cycle.[9]

  • Aryl Halide (Ar-I): The electrophilic partner. The C-I bond is readily cleaved by the Pd(0) catalyst.

  • Alkene: The nucleophilic partner that couples with the aryl group.

Step-by-Step Experimental Protocol

Reaction: Heck coupling of this compound with 2-vinylpyridine.

Materials:

  • This compound (1.0 eq)

  • 2-Vinylpyridine (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 eq, 4 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Causality: This is critical to prevent the oxidation of the Pd(0) species, which is the active catalyst in the cycle.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by triethylamine and 2-vinylpyridine. Causality: Using degassed solvents minimizes dissolved oxygen that can degrade the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 8-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water (3x) and then with brine (1x). Causality: The aqueous washes remove the triethylammonium salt byproduct and any remaining DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The photophysical properties (absorption and emission spectra) can be analyzed using UV-Vis and fluorescence spectroscopy.

Versatility of this compound

The utility of this intermediate extends far beyond the Heck reaction. Its reactive C-I bond makes it a universal coupling partner for constructing diverse dye families.

G cluster_reactions Palladium/Copper-Catalyzed Cross-Coupling Reactions cluster_products Resulting Dye Scaffolds A This compound B Mizoroki-Heck Reaction A->B + Alkene C Suzuki Reaction A->C + Boronic Acid D Buchwald-Hartwig Amination A->D + Amine E Ullmann Condensation A->E + Phenol/Alcohol F Stilbenes & Conjugated Systems (C-C Bond Formation) B->F G Bi-aryls & Extended π-Systems (C-C Bond Formation) C->G H Triarylamines & N-Heterocycles (C-N Bond Formation) D->H I Diaryl Ethers (C-O Bond Formation) E->I

Caption: Synthetic pathways enabled by this compound.

Expected Data & Troubleshooting

Representative Photophysical Data

For stilbene-type dyes containing a dimethylamino donor group, the following general trends are observed.

PropertyObservationRationale / Reference(s)
Absorption (λ_abs_) Typically in the UV-Visible region (350-450 nm).Depends on the length of the π-system and the strength of the acceptor group.[13]
Emission (λ_em_) Emission is generally red-shifted relative to absorption (Stokes shift).Due to excited-state relaxation and intramolecular charge transfer (ICT).[1]
Solvatochromism Strong positive solvatochromism (emission red-shifts in more polar solvents).The ICT excited state is more polar than the ground state and is stabilized by polar solvents.[1]
Quantum Yield (Φ_F_) Highly variable; can be sensitive to solvent polarity and viscosity.Non-radiative decay pathways, such as E-Z isomerization, compete with fluorescence.[2][14]
Troubleshooting Guide for the Heck Protocol
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized); Insufficient temperature; Poor quality reagents/solvents.Ensure a strictly inert atmosphere; Use freshly degassed solvents; Increase reaction temperature; Use a different palladium precursor/ligand system.
Formation of Byproducts Homocoupling of the aryl iodide; Polymerization of the alkene.Lower the reaction temperature; Adjust the stoichiometry of reagents; Use a more sterically hindered phosphine ligand.
Inconsistent Results Variable purity of starting materials; Presence of water or oxygen.Purify starting materials before use; Ensure solvents are anhydrous and properly degassed.

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of advanced functional dyes. Its combination of a strong electron-donating group and a reactive coupling site allows for the straightforward implementation of modern synthetic methodologies, such as the Mizoroki-Heck reaction. The protocols and principles outlined in this guide demonstrate a reliable pathway for constructing complex chromophores and provide a foundation for researchers to explore novel dye structures for a wide range of scientific applications.

References

  • Heck Reaction - Chemistry LibreTexts. (2023). [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). PubMed Central (PMC). [Link]

  • Mechanisms of the Mizoroki–Heck Reaction. (2008). SciSpace. [Link]

  • This compound | C8H10IN | CID 3013933. (n.d.). PubChem. [Link]

  • Photophysical and Electrochemical Properties of Newly Synthesized Stilbazolium Dyes. (n.d.). [Link]

  • Push‐Pull Stiff‐Stilbene: Proton‐Gated Visible‐Light Photoswitching and Acid‐Catalyzed Isomerization. (2021). PubMed Central (PMC). [Link]

  • Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks. (n.d.). MDPI. [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. (n.d.). MDPI. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. (n.d.). [Link]

  • Optical properties of stilbene-type dyes containing various terminal donor and acceptor groups. (2005). ResearchGate. [Link]

  • p-DIMETHYLAMINOBENZALDEHYDE. (n.d.). Organic Syntheses. [Link]

  • Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications. (2020). PubMed Central (PMC). [Link]

  • This compound (C8H10IN). (n.d.). PubChemLite. [Link]

  • Synthesis of 2-dimethylamino-N,N-dimethylaniline N-oxide. (n.d.). ResearchGate. [Link]

  • Palladium (II) – PEG System for the Efficient Synthesis of Indoles via Intramolecular Heck Cyclisation. (n.d.). [Link]

  • Photo-Physical Properties of Stilbine-3 (STB-3) Laser Dyes Embedded in Sol-Gel Glasses. (2016). SciSpace. [Link]

  • N,N-Dimethylaniline SAFETY DATA SHEET. (n.d.). PENTA. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-Iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-N,N-dimethylaniline is a valuable substituted aniline derivative utilized in various fields of chemical synthesis, including the development of pharmaceuticals, agrochemicals, and advanced materials. Its utility as a building block stems from the presence of the versatile iodine substituent, which can readily participate in a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to form complex molecular architectures. This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing the synthesis of the requisite precursor, 2-amino-N,N-dimethylaniline, followed by its conversion to the target molecule via a Sandmeyer reaction. The protocols are designed to be robust and scalable for implementation in research, process development, and manufacturing settings.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage involves the preparation of the key intermediate, 2-amino-N,N-dimethylaniline (also known as N,N-dimethyl-o-phenylenediamine). The second stage is the conversion of this primary aromatic amine to the corresponding aryl iodide via a Sandmeyer reaction. This strategic disconnection allows for the use of readily available starting materials and well-established, scalable reaction classes.

Synthesis_Strategy 2-Nitroaniline 2-Nitroaniline 2-Nitro-N,N-dimethylaniline 2-Nitro-N,N-dimethylaniline 2-Nitroaniline->2-Nitro-N,N-dimethylaniline Methylation 2-Amino-N,N-dimethylaniline 2-Amino-N,N-dimethylaniline 2-Nitro-N,N-dimethylaniline->2-Amino-N,N-dimethylaniline Reduction This compound This compound 2-Amino-N,N-dimethylaniline->this compound Sandmeyer Reaction

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 2-Amino-N,N-dimethylaniline

The synthesis of the crucial precursor, 2-amino-N,N-dimethylaniline, is accomplished in two steps starting from 2-nitroaniline: methylation of the amino group followed by reduction of the nitro group.

Step 1.1: Synthesis of 2-Nitro-N,N-dimethylaniline

The methylation of 2-nitroaniline is achieved using a suitable methylating agent. For large-scale operations, dimethyl sulfate is an effective reagent, although it must be handled with extreme caution due to its toxicity.

Reaction Scheme:

(Image of the chemical reaction: 2-nitroaniline reacting with dimethyl sulfate in the presence of a base to form 2-nitro-N,N-dimethylaniline)

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a multi-necked flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Reagent Charging: Charge the flask with 2-nitroaniline and a suitable solvent such as acetone or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as anhydrous potassium carbonate, to the mixture. The base will neutralize the acid formed during the reaction.

  • Methylation: Cool the mixture in an ice bath and add dimethyl sulfate dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Workup: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation.

Step 1.2: Reduction of 2-Nitro-N,N-dimethylaniline to 2-Amino-N,N-dimethylaniline

The reduction of the nitro group is a critical step and can be achieved using various methods. Catalytic hydrogenation is a clean and efficient method for large-scale production.

Reaction Scheme:

(Image of the chemical reaction: 2-nitro-N,N-dimethylaniline being reduced to 2-amino-N,N-dimethylaniline using hydrogen gas and a catalyst)

Protocol:

  • Catalyst Slurry: In a hydrogenation reactor, prepare a slurry of a suitable catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol or ethyl acetate.

  • Substrate Addition: Add the 2-nitro-N,N-dimethylaniline to the reactor.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure and stir the mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (TLC, HPLC).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-N,N-dimethylaniline, which can be purified by vacuum distillation.

Part 2: Large-Scale Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary aromatic amines into aryl halides.[1][2] This protocol outlines the diazotization of 2-amino-N,N-dimethylaniline followed by treatment with potassium iodide.

Sandmeyer_Workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Workup & Purification A Dissolve 2-Amino-N,N-dimethylaniline in Aqueous Acid (e.g., HCl) B Cool to 0-5 °C A->B C Add Sodium Nitrite Solution Dropwise B->C D Maintain Temperature and Stir C->D F Add Diazonium Salt Solution to KI Solution D->F Transfer E Prepare Potassium Iodide Solution E->F G Warm to Room Temperature and Stir H Quench with Sodium Thiosulfate G->H Proceed to I Extract with Organic Solvent H->I J Wash and Dry Organic Layer I->J K Purify by Vacuum Distillation J->K

Sources

Application Notes and Protocols for Palladium Pincer Complexes Derived from 2-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

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  • Causality behind Experimental Choices: I need to find more explicit explanations for the choice of reagents and conditions. For example, why aerobic conditions are sometimes necessary, and the specific role of additives.

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Introduction: The Strategic Role of this compound in Pincer Complex Synthesis

Palladium pincer complexes have emerged as a robust class of catalysts, prized for their high stability and catalytic activity across a range of organic transformations, most notably in carbon-carbon bond formation. The tridentate, meridional coordination of the pincer ligand to the metal center imparts exceptional thermal stability and allows for fine-tuning of the catalyst's steric and electronic properties.

This document provides a detailed guide to the synthesis and application of a specific class of palladium pincer complexes derived from this compound and its derivatives. This starting material offers a versatile platform for generating novel OCP- and CCN-pincer complexes through a sequence of oxidative addition and C-H activation steps. The inherent reactivity of the C-I bond facilitates the initial coordination to a palladium(0) source, while the N,N-dimethylamino group can participate in subsequent intramolecular C-H activation, leading to the formation of the rigid pincer framework.

We will focus on the synthesis of an OCP-pincer complex from 3-[(diphenylphosphino)methyl]-2-iodo-N,N-dimethylaniline, detailing the experimental protocol and the mechanistic rationale. Furthermore, we will provide a comprehensive protocol for the application of such a complex in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Synthesis of an OCP-Type Palladium Pincer Complex

The synthesis of the OCP-pincer complex 4 from 3-[(diphenylphosphino)methyl]-2-iodo-N,N-dimethylaniline (1 ) involves the reaction with a Pd(0) source, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in the presence of triphenylphosphine (PPh₃) under aerobic conditions. This process is a fascinating cascade of oxidative addition, C-H activation, and oxidation.

Mechanistic Insights: Causality Behind Experimental Choices
  • Palladium(0) Source (Pd₂(dba)₃): Pd₂(dba)₃ is a common and convenient air-stable precursor of Pd(0), which is the active species required for the initial oxidative addition into the C-I bond of the aniline derivative.

  • Triphenylphosphine (PPh₃): PPh₃ serves a dual role. It acts as a supporting ligand, stabilizing the palladium center and modulating its reactivity. It also facilitates the reductive elimination and other steps in the catalytic cycle.

  • Aerobic Conditions: The presence of oxygen is crucial for the final step in the formation of the OCP-pincer complex, which involves the oxidation of one of the N-methyl groups to a formyl group. This C(sp³)–H activation/oxidation sequence is a key transformation in the formation of this specific pincer architecture. In a broader context, aerobic conditions are often employed in palladium catalysis to re-oxidize Pd(0) to the active Pd(II) state in catalytic cycles.

Experimental Workflow: Synthesis of OCP-Pincer Complex

cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification Reagents Weigh: - 3-[(diphenylphosphino)methyl]-2-iodo-N,N-dimethylaniline (1) - Pd₂(dba)₃ - PPh₃ - Toluene Setup Combine reagents in schlenck flask under inert gas Reagents->Setup Solvent Add dry, degassed toluene Setup->Solvent Reaction_Conditions Stir at 80°C under air (via a needle in the septum) Solvent->Reaction_Conditions Monitoring Monitor by TLC or ³¹P NMR Reaction_Conditions->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Filter through Celite Cooling->Filtration Concentration Remove solvent in vacuo Filtration->Concentration Purification Purify by column chromatography (silica gel) Concentration->Purification Isolation Isolate pure OCP-pincer complex 4 Purification->Isolation

Caption: Workflow for the synthesis of the OCP-pincer palladium complex.

Detailed Protocol: Synthesis of [Pd{C₆H₃(CH=O)-2-(CH₂PPh₂)-6-(NMe₂)}I]

Materials:

  • 3-[(Diphenylphosphino)methyl]-2-iodo-N,N-dimethylaniline (1 )

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene

  • Celite

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • Schlenk flask and standard glassware for inert atmosphere techniques

Procedure:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine 3-[(diphenylphosphino)methyl]-2-iodo-N,N-dimethylaniline (1 ) (1.0 mmol), Pd₂(dba)₃ (0.55 mmol), and PPh₃ (1.1 mmol).

  • Solvent Addition: Add 20 mL of anhydrous and degassed toluene to the flask via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at 80 °C. Replace the argon atmosphere with a slow stream of air introduced via a needle through the septum.

  • Monitoring: Stir the reaction mixture at 80 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove any insoluble palladium black. Wash the pad with dichloromethane.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Isolation: The desired OCP-pincer complex 4 is isolated as a stable solid.

CompoundMolecular FormulaYield (%)¹H NMR (δ, ppm, CDCl₃)³¹P NMR (δ, ppm, CDCl₃)
OCP-Pincer Complex 4 C₂₄H₂₅INO₂PPd~70-80%9.8 (s, 1H, CHO), 7.8-7.2 (m, 12H, Ar-H), 4.5 (d, 2H, CH₂P), 3.1 (s, 6H, NMe₂)35.2 (s)

Note: Spectroscopic data are representative and should be confirmed by analysis of the synthesized compound.

Application in Suzuki-Miyaura Cross-Coupling

Palladium pincer complexes are highly effective pre-catalysts for Suzuki-Miyaura cross-coupling reactions, which form C-C bonds between aryl or vinyl halides and boronic acids. The stability of the pincer complex allows for high catalytic turnover numbers and often requires lower catalyst loadings compared to more traditional palladium catalysts.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Pd(0)L_n Pd(0)Lₙ OxAdd R¹-Pd(II)-X Lₙ Pd(0)L_n->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)-R² Lₙ OxAdd->Transmetalation Transmetalation (R²-B(OH)₂, Base) RedElim R¹-R² Transmetalation->RedElim Reductive Elimination RedElim->Pd(0)L_n

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • OCP-Palladium Pincer Complex 4 (or a similar pincer pre-catalyst)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pincer complex (0.01 mmol, 1 mol%), 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 0.5 mL of degassed water via syringe.

  • Reaction Conditions: Place the tube in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield 4-methoxybiphenyl.

Aryl HalideBoronic AcidCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
4-BromoanisolePhenylboronic acid1.0K₂CO₃Dioxane/H₂O6>95
1-Bromo-4-fluorobenzenePhenylboronic acid1.0K₂CO₃Dioxane/H₂O8>90
4-Bromotoluene4-Methoxyphenylboronic acid0.5Cs₂CO₃Toluene/H₂O12>98

Note: Reaction conditions and yields are representative and may need to be optimized for different substrates.

Conclusion and Future Outlook

The use of this compound as a precursor provides a strategic and efficient entry into novel palladium pincer architectures. The synthetic protocol for the OCP-pincer complex highlights a sophisticated reaction cascade involving C-H activation and oxidation. These robust pincer complexes demonstrate high efficacy in demanding catalytic applications such as the Suzuki-Miyaura cross-coupling. The detailed protocols provided herein serve as a valuable resource for researchers in academic and industrial settings, enabling the exploration of these powerful catalysts in the synthesis of complex organic molecules and in the development of novel pharmaceuticals. Future research may focus on expanding the library of pincer complexes derived from this versatile aniline platform and exploring their applications in other catalytic transformations.

References

  • Aerobic Heterogeneous Palladium-Catalyzed Oxidative Allenic C−H Arylation: Benzoquinone as a Direct Redox Mediator between O2 and Pd. CCS Chemistry. [Link]

  • N,N-Dialkyl-2-iodoanilines: A versatile source for the synthesis of Pd(ii) complexes. Synthesis of novel OCP- and CCN-pincer palladium complexes. Dalton Transactions. [Link]

  • Supplementary Information Dalton Trans March 2007 Accompanying: Structure and DNA cleavage properties of two copper(II) complexe. The Royal Society of Chemistry. [Link]

  • Ligand-Modulated Palladium Oxidation Catalysis: Mechanistic Insights into Aerobic Alcohol Oxidation with the Pd(OAc)2/Pyridine Catalyst System. ResearchGate. [Link]

  • Electronic Supplementary Information for Dalton Transactions This journal is © The Royal Society of Chemistry 2007 - Bulky aryl functionalized carbazolyl ligands: amido alternatives to the 2,6. The Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • N,N-Dialkyl-2-iodoanilines: a versatile source for the synthesis of Pd(ii) complexes. Synthesis of novel OCP- and CCN-pincer palladium complexes. PubMed. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

  • Aerobic Oxidation Catalysis. Stahl Research Group - University of Wisconsin–Madison. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki--Miyaura cross-coupling. ResearchGate. [Link]

  • Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. ResearchGate. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 2-iodo-N,N-dimethylaniline. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues encountered in the laboratory. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, impurities, and general purification strategies for this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is dictated by the synthetic route, which is typically the direct electrophilic iodination of N,N-dimethylaniline.[1][2] The primary impurities include:

  • Unreacted Starting Material: N,N-dimethylaniline is the most common impurity. Due to its similar structure, it can be challenging to separate.

  • Isomeric Byproducts: Para-substitution is a common side reaction, leading to the formation of 4-iodo-N,N-dimethylaniline.[1]

  • Di-substituted Products: Over-iodination can occur, producing species like 2,4-diiodo-N,N-dimethylaniline.

  • Oxidation Products: Anilines are susceptible to air oxidation, which can result in colored, high-molecular-weight impurities. This is often the cause of a dark-colored crude product.[3]

  • Residual Reagents: Depending on the iodinating agent used (e.g., I₂, N-Iodosuccinimide), residual reagents or their byproducts may be present.[2][4]

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties is critical for selecting and optimizing a purification method.

PropertyValueSignificance for PurificationSource
Molecular Weight 247.08 g/mol Affects boiling point and chromatographic mobility.[5]
Physical Form Liquid or low-melting solidThe compound has a melting point near room temperature, which can influence the choice between distillation and recrystallization.[6]
Melting Point 1.5 - 2.5 °CUseful for assessing purity if the final product can be solidified.
Boiling Point 193 - 194 °C (at atm. pressure)High boiling point necessitates vacuum distillation to prevent thermal decomposition.
Density 0.956 g/cm³ at 25 °CSlightly less dense than water.
Storage Keep in dark place, inert atmosphereIndicates sensitivity to light and air, which can cause degradation during long purification procedures.[6]

Q3: My purified this compound is a dark liquid. Is it impure or has it decomposed?

A3: Not necessarily. While a dark color often indicates the presence of oxidized impurities, many high-purity anilines, especially halogenated ones, can appear as dark liquids (from yellow to brown or purple) due to the formation of minute, highly colored charge-transfer complexes or trace oxidation products.[1][7] The definitive test of purity is not color, but analytical data. If NMR spectroscopy or GC-MS analysis shows high purity (>95%), the color can often be ignored for synthetic purposes. If the color is problematic for a specific application, passing the material through a short plug of activated carbon or neutral alumina can sometimes improve it.

Q4: How do I confirm the purity of my final product?

A4: A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components. A pure compound should ideally show a single spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining the percentage purity and identifying volatile impurities by their mass-to-charge ratio.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the desired product and identify any structural isomers or impurities. The absence of signals corresponding to N,N-dimethylaniline is a key indicator of successful purification.

Section 2: Troubleshooting Guide

This guide is designed to solve specific problems you may encounter during the purification process.

Workflow: General Purification Strategy

The choice between purification methods depends on the scale of the reaction and the nature of the impurities. The following diagram outlines a general decision-making workflow.

G crude Crude Product wash Aqueous Wash (e.g., dilute HCl, NaHCO₃, brine) crude->wash extract Organic Extraction (e.g., with EtOAc or DCM) wash->extract dry Dry & Concentrate extract->dry decision Assess Purity & Impurities (TLC, ¹H NMR) dry->decision chrom Flash Column Chromatography decision->chrom Impurities have similar volatility distill Vacuum Distillation decision->distill Impurities have different boiling points final_product Pure Product (Verify with GC-MS, NMR) chrom->final_product distill->final_product

Caption: General workflow for the purification of this compound.

Problem 1: Poor Separation during Flash Column Chromatography

  • Q: My product is co-eluting with unreacted N,N-dimethylaniline. How can I improve the separation?

    • A: Causality: this compound and N,N-dimethylaniline have very similar polarities, making them difficult to separate with standard silica gel chromatography.

    • Solution 1 (Optimize Eluent): The key is to use a very non-polar eluent system to maximize the small polarity difference. Start with pure hexanes or petroleum ether and gradually increase the proportion of a slightly more polar solvent like ethyl acetate or dichloromethane. A shallow gradient (e.g., 0% to 5% ethyl acetate in hexanes) is often required.

    • Solution 2 (Acid Wash Pre-treatment): Before chromatography, perform an acid-base extraction. Dissolve the crude product in a solvent like ethyl acetate. Wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl). The more basic N,N-dimethylaniline will be protonated to form a water-soluble salt and move to the aqueous layer. The less basic this compound will remain in the organic layer. Neutralize the organic layer with a sodium bicarbonate wash, dry, and then proceed with chromatography. This will remove the bulk of the most problematic impurity.

  • Q: The product is streaking on my TLC plate and the column. What is happening?

    • A: Causality: Streaking (tailing) is often caused by the interaction of the basic amine group with the acidic silanol groups on the silica gel surface. This can lead to poor separation and product loss on the column.

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) to the hexane/ethyl acetate mobile phase will neutralize the acidic sites on the silica, resulting in sharper bands and better separation.[3]

Problem 2: Product Decomposition during Vacuum Distillation

  • Q: My compound is turning dark brown or black in the distillation flask, and the yield is low. How can I prevent this?

    • A: Causality: The high temperature required for distillation, even under vacuum, can cause thermal decomposition of the aniline derivative. The presence of oxygen or acidic impurities can catalyze this degradation.

    • Solution 1 (Improve Vacuum): Ensure your vacuum system is capable of achieving a low pressure (<1 mmHg). A lower pressure allows the compound to boil at a significantly lower temperature, minimizing thermal stress.

    • Solution 2 (Use a Vigreux Column): A short Vigreux column can help separate the product from less volatile impurities without requiring excessive heating.

    • Solution 3 (Add a radical inhibitor): Adding a small amount of a radical inhibitor like hydroquinone or copper powder to the distillation flask can sometimes prevent oxidative decomposition.

    • Solution 4 (Pre-purification): Use a pre-purification step like an aqueous wash to remove acidic impurities that could catalyze decomposition before attempting distillation.

Troubleshooting Decision Tree

G start Purification Issue Identified issue_chrom Poor Separation in Chromatography start->issue_chrom issue_distill Decomposition during Distillation start->issue_distill cause_coelution Co-elution of spots (similar Rf) issue_chrom->cause_coelution cause_streaking Streaking/Tailing on TLC/Column issue_chrom->cause_streaking sol_gradient Use a shallower gradient (e.g., 0-5% EtOAc in Hexanes) cause_coelution->sol_gradient Yes sol_acidwash Perform pre-column acid wash to remove basic impurities cause_coelution->sol_acidwash If starting material is present sol_base Add 1% NEt₃ to eluent cause_streaking->sol_base Yes cause_temp Is distillation temp too high? issue_distill->cause_temp sol_vacuum Improve vacuum (<1 mmHg) cause_temp->sol_vacuum Yes sol_prepurify Pre-purify to remove catalytic impurities cause_temp->sol_prepurify Maybe

Caption: Troubleshooting decision tree for common purification issues.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for separating this compound from impurities of different polarities, such as starting material and di-iodinated byproducts.

Methodology:

  • Preparation of Crude Material: If an acid wash was not performed, dissolve the crude oil (e.g., 1.0 g) in a minimal amount of dichloromethane. Add silica gel (approx. 2-3 g) and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation than loading a liquid sample.[10]

  • Column Packing: Select a column appropriate for the scale. For 1.0 g of crude material, a 40 g silica gel cartridge or a glass column with an equivalent amount is suitable. Pack the column using the chosen eluent system (e.g., 100% Hexanes).

  • Loading: Carefully add the dry-loaded silica with your product to the top of the packed column, forming a thin, even band.

  • Elution: Begin elution with 100% hexanes. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity according to the gradient table below. The target compound is expected to elute at around 5-10% ethyl acetate.

  • Fraction Analysis: Spot each fraction on a TLC plate. Visualize under UV light (254 nm). Combine all fractions that contain the pure product (single spot with the correct Rf value).

  • Solvent Removal: Concentrate the combined pure fractions using a rotary evaporator to yield the purified this compound.

Table 2: Suggested Eluent Gradient and TLC Data

Fraction GroupHexane (%)Ethyl Acetate (%)Expected Eluted ComponentsTypical Rf (5% EtOAc/Hex)
11000Very non-polar impurities> 0.8
2955This compound ~0.4 - 0.5
39010Trace Product / Isomers~0.3 - 0.4
48020N,N-dimethylaniline, polar impurities< 0.2

Note: Rf values are approximate and can vary based on the specific TLC plate, chamber saturation, and temperature.

Section 4: Safety Precautions

Working with this compound and its precursors requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is a common choice).[11]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhaling vapors.[12]

  • Toxicity: This compound is harmful if swallowed, inhaled, or in contact with skin.[5][6] It can cause skin and serious eye irritation.[5] In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from light and oxidizing agents.[6][12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[14]

References

  • PubChem, National Center for Biotechnology Information. This compound. [Link]

  • PubChemLite, this compound (C8H10IN). [Link]

  • Supporting Information, N-Methylation of ortho-Substituted Aromatic Amines. [Link]

  • Agar Scientific, Safety Data Sheet for N,N-Dimethylaniline. [Link]

  • ResearchGate, Reaction mechanism for the iodination of free-anilines. [Link]

  • RSC Publishing, A practical route to 2-iodoanilines. [Link]

  • Wikipedia, 4-Iodo-N,N-dimethylaniline. [Link]

  • Organic Syntheses, Procedure for 1-(2-Iodophenyl)pyrrole. [Link]

  • Organic Chemistry Portal, Iodination - Common Conditions. [Link]

  • CP Lab Safety, Product Page for this compound. [Link]

  • ResearchGate, 4-Iodo-2,6-dimethylaniline. [Link]

  • ResearchGate, Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. [Link]

  • Google Patents, Method for purifying N, N-dimethylaniline by acid anhydride.
  • Analyst (RSC Publishing), Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography–mass spectrometry. [Link]

  • PrepChem.com, Preparation of N,N-dimethylaniline. [Link]

  • YouTube, N,N-Dimethylaniline, a molecule to dye for. [Link]

  • SIELC Technologies, Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. [Link]

  • ACS Publications, The Atroposelective Iodination of 2-Amino-6-arylpyridines. [Link]

Sources

removing N-methylaniline impurity from N,N-dimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Eradicating N-methylaniline Impurities from N,N-Dimethylaniline

Welcome to the technical support center for N,N-dimethylaniline (DMA) synthesis. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with product purity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification processes.

A common and often persistent issue in the synthesis of N,N-dimethylaniline is the presence of N-methylaniline (NMA) as a significant impurity. This guide provides a focused, in-depth exploration of why this impurity forms and offers robust, validated methods for its removal.

Frequently Asked Questions (FAQs)

Q1: Why is N-methylaniline (NMA) a common impurity in my N,N-dimethylaniline (DMA) synthesis?

Answer: The formation of N-methylaniline is an inherent consequence of the reaction mechanism for most common DMA synthesis routes, particularly the industrial alkylation of aniline with methanol.[1][2] The reaction is a stepwise methylation process.

  • Step 1: Aniline reacts with a methylating agent (e.g., methanol) to form N-methylaniline (NMA).

  • Step 2: N-methylaniline is further methylated to form the desired product, N,N-dimethylaniline (DMA).

This is a series of reversible reactions.[3] Incomplete methylation is the primary cause of NMA contamination.[4] If reaction conditions (such as temperature, pressure, or the molar ratio of methanol to aniline) are not perfectly optimized, the reaction can stall at the intermediate NMA stage, leading to a mixture of aniline, NMA, and DMA in the crude product.[3][5] The Eschweiler-Clarke reaction, another method for methylation, is designed to drive the reaction to completion to form the tertiary amine, but incomplete reaction can still leave NMA as an impurity.[6][7]

Q2: How can I accurately detect and quantify the N-methylaniline impurity?

Answer: Accurate quantification is critical before selecting a purification strategy. The two most reliable and widely used methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile and semi-volatile compounds. It provides excellent separation of DMA and NMA and allows for definitive identification based on their mass spectra.[8]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is also highly effective.[9][10] This method can reliably separate aniline, N-methylaniline, and N,N-dimethylaniline, providing quantitative results based on peak area.[9]

A typical starting point for method development in HPLC would involve a C18 column with an acetonitrile/water mobile phase and UV detection around 243-254 nm.[9][11]

Q3: What are the principal strategies for removing N-methylaniline from my product?

Answer: There are two primary strategies, each with its own advantages and limitations:

  • Chemical Conversion (Acylation): This involves selectively reacting the N-methylaniline (a secondary amine) and any residual aniline (a primary amine) with a reagent that does not react with the tertiary N,N-dimethylaniline. The most common method is treatment with acetic anhydride.[12] This converts the lower-boiling NMA into a high-boiling N-methylacetamide, which is then easily separated by distillation.

  • Physical Separation (Fractional Distillation): This method relies on the difference in boiling points between the components. However, this is often challenging because the boiling points of NMA and DMA are very close.

Q4: When should I choose chemical purification over fractional distillation?

Answer: The choice depends on the concentration of the NMA impurity and the equipment you have available.

  • Choose Chemical Purification (e.g., Acetic Anhydride) when:

    • The concentration of N-methylaniline and aniline is relatively high (e.g., >5%).

    • You do not have access to a high-efficiency fractional distillation column.

    • You need to achieve very high purity, as the chemical method creates a much larger boiling point difference between the product and the impurity derivative.

  • Choose Fractional Distillation when:

    • The concentration of N-methylaniline is low (e.g., <5%).

    • You have access to a distillation column with a high number of theoretical plates (e.g., a spinning band column or a long Vigreux column).

    • You wish to avoid introducing additional reagents and subsequent workup steps.

The boiling points of the key compounds illustrate the challenge of distillation:

CompoundBoiling Point (°C at 1 atm)
N,N-Dimethylaniline (Product) 193.5 - 194 °C
N-Methylaniline (Impurity) 195.7 - 196 °C
Aniline (Starting Material)184 °C
N-Methylacetamide (Post-Acylation)206 °C

As the table shows, the ~2°C difference between DMA and NMA makes efficient separation by simple distillation nearly impossible.

Troubleshooting Guides & Experimental Protocols

Protocol 1: High-Purity DMA via Acetic Anhydride Treatment

This method is the most robust and widely cited for removing primary and secondary amine impurities from DMA.[12][13] It relies on the selective acylation of aniline and N-methylaniline.

Causality: Acetic anhydride reacts readily with the N-H bonds of primary (aniline) and secondary (N-methylaniline) amines to form their corresponding acetamides. The desired tertiary amine, N,N-dimethylaniline, has no N-H bond and therefore does not react under these conditions. The resulting acetamides have significantly higher boiling points than DMA, making the final separation by distillation simple and highly effective.

G cluster_0 Reaction Stage cluster_1 Workup Stage cluster_2 Purification Stage A Crude N,N-Dimethylaniline (contains NMA, Aniline) B Add Acetic Anhydride (10% w/w or molar excess) A->B C Reflux Mixture (e.g., 2-4 hours) B->C D Cool and Quench (Pour into cold dilute HCl) C->D E Neutralize with Base (e.g., NaOH, Na2CO3) D->E F Extract with Solvent (e.g., Diethyl Ether) E->F G Dry Organic Layer (e.g., KOH, MgSO4) F->G H Solvent Removal G->H I Fractional Distillation (under reduced pressure) H->I J Collect Pure DMA Fraction (Boiling Point ~194°C) I->J

Caption: Workflow for purifying DMA using acetic anhydride.

  • Quantify Impurities: Before you begin, analyze your crude DMA using GC or HPLC to determine the molar quantity of aniline and N-methylaniline present.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add your crude N,N-dimethylaniline.

  • Add Acetic Anhydride: Add a molar excess of acetic anhydride relative to the total moles of aniline and N-methylaniline. A common practical approach is to add 10-20% acetic anhydride by weight relative to the crude DMA.[12]

  • Reaction: Gently heat the mixture to reflux and maintain it for 2-4 hours. This ensures the complete conversion of primary and secondary amines to their respective acetamides.

  • Workup - Acid Wash: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing a cold 20% aqueous solution of hydrochloric acid (HCl).[12] This step protonates the DMA, making it water-soluble (as the hydrochloride salt), while unreacted acetic anhydride hydrolyzes to acetic acid. Non-basic impurities can be removed at this stage by extraction with a non-polar solvent like diethyl ether.

  • Workup - Neutralization: Cool the aqueous acid solution in an ice bath. Slowly add a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the solution is strongly alkaline (test with pH paper).[12] This will liberate the free N,N-dimethylaniline, which will separate as an oily layer.

  • Extraction & Drying: Transfer the mixture to a separatory funnel and extract the N,N-dimethylaniline layer. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous potassium hydroxide (KOH) pellets or magnesium sulfate (MgSO4).[12]

  • Final Purification: Filter away the drying agent. Purify the N,N-dimethylaniline by fractional distillation, preferably under reduced pressure to lower the boiling point and prevent thermal degradation. Collect the fraction corresponding to the boiling point of pure N,N-dimethylaniline.

Protocol 2: High-Efficiency Fractional Distillation

This physical separation method is viable only if the impurity concentration is low and a highly efficient distillation apparatus is available.

Causality: Fractional distillation separates liquids based on differences in their boiling points. For components with very close boiling points, like DMA and NMA, a column with a very large surface area is required to allow for many successive vaporization-condensation cycles. Each cycle enriches the vapor phase with the more volatile component (DMA).

Caption: Decision guide for selecting a purification strategy.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a column with a high number of theoretical plates. A vacuum-jacketed Vigreux column of at least 50 cm or, ideally, a spinning band distillation system is recommended. Ensure all joints are well-sealed for vacuum application.

  • Charge the Flask: Add the crude N,N-dimethylaniline and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Apply Vacuum: Slowly and carefully reduce the pressure to the desired level (e.g., 10-20 mmHg). Distilling under reduced pressure minimizes the risk of thermal decomposition.

  • Distillation: Begin heating the distillation flask slowly and evenly. The goal is to establish a gentle reflux within the column.

  • Equilibration: Allow the column to equilibrate for at least 30-60 minutes once reflux begins. This is crucial for establishing the temperature gradient necessary for efficient separation.

  • Collect Fractions: Slowly begin collecting the distillate.

    • Forerun: Collect the first fraction, which will be enriched in any lower-boiling impurities.

    • Main Fraction: Carefully monitor the head temperature. Collect the fraction that distills at a constant temperature corresponding to the boiling point of N,N-dimethylaniline at the working pressure.

    • Tails: Stop the distillation before the temperature begins to rise again, as this indicates the presence of higher-boiling N-methylaniline.

  • Analysis: Analyze the collected main fraction by GC or HPLC to confirm its purity.

References

  • Purification of N,N-Dimethylaniline. Chempedia - LookChem. [Link]

  • Method for purifying N, N-dimethylaniline by acid anhydride.
  • Eschweiler–Clarke reaction. Grokipedia. [Link]

  • How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method? Quora. [Link]

  • Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline.
  • Purification of Dimethylaniline. American Chemical Society. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. RSC Publishing. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central - NIH. [Link]

  • NN DIMETHYL ANILINE FOR SYNTHESIS. DUBI CHEM. [Link]

  • Preparation of N,N-dimethylaniline. PrepChem.com. [Link]

  • Synthesis of n-methylaniline.
  • Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Study on HPLC method for determination of aniline,N-methylaniline and N,N-dimethylaniline in air. Semantic Scholar. [Link]

  • Quantification of aniline and N-methylaniline in indigo. PubMed Central - NIH. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 2-iodo-N,N-dimethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-iodo-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain high-purity this compound.

Introduction: The Challenge of Synthesizing this compound

The synthesis of this compound presents a unique regioselectivity challenge. The powerful electron-donating and ortho-, para-directing nature of the N,N-dimethylamino group strongly favors iodination at the para-position. Furthermore, the steric bulk of the dimethylamino group can hinder electrophilic attack at the adjacent ortho-positions.[1]

This guide provides two primary synthetic strategies to overcome these challenges:

  • Direct Electrophilic Iodination: Introducing iodine directly to the N,N-dimethylaniline ring system. This method is atom-economical but often struggles with regioselectivity.

  • Sandmeyer Reaction: A multi-step approach starting from a pre-functionalized aniline to ensure precise regiochemistry. This method offers excellent control over the isomer produced.[2]

The following sections provide a detailed breakdown of each method, including troubleshooting for common issues and optimized protocols.

Frequently Asked Questions (FAQs) at a Glance

  • My direct iodination yields a mixture of isomers. How can I improve ortho-selectivity?

    • This is a common issue due to the electronic activation of the para-position. Strategies to enhance ortho-selectivity include the use of sterically hindered iodinating agents and optimization of reaction conditions.

  • My reaction mixture is turning dark and forming tar-like substances. What is happening?

    • Anilines are susceptible to oxidation, especially under acidic conditions or in the presence of strong oxidizing agents.[3] This can lead to polymerization and the formation of colored impurities.

  • I am having trouble with the diazotization step of the Sandmeyer reaction. What are the critical parameters?

    • Successful diazotization requires careful temperature control (typically 0-5 °C) and the slow addition of the nitrite source to prevent decomposition of the diazonium salt and the formation of phenol byproducts.[4][5]

  • How can I effectively separate the ortho- and para-isomers of iodo-N,N-dimethylaniline?

    • Separation can be challenging due to similar polarities. Column chromatography with a carefully selected eluent system is the most common method. In some cases, crystallization can also be effective.

Method 1: Direct Electrophilic Iodination

Direct iodination is an attractive approach due to its simplicity. However, controlling the regioselectivity to favor the ortho-product is the primary obstacle.

Troubleshooting Guide: Direct Iodination
Problem Potential Cause(s) Troubleshooting Solutions
Low Yield of this compound 1. Dominant para-iodination: The para-position is electronically favored. 2. Steric hindrance: The N,N-dimethylamino group blocks the ortho-positions.[1] 3. Insufficiently reactive iodinating agent: The electrophilicity of the iodine source may not be high enough.1. Choice of Iodinating Agent: Employ a sterically bulky iodinating agent that can favor the less hindered position. Alternatively, some specialized reagents have shown promise for ortho-iodination.[6] 2. Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product. 3. Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the iodinating species. Experiment with different solvents to optimize the reaction.
Formation of Polyiodinated Products The N,N-dimethylamino group is strongly activating, making the product susceptible to further iodination.1. Control Stoichiometry: Use a stoichiometric amount or a slight excess of the iodinating agent relative to the N,N-dimethylaniline. 2. Slow Addition: Add the iodinating agent dropwise to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple iodinations.
Reaction Mixture Turns Dark/Forms Tar Oxidation of the aniline starting material or product.[3]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. 2. Purify Starting Material: Ensure the N,N-dimethylaniline is pure and free of colored impurities. Distillation of the starting material may be necessary.[7]
Illustrative Workflow for Direct Iodination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start with pure N,N-dimethylaniline setup Set up reaction under inert atmosphere start->setup reagents Prepare solution of iodinating agent (e.g., ICl in a suitable solvent) setup->reagents cool Cool N,N-dimethylaniline solution add Slowly add iodinating agent cool->add monitor Monitor reaction by TLC/GC-MS add->monitor quench Quench reaction (e.g., with Na2S2O3) extract Liquid-liquid extraction quench->extract purify Column chromatography to separate isomers extract->purify end Obtain this compound purify->end

Caption: Workflow for Direct Iodination of N,N-dimethylaniline.

Experimental Protocol: Direct Iodination with Iodine Monochloride

This protocol is a general guideline and may require optimization.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-dimethylaniline (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of ICl: Slowly add a solution of iodine monochloride (1.0-1.2 eq.) in the same anhydrous solvent to the stirred solution of the substrate. The addition should be dropwise to maintain control over the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the excess iodine monochloride by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the ortho- and para-isomers.

Method 2: Sandmeyer Reaction

The Sandmeyer reaction is a robust and reliable method for the regioselective synthesis of aryl halides.[2] For the synthesis of this compound, the starting material is typically 2-amino-N,N-dimethylaniline.

Troubleshooting Guide: Sandmeyer Reaction
Problem Potential Cause(s) Troubleshooting Solutions
Low Yield of Diazonium Salt 1. Temperature too high: Diazonium salts are unstable and decompose at higher temperatures.[5] 2. Incorrect stoichiometry of NaNO₂: Insufficient sodium nitrite will lead to incomplete diazotization.1. Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. 2. Slow Addition of NaNO₂: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the amine.
Formation of Phenol Byproduct The diazonium salt can react with water to form a phenol, especially if the temperature is not controlled.[4]1. Maintain Low Temperature: Keep the reaction mixture cold until the addition of the iodide source. 2. Use the Diazonium Salt Immediately: Do not let the diazonium salt solution stand for extended periods before proceeding to the next step.
Incomplete Substitution with Iodide The decomposition of the diazonium salt to the aryl iodide may be slow or incomplete.1. Use of a Catalyst: While not always necessary for iodination, the addition of a copper(I) salt (e.g., CuI) can catalyze the reaction.[8] 2. Warming the Reaction: After the addition of the iodide source, allowing the reaction to slowly warm to room temperature can facilitate the decomposition of the diazonium salt and the formation of the product.
Formation of Azo Compounds The diazonium salt can couple with unreacted aniline to form colored azo compounds.1. Ensure Complete Diazotization: Use a slight excess of sodium nitrite to ensure all the starting aniline is converted to the diazonium salt. 2. Acidic Conditions: Maintain acidic conditions to prevent the coupling reaction.
Illustrative Workflow for the Sandmeyer Reaction

cluster_diazotization Diazotization cluster_substitution Iodide Substitution cluster_workup Work-up & Purification start Start with 2-amino-N,N-dimethylaniline dissolve Dissolve in acidic solution (e.g., HCl) start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Slowly add aqueous NaNO2 cool->add_nitrite diazonium Formation of diazonium salt add_nitrite->diazonium prepare_iodide Prepare aqueous solution of KI add_diazonium Slowly add diazonium salt solution to KI solution prepare_iodide->add_diazonium warm Allow to warm to room temperature add_diazonium->warm monitor Monitor for N2 evolution warm->monitor extract Liquid-liquid extraction purify Purify by column chromatography or distillation extract->purify end Obtain this compound purify->end

Caption: Workflow for the Sandmeyer Reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol is a general guideline and may require optimization.

  • Diazotization:

    • In a beaker, dissolve 2-amino-N,N-dimethylaniline (1.0 eq.) in a solution of hydrochloric acid (or sulfuric acid) and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate flask, dissolve sodium nitrite (1.1 eq.) in water.

    • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.[9]

    • After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.

  • Iodide Substitution:

    • In a separate, larger beaker, dissolve potassium iodide (1.2-1.5 eq.) in water.

    • Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Nitrogen gas evolution should be observed.

    • The reaction can be gently heated (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or vacuum distillation.

Safety Precautions

  • Iodine Monochloride: Iodine monochloride is corrosive and can cause severe skin burns and eye damage.[10] It is also toxic if inhaled or swallowed. Always handle iodine monochloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9]

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at a low temperature.[5]

  • General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents before starting any chemical synthesis.

References

  • Described procedures for iodination of anilines. (n.d.).
  • Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. (n.d.).
  • Sandmeyer-type reaction as an alternative synthesis route. (2025). Benchchem.
  • Iodination of Aniline. (n.d.).
  • Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iod
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Given NN dimethylaniline is treated with aqueous NaNO2HCl class 12 chemistry CBSE. (n.d.). Vedantu.
  • N‐Iodo‐4‐N,N‐Dimethylaminopyridinium Iodide; A New Green Iodination Reagent for Regioselective Mono and Di Iodination of Phenols and Anilines in Water with Good E‐Factor. (2023).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.).
  • 4-Iodo-N,N-dimethylaniline. (n.d.). Wikipedia.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
  • Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of Anilines Using Aryl Iodides. (2022).
  • Iodination of anilines and phenols with 18-crown-6 supported ICl2−. (n.d.). Royal Society of Chemistry.
  • Iodination Of Anilines Research Articles. (n.d.). R Discovery.
  • Screening of various directing groups for ortho‐nitration of aniline. (n.d.).
  • The Sandmeyer Reaction: Substitution for an NH2 on an Arom
  • This compound | 698-02-2. (n.d.). Benchchem.
  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodin
  • 4-Iodo-N,N-dimethylaniline | C8H10IN | CID 136531. (n.d.). PubChem.
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.).
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • 3-Iodo-N,N-dimethylaniline | C8H10IN | CID 14698795. (n.d.). PubChem.
  • Direct Intermolecular Aniline Ortho-Arylation via Benzyne Intermediates. (n.d.).
  • Compatibility of substituents on 2-iodo-N-methylaniline Reaction conditions. (n.d.).
  • A kind of preparation method of o-iodoaniline. (n.d.).
  • Sterically controlled isodesmic late-stage C–H iodination of arenes. (n.d.).
  • This compound 698-02-2 wiki. (n.d.). Guidechem.
  • This compound | 698-02-2. (n.d.). Sigma-Aldrich.
  • Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. (n.d.).
  • Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide. (2014). Royal Society of Chemistry.
  • Sterically controlled isodesmic late-stage C–H iodination of arenes. (n.d.). Royal Society of Chemistry.
  • Steric Hindrance and the Existence of Odd Molecules (Free Radicals). (n.d.).
  • This compound (C8H10IN). (n.d.). PubChemLite.
  • N,N-Dimethylaniline | C8H11N | CID 949. (n.d.). PubChem.
  • This compound | C8H10IN | CID 3013933. (n.d.). PubChem.
  • (PDF) Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. (2025).
  • m-NITRODIMETHYLANILINE. (n.d.). Organic Syntheses Procedure.
  • 4-iodo-N,N-dimethylaniline | 698-70-4. (n.d.). Benchchem.

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Technical Support Center: Troubleshooting Common Side Reactions in Aniline N-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aniline N-Methylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic transformation. Here, we move beyond simple protocols to address the "why" behind common experimental challenges, providing you with the expert insights needed to troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent side reactions I should anticipate during aniline N-methylation?

The primary side reactions in aniline N-methylation are over-methylation leading to N,N-dimethylaniline and, under certain conditions, C-alkylation of the aromatic ring. Oxidation of the aniline substrate or product can also occur, often indicated by a darkening of the reaction mixture. The specific distribution of these byproducts is highly dependent on the choice of methylating agent, solvent, base, and reaction temperature.

Q2: My goal is mono-N-methylation, but I'm consistently observing significant amounts of the di-methylated product. How can I improve selectivity?

Over-methylation is a common challenge due to the increased nucleophilicity of the mono-methylated product compared to the starting aniline. To enhance selectivity for mono-methylation, consider the following strategies:

  • Choice of Methylating Agent: Dimethyl carbonate (DMC) is an excellent choice for selective mono-methylation as it can proceed through an in-situ protection/deprotection mechanism.[1] Other reagents like methyl boronic acid in a Chan-Lam coupling can also provide high selectivity.[2]

  • Catalyst Systems: Certain transition metal catalysts, such as specific iridium(I) complexes, have been developed for highly selective mono-N-methylation of anilines using methanol.[3][4]

  • Reaction Conditions: Carefully controlling stoichiometry is crucial. Using a slight excess of the aniline relative to the methylating agent can favor mono-alkylation. Additionally, lower reaction temperatures and shorter reaction times can help minimize over-methylation.

  • Continuous Flow Systems: These systems offer precise control over reaction parameters, which can minimize byproduct formation and enhance selectivity for mono-alkylation.[1]

Q3: My reaction mixture is turning dark brown or black. What is likely causing this and is my product compromised?

A dark coloration often indicates oxidation of the aniline or the N-methylated product.[5][6] Aniline and its derivatives are susceptible to oxidation, especially at elevated temperatures or in the presence of air (oxygen) and certain metal catalysts. The resulting oxidized species can polymerize to form colored impurities. While some product may still be salvageable through purification, this side reaction reduces your overall yield and complicates downstream processing. To mitigate this, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Troubleshooting Guide: From Observation to Solution

Scenario 1: You observe an unexpected product with a mass 14 units higher than your desired mono-methylated product in your LC-MS or GC-MS analysis.
  • Likely Cause: This mass difference strongly suggests over-methylation, where a second methyl group has been added to the nitrogen, forming N,N-dimethylaniline.

  • Troubleshooting Steps:

    • Re-evaluate Stoichiometry: Reduce the equivalents of your methylating agent. Start with a 1:1 molar ratio of aniline to methylating agent and incrementally adjust as needed.

    • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of the second methylation. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Change the Methylating Agent: If using highly reactive agents like methyl iodide or dimethyl sulfate, consider switching to a less reactive one like dimethyl carbonate.

    • Investigate Catalyst-Based Methods: For challenging substrates, explore catalyst systems known for mono-methylation selectivity, such as those based on copper, ruthenium, or iridium.[2][3][7]

Scenario 2: Your NMR analysis shows unexpected aromatic signals, suggesting methylation has occurred on the benzene ring.
  • Likely Cause: You are observing C-alkylation, a competing reaction where the methyl group attaches to the aromatic ring instead of the nitrogen atom. This is more likely to occur under acidic conditions or with certain catalysts. For instance, on acidic zeolite catalysts, toluidines (methylanilines with methylation on the ring) can be formed through the isomerization of N-methylanilinium ions.[8]

  • Troubleshooting Steps:

    • Control the pH: If your reaction conditions are acidic, C-alkylation can be favored. Ensure you are using an appropriate base to neutralize any acid generated during the reaction.

    • Solvent Choice: The solvent can influence the N- vs. C-alkylation ratio. In some systems, solvent choice can switch the chemoselectivity between N- and para-C-alkylation.[9]

    • Catalyst Selection: Be mindful that some catalysts, particularly solid acid catalysts like zeolites, can promote ring alkylation.[8] If C-alkylation is a persistent issue, consider switching to a catalyst system known to favor N-alkylation.

Scenario 3: The reaction is sluggish or stalls, with a significant amount of starting aniline remaining even after extended reaction times.
  • Likely Cause: Several factors can lead to low conversion, including insufficient activation of the aniline, an inappropriate choice of base, or catalyst deactivation.

  • Troubleshooting Steps:

    • Base Strength: The basicity of the aniline nitrogen is reduced due to the electron-withdrawing nature of the phenyl group. A sufficiently strong base is often required to deprotonate the aniline or neutralize the acid byproduct of the reaction.[10] Common bases include potassium carbonate, cesium carbonate, or organic bases like DBU.[1][11]

    • Solvent Effects: The polarity of the solvent can impact reaction rates. Ensure your solvent is appropriate for the chosen reagents and reaction temperature. In some cases, polar aprotic solvents like DMF or DMSO can be effective, while in others, less coordinating solvents may be preferred.

    • Catalyst Activity: If using a catalyst, ensure it is active and has not been poisoned. Some catalysts are sensitive to air or moisture.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired N-methylation pathway and the common over-methylation side reaction.

Caption: Competing pathways in aniline N-methylation.

Reference Experimental Protocol: Selective Mono-N-Methylation using Dimethyl Carbonate

This protocol is a general guideline for the selective mono-N-methylation of aniline using dimethyl carbonate (DMC), a greener methylating agent.

Materials:

  • Aniline

  • Dimethyl Carbonate (DMC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add aniline (1.0 eq).

  • Add anhydrous toluene to dissolve the aniline.

  • Add dimethyl carbonate (1.2 eq) to the solution.

  • Add DBU (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-methylaniline.

Quantitative Data Summary

Methylating AgentCommon ByproductsSelectivity for Mono-methylationKey Considerations
Methyl Iodide / Dimethyl Sulfate N,N-dimethylaniline, Quaternary ammonium saltsLow to ModerateHighly reactive, often requires careful temperature and stoichiometry control.
Methanol (with catalyst) N,N-dimethylaniline, WaterModerate to HighRequires a catalyst (e.g., Ru, Ir, Ni complexes), can be a green and atom-economical choice.[3][7][12]
Dimethyl Carbonate (DMC) N,N-dimethylaniline (minimized)High to ExcellentGreener reagent, often requires a base and higher temperatures.[1]
Methylboronic Acid (Chan-Lam Coupling) MinimalHighRequires a copper catalyst and a base.[2]

References

  • BenchChem. (n.d.). Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds.
  • DSpace@MIT. (2009). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow.
  • ResearchGate. (2022). Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts.
  • Organic Chemistry Portal. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.
  • BenchChem. (n.d.). The Influence of N-Alkylation on the Properties of Aniline Derivatives: A Technical Guide.
  • ResearchGate. (n.d.). Different protocols for methylation of aniline.
  • NIH. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
  • Reddit. (2012). N-methyl aniline reaction.
  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
  • ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand.
  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.
  • ResearchGate. (2025). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy.
  • ResearchGate. (2025). Oxidation of aniline using different reaction pathways.

Sources

Technical Support Center: Preventing Over-M Bethylation in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in aniline synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of over-methylation. Our focus is on providing scientifically sound, field-proven insights to help you achieve high selectivity for the desired N-monomethylated aniline products.

Introduction: The Challenge of Selective Monomethylation

N-alkylanilines are crucial structural motifs in a vast array of pharmaceuticals and agrochemicals. The seemingly simple addition of a methyl group to aniline can be a complex synthetic challenge due to the competing formation of N,N-dimethylaniline and even quaternary ammonium salts. This over-methylation arises because the resulting secondary amine (N-methylaniline) is often more nucleophilic than the starting primary amine (aniline), leading to a faster second methylation. This guide provides a comprehensive overview of the factors influencing selectivity and offers practical solutions to control the reaction outcome.

Frequently Asked Questions (FAQs)

Q1: Why is my N-methylaniline product more reactive than my starting aniline?

A1: The nitrogen atom in N-methylaniline is more electron-rich and less sterically hindered compared to aniline. The methyl group is an electron-donating group, which increases the nucleophilicity of the nitrogen, making it more susceptible to a second methylation reaction.

Q2: What are the primary consequences of over-methylation in my synthesis?

A2: Over-methylation leads to a mixture of products, primarily N,N-dimethylaniline, which reduces the yield of the desired N-monomethylated product. This necessitates complex and often costly purification steps, impacting the overall efficiency and economics of your synthesis. In some cases, the formation of quaternary ammonium salts can also occur, further complicating the product profile.

Q3: Are there "green" or more environmentally friendly methylating agents that can improve selectivity?

A3: Yes, dimethyl carbonate (DMC) is considered an inexpensive and environmentally friendly methylating agent.[1] When used with a base, DMC can achieve excellent selectivity for monomethylation through an in situ protection/deprotection strategy.[1] Methanol is another green methylating reagent that can be used with specific catalysts to achieve selective N-monomethylation.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during aniline methylation and provides actionable solutions based on established chemical principles.

Problem Probable Cause(s) Recommended Solution(s)
High levels of N,N-dimethylaniline detected High Reactivity of Methylating Agent: Traditional reagents like methyl halides are highly reactive and often lead to poor selectivity. • Excessive Reaction Temperature or Time: Prolonged reaction at elevated temperatures favors the formation of the thermodynamically stable dimethylated product. • Inappropriate Stoichiometry: An excess of the methylating agent will drive the reaction towards dimethylation.Change Methylating Agent: Switch to a less reactive or more selective methylating agent like dimethyl carbonate (DMC) or use a catalytic system with methanol.[1][2][3] • Optimize Reaction Conditions: Carefully control the reaction temperature and time. Monitor the reaction progress using techniques like GC or HPLC to stop the reaction at the optimal point. • Adjust Stoichiometry: Use a stoichiometric amount or a slight excess of aniline relative to the methylating agent.
Low or no conversion of aniline Inactive Catalyst: The chosen catalyst may not be suitable for the specific substrate or reaction conditions. • Incorrect Base: The choice and amount of base can be critical. Some protocols require a strong base like KOtBu, while others work with weaker bases like Cs₂CO₃ or NaOH.[4] • Solvent Effects: The solvent can significantly influence catalyst activity and reactant solubility. In some cases, polar solvents can inhibit the reaction by competing for catalytic sites.[5]Screen Catalysts: Evaluate different catalyst systems. For example, copper(II) acetate-promoted cross-coupling with methylboronic acid has shown high selectivity.[6][7] Cyclometalated ruthenium complexes are also effective.[8] • Optimize Base: Experiment with different bases and concentrations to find the optimal conditions for your system. • Solvent Screening: Test a range of solvents with varying polarities to identify the one that provides the best balance of solubility and reactivity.
Formation of C-methylated byproducts (toluidines) Acidic Catalyst/Conditions: The use of acidic catalysts, such as certain zeolites, can lead to the isomerization of N-methylanilinium ions to form toluidines.[9][10]Use a Non-Acidic Catalyst: Employ catalyst systems that operate under neutral or basic conditions to avoid this side reaction. Many modern transition-metal-catalyzed methods fall into this category.[2][8]

Visualizing the Reaction Pathway

Understanding the reaction mechanism is key to controlling the product distribution. The following diagram illustrates the desired monomethylation pathway versus the undesired over-methylation.

MethylationPathway Aniline Aniline (Primary Amine) NMA N-Methylaniline (Secondary Amine) Aniline->NMA + CH₃⁺ (Desired Mono-methylation) NDMA N,N-Dimethylaniline (Tertiary Amine) NMA->NDMA + CH₃⁺ (Over-methylation) Quat Quaternary Salt NDMA->Quat + CH₃⁺ (Further Over-methylation)

Caption: Reaction pathway for aniline methylation.

Experimental Protocols

Protocol 1: Selective Monomethylation using Dimethyl Carbonate (DMC) in a Continuous Flow System

This protocol is adapted from a method that leverages the benefits of continuous flow chemistry for enhanced safety and selectivity.[1]

Materials:

  • Aniline

  • Dimethyl carbonate (DMC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N-Methyl-2-pyrrolidone (NMP) as solvent

  • Continuous flow reactor system with a back pressure regulator

Procedure:

  • Prepare a stock solution of aniline in NMP.

  • Prepare a separate stock solution of DMC and DBU in NMP.

  • Set up the continuous flow reactor with the desired residence time and temperature (e.g., 200°C).

  • Use syringe pumps to introduce the aniline and DMC/DBU solutions into a T-mixer before entering the heated reactor coil.

  • Maintain a constant back pressure (e.g., 17 bar) using the back pressure regulator to keep the solvent in the liquid phase at elevated temperatures.

  • Collect the reaction mixture after it exits the reactor and cools down.

  • Analyze the product mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and selectivity.

Protocol 2: Analytical Monitoring of Aniline Methylation by HPLC

Accurate monitoring is crucial for optimizing reaction conditions. This protocol outlines a general HPLC method for separating and quantifying aniline, N-methylaniline, and N,N-dimethylaniline.[11]

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reversed-phase C18 column

  • HPLC system with a UV detector

Procedure:

  • Prepare a mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v).[11]

  • Set the flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to a wavelength where all components have significant absorbance (e.g., 190 nm or 254 nm).[11]

  • Prepare standard solutions of aniline, N-methylaniline, and N,N-dimethylaniline of known concentrations to create a calibration curve.

  • Dilute a small aliquot of your reaction mixture with the mobile phase.

  • Inject the standards and the diluted sample onto the HPLC system.

  • Identify the peaks based on their retention times compared to the standards and quantify the components using the calibration curve.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in aniline methylation.

TroubleshootingWorkflow Start Start: Low Yield or Selectivity CheckConversion Is Aniline Conversion Low? Start->CheckConversion CheckSelectivity Is Mono-methylation Selectivity Low? CheckConversion->CheckSelectivity No OptimizeCatalyst Optimize Catalyst & Base System CheckConversion->OptimizeCatalyst Yes ChangeReagent Change Methylating Agent (e.g., to DMC) CheckSelectivity->ChangeReagent Yes End Achieved Desired Outcome CheckSelectivity->End No OptimizeCatalyst->End OptimizeConditions Adjust Temperature & Time AdjustStoichiometry Adjust Reactant Stoichiometry OptimizeConditions->AdjustStoichiometry ChangeReagent->OptimizeConditions AdjustStoichiometry->End

Caption: A logical workflow for troubleshooting.

Conclusion

Achieving selective N-monomethylation of anilines requires a careful and systematic approach. By understanding the underlying reaction mechanisms and the influence of various parameters such as the choice of methylating agent, catalyst, solvent, and reaction conditions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundation for addressing the common challenge of over-methylation, enabling the efficient synthesis of valuable N-methylaniline compounds.

References

  • Seo, H., et al. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(25), 3124-3128. Available from: [Link]

  • González, I., et al. (2009). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters, 11(8), 1677–1680. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Retrieved from: [Link]

  • Li, G., et al. (2020). Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. ACS Catalysis, 10(15), 8433–8440. Available from: [Link]

  • Stepanov, A. G., & Luzgin, M. V. (2004). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ 13C NMR Spectroscopy. Kinetics and Catalysis, 45(1), 103–111. Available from: [Link]

  • ResearchGate. (n.d.). Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir Catalysts. Retrieved from: [Link]

  • Wang, C., et al. (2020). Selective N -monomethylation of primary anilines with the controllable installation of N -CH 2 D, N -CHD 2 , and N -CD 3 units. Organic & Biomolecular Chemistry, 18(24), 4585–4589. Available from: [Link]

  • Piehl, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(6), 2097–2103. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from: [Link]

  • ResearchGate. (n.d.). Selective N‐Monomethylation of Anilines with Methanol Catalyzed by Commercial Pd/C as an Efficient and Reusable Catalyst. Retrieved from: [Link]

  • CSIR-NCL Library, Pune. (n.d.). Insight into the mechanism of selective mono-N-methylation of aniline on Cu1-xZnxFe2O4: a DRIFTS study. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Retrieved from: [Link]

  • ResearchGate. (n.d.). N‐methylation of aniline and methanol with catalyst 2. Retrieved from: [Link]

  • IRIS. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Retrieved from: [Link]

  • ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Retrieved from: [Link]

  • ResearchGate. (n.d.). Different protocols for methylation of aniline. Retrieved from: [Link]

  • ResearchGate. (n.d.). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. Retrieved from: [Link]

  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of aniline and N-methylaniline in indigo. Retrieved from: [Link]

Sources

Technical Support Center: Navigating the Challenges in the Purification of Iodinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of iodinated anilines. As crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, the purity of iodinated anilines is paramount. Impurities can lead to unwanted side reactions, decreased yields, and compromised biological or material properties.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to assist researchers, scientists, and drug development professionals in achieving their desired product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude iodinated aniline is a dark, discolored oil or solid. What are the likely impurities, and what is the first step I should take?

A1: Discoloration, typically a dark brown or reddish hue, is a common observation with crude anilines and is almost always indicative of oxidation.[2] Anilines are notoriously susceptible to air oxidation, which forms colored polymeric impurities.

Causality: The lone pair of electrons on the nitrogen atom of the aniline ring makes the molecule highly susceptible to oxidation. The presence of an iodine atom can further influence the electron density of the ring, but the fundamental reactivity of the amine group remains.

Initial Troubleshooting Steps:

  • Decolorization with Activated Carbon: A primary and effective method for removing colored impurities is treatment with activated carbon during recrystallization. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, heat the mixture briefly, and then perform a hot filtration to remove the carbon and the adsorbed impurities. Subsequent cooling should yield lighter-colored crystals.

  • Basic Wash: Washing the crude product with a dilute aqueous solution of a reducing agent like sodium bisulfite can help to remove residual iodine from the synthesis, which can contribute to discoloration.[3][4]

Q2: I'm struggling to separate regioisomers of my di-iodinated aniline (or a mixture of mono-iodinated isomers). What purification technique is most effective?

A2: The separation of regioisomers (e.g., 2-iodoaniline, 3-iodoaniline, and 4-iodoaniline) is a significant challenge due to their similar physical properties.[2] The choice of method depends on the scale of your purification and the specific isomers present.

Underlying Principle: Regioisomers often have very close boiling points and polarities, making traditional distillation and standard column chromatography inefficient for achieving baseline separation.

Recommended Techniques:

  • High-Performance Liquid Chromatography (HPLC): For high-purity, small-scale separations, reversed-phase HPLC is often the most powerful technique.[5] Careful selection of the stationary phase (e.g., C18) and optimization of the mobile phase are critical. The addition of an acidic modifier, such as formic acid, to the mobile phase can improve peak shape by protonating the aniline nitrogen, leading to sharper, more symmetrical peaks.[5]

  • Melt Crystallization: For industrial-scale separation of isomers like ortho- and para-iodoaniline, melt crystallization is a viable, solvent-free alternative.[6] This technique relies on the fractional crystallization of the molten mixture by carefully controlling the temperature.

  • Fractional Crystallization of Salts: In some cases, converting the mixture of aniline isomers to their corresponding salts (e.g., hydrochlorides) can alter their solubility properties sufficiently to allow for separation by fractional crystallization. For instance, 3-iodoaniline hydrochloride can be selectively recrystallized from a cooled solution of an isomer mix in hydrochloric acid.[7]

Q3: My iodinated aniline appears to be degrading on my silica gel column. What is happening and how can I prevent this?

A3: Degradation on silica gel is a frequent problem with anilines. Silica gel is inherently acidic, and this acidic environment can catalyze the degradation of sensitive aniline compounds. Furthermore, the high surface area of silica can promote oxidation.

Causality: The acidic silanol groups on the surface of the silica gel can interact with the basic aniline, leading to strong adsorption and potential decomposition. The presence of air and light during the lengthy process of column chromatography can also lead to oxidative degradation.

Troubleshooting and Optimization:

  • Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a tertiary amine, like triethylamine (typically 0.5-1%), to the eluent.

  • Use of Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for your column chromatography.

  • Rapid Purification: Minimize the time the compound spends on the column. Flash column chromatography is generally preferred over gravity chromatography.

  • Inert Atmosphere: If the compound is particularly sensitive, running the column under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.

Q4: I suspect I am losing the iodine substituent during my purification. Is this possible and under what conditions does it occur?

A4: Yes, deiodination of aryl iodides can occur under certain conditions, although the carbon-iodine bond is generally quite stable.

Underlying Chemistry: Deiodination can be promoted by strongly acidic or basic conditions, particularly at elevated temperatures. Radical-induced deiodination has also been observed in the presence of a radical initiator and a strong base.[8]

Preventative Measures:

  • Avoid Harsh Conditions: When possible, avoid prolonged exposure to strong acids or bases, especially at high temperatures, during work-up and purification steps.

  • Protect from Light: Photochemical degradation can sometimes lead to cleavage of the C-I bond. It is good practice to protect light-sensitive compounds from direct light.[9]

  • Careful Choice of Reagents: Be mindful of the reagents used in your work-up. For example, some reducing agents used to quench a reaction could potentially reduce the aryl iodide.

Purification Strategy Decision Workflow

The following diagram provides a decision-making workflow to help you select the most appropriate purification strategy for your iodinated aniline.

Purification Strategy for Iodinated Anilines Decision Workflow for Iodinated Aniline Purification start Crude Iodinated Aniline discolored Is the product discolored? start->discolored reflux_carbon Recrystallize with activated carbon discolored->reflux_carbon Yes check_isomers Are regioisomers present? discolored->check_isomers No reflux_carbon->check_isomers large_scale Large scale separation? check_isomers->large_scale Yes column_chromatography Column Chromatography check_isomers->column_chromatography No melt_crystallization Melt Crystallization large_scale->melt_crystallization Yes hplc Preparative HPLC large_scale->hplc No final_product Pure Iodinated Aniline melt_crystallization->final_product hplc->final_product degradation_on_silica Degradation on silica? column_chromatography->degradation_on_silica acid_base_extraction Acid-Base Extraction to remove non-basic impurities acid_base_extraction->final_product degradation_on_silica->acid_base_extraction No deactivate_silica Deactivate silica with triethylamine or use alumina degradation_on_silica->deactivate_silica Yes deactivate_silica->acid_base_extraction Acid-Base Extraction Workflow Workflow for Acid-Base Extraction of Iodinated Anilines start Crude Iodinated Aniline in Organic Solvent (e.g., Diethyl Ether) add_acid Add dilute aqueous HCl start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer (Neutral/Acidic Impurities) separate_layers->organic_layer Top Layer aqueous_layer Aqueous Layer (Iodoanilinium Salt) separate_layers->aqueous_layer Bottom Layer add_base Add dilute aqueous NaOH to the aqueous layer to regenerate the free aniline aqueous_layer->add_base extract_product Extract with fresh organic solvent add_base->extract_product dry_and_evaporate Dry organic layer and evaporate solvent extract_product->dry_and_evaporate final_product Pure Iodinated Aniline dry_and_evaporate->final_product

Sources

Technical Support Center: Enhancing the Stability of 2-iodo-N,N-dimethylaniline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-iodo-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a Senior Application Scientist, I have compiled this resource to address common challenges related to the stability of this compound in solution, providing you with field-proven insights and actionable protocols to ensure the integrity of your experiments.

Understanding the Instability of this compound

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. However, its stability in solution can be a significant concern, leading to inconsistent reaction outcomes and the formation of impurities. The instability of this compound primarily stems from two key degradation pathways: deiodination and oxidation of the N,N-dimethylamino group .

Deiodination: The Weak Carbon-Iodine Bond

The carbon-iodine (C-I) bond in aryl iodides is the weakest among the carbon-halogen bonds. This inherent weakness makes it susceptible to cleavage under various conditions, leading to the formation of N,N-dimethylaniline as a major impurity.

  • Photodecomposition: Exposure to light, particularly UV radiation, can provide the energy needed to homolytically cleave the C-I bond, generating an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form N,N-dimethylaniline.

  • Radical-Mediated Decomposition: The presence of radical initiators or trace metals can catalyze the deiodination process. This is particularly relevant in reaction mixtures where radical pathways may be operative.

Caption: Deiodination of this compound.

Oxidation: The Vulnerable Amino Group

The N,N-dimethylamino group is an electron-donating group that activates the aromatic ring, but it is also susceptible to oxidation. This can occur through exposure to atmospheric oxygen, especially in the presence of light or metal catalysts.

  • N-Oxide Formation: The lone pair of electrons on the nitrogen atom can be oxidized to form the corresponding N-oxide.

  • N-Demethylation: Oxidative N-demethylation can occur, leading to the formation of 2-iodo-N-methylaniline and formaldehyde.[1]

  • Ring Oxidation and Polymerization: The activated aromatic ring is also more prone to oxidation, which can lead to the formation of colored, polymeric byproducts. The oxidation of anilines can be a complex process, often accelerated by acidic conditions and the presence of oxidizing agents.[2][3]

Caption: Oxidation of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound turning yellow/brown?

A1: The discoloration of your solution is a common indicator of degradation. This is often due to the oxidation of the N,N-dimethylamino group and the aromatic ring, which can lead to the formation of colored, polymeric byproducts. Exposure to air and light can accelerate this process.

Q2: I'm seeing a significant amount of N,N-dimethylaniline in my reaction mixture. What is causing this?

A2: The presence of N,N-dimethylaniline is a clear sign of deiodination. This is likely due to the cleavage of the carbon-iodine bond, which can be initiated by light, heat, or the presence of radical species in your reaction mixture.

Q3: Can I store a stock solution of this compound?

A3: While it is always best to use freshly prepared solutions of sensitive reagents, stock solutions can be prepared and stored with precautions. The key is to minimize exposure to light and oxygen. Solutions should be stored in amber vials, under an inert atmosphere (argon or nitrogen), and at a low temperature. The choice of solvent is also critical; aprotic, degassed solvents are preferred.

Q4: Are there any solvents I should avoid?

A4: Protic solvents, such as alcohols, can be problematic as they can act as a proton source, which can facilitate certain degradation pathways of anilines. Solvents that are prone to forming peroxides (e.g., older bottles of THF or diethyl ether) should also be avoided as they can initiate radical decomposition.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or inconsistent yields in cross-coupling reactions. Degradation of this compound, leading to a lower effective concentration of the starting material.- Use a freshly opened bottle of the reagent or purify it before use. - Prepare solutions immediately before use. - If using a stock solution, verify its purity by HPLC or GC-MS before each use. - Add a stabilizer to your solution (see protocols below).
Formation of N,N-dimethylaniline as a major byproduct. Deiodination due to exposure to light or radical species.- Protect your reaction from light by wrapping the flask in aluminum foil. - Ensure your solvent is thoroughly degassed to remove oxygen. - Consider adding a radical scavenger like butylated hydroxytoluene (BHT) to your reaction mixture, but check for compatibility with your catalyst.
Solution turns dark and/or palladium black precipitates. Oxidation of the aniline moiety, which can lead to the formation of byproducts that may coordinate to and deactivate the palladium catalyst.- Use high-purity, degassed solvents. - Maintain a strict inert atmosphere throughout the reaction. - Consider adding an antioxidant, but be mindful of potential catalyst inhibition.
Inconsistent analytical results (HPLC/GC-MS) for stored solutions. Ongoing degradation of the compound in solution.- Store solutions in amber vials with PTFE-lined caps. - Purge the headspace of the vial with argon or nitrogen before sealing. - Store solutions at a reduced temperature (e.g., in a refrigerator or freezer).

Protocols for Stabilization

To improve the stability of this compound in solution, a combination of proper handling techniques and the use of stabilizers is recommended.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution of this compound with enhanced stability for use over a period of days to weeks, depending on storage conditions.

Materials:

  • This compound (high purity)

  • Anhydrous, degassed aprotic solvent (e.g., toluene, dioxane, or THF)

  • Butylated hydroxytoluene (BHT) or another suitable radical scavenger

  • Amber glass vial with a PTFE-lined screw cap

  • Inert gas source (argon or nitrogen)

Procedure:

  • Prepare the Stabilizer Solution: Prepare a stock solution of BHT in the chosen solvent (e.g., 1 mg/mL).

  • Prepare the Vial: Take a clean, dry amber vial and flush it with an inert gas for several minutes.

  • Add Stabilizer: Add a small amount of the BHT stock solution to the vial to achieve a final concentration of 0.01-0.1% (w/v) relative to the final volume of your this compound solution.

  • Add this compound: Weigh the desired amount of this compound and add it to the vial.

  • Add Solvent: Add the degassed solvent to the desired final volume.

  • Inerting: Gently bubble the inert gas through the solution for 5-10 minutes.

  • Storage: Tightly seal the vial and store it in a cool, dark place (e.g., a refrigerator at 2-8 °C).

Caption: Workflow for preparing a stabilized solution.

Protocol 2: Analytical Monitoring of Stability

Regularly monitoring the purity of your this compound solution is crucial. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

  • Detection: UV detection at a wavelength where both this compound and its potential degradation product, N,N-dimethylaniline, have good absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of your stock solution in the mobile phase to an appropriate concentration.

By running a sample of your solution periodically, you can quantify the amount of this compound remaining and detect the formation of N,N-dimethylaniline, allowing you to determine when the solution is no longer suitable for use.

Data Summary

Parameter Recommendation Rationale
Storage Temperature 2-8 °C (refrigerator) or -20 °C (freezer) for long-term storage.Reduces the rate of thermal decomposition and oxidative degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the N,N-dimethylamino group.
Light Exposure Store in amber vials or wrap clear vials in aluminum foil.Minimizes photodecomposition (deiodination).
Recommended Solvents Anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, THF, DMF).Aprotic nature minimizes side reactions with the aniline moiety. Degassing removes oxygen.
Incompatible Solvents Protic solvents (e.g., alcohols), non-degassed solvents, solvents prone to peroxide formation.Protic solvents can participate in degradation. Oxygen and peroxides can initiate oxidation and radical reactions.
Stabilizers - Radical Scavengers: Butylated hydroxytoluene (BHT) at 0.01-0.1% (w/v).- Light Stabilizers: Hindered Amine Light Stabilizers (HALS) can be considered for applications where photostability is a major concern.BHT is an effective radical scavenger that can inhibit deiodination. HALS are very effective at trapping radicals generated by UV light.[4][5]
Compatibility with Cross-Coupling The use of stabilizers like BHT should be evaluated on a case-by-case basis as they may have an impact on the catalytic activity of palladium complexes. Start with low concentrations.Some additives can act as ligands or inhibitors for the catalyst.

References

  • Mayildurai, R., Raja, M., & Akhileshuvar, V. (2020). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Conference Proceedings, 2220(1), 020113. [Link]

  • Karunakaran, C., & Elango, G. (Year). Solvent effect on the rate of oxidation of substituted anilines with nicotinium dichromate in aqueous-acetic acid media. Zenodo. [Link]

  • Guengerich, F. P. (1990). Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Journal of the American Chemical Society, 112(19), 7832-7838. [Link]

  • Bolton, R., & Williams, G. H. (1970). Homolytic reactions of aroyl peroxides with N,N-dimethylaniline. Journal of the Chemical Society B: Physical Organic, 1541-1545. [Link]

  • Wikipedia contributors. (2023). Hindered amine light stabilizer. Wikipedia, The Free Encyclopedia. [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and nuances of these powerful synthetic transformations. The following question-and-answer-based troubleshooting guides offer in-depth, field-proven insights to address specific challenges you may encounter during your experiments.

Section 1: Catalyst Activity and Reaction Initiation Issues
Question 1: My cross-coupling reaction shows low or no conversion. What are the primary factors to investigate?

Answer: Low to non-existent product yield is a common yet multifaceted problem. A systematic approach is essential for effective troubleshooting. The primary suspects are often related to the catalyst's activity, the integrity of the reagents, and the reaction environment.

Initial Diagnostic Checklist:

  • Integrity of the Catalytic System: The heart of the reaction is the active Pd(0) species. Many reactions start with a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which must be reduced in situ to the catalytically active Pd(0).[1][2] If this reduction is inefficient, the catalytic cycle will fail to initiate.[1][3]

    • Expert Insight: The simple act of mixing a Pd(II) salt and a ligand does not guarantee the formation of the desired active catalyst.[2] The choice of solvent, base, and even the order of reagent addition can significantly impact the efficiency of this pre-catalyst reduction.[2]

  • Purity and Anhydrous Conditions: Palladium-catalyzed reactions are notoriously sensitive to oxygen and moisture.[3][4]

    • Solvents and Reagents: Ensure all solvents are freshly distilled or from a reliable commercial source. Bases should be of high purity and handled under anhydrous conditions.

    • Inert Atmosphere: The reaction vessel must be thoroughly degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of an inert gas like argon or nitrogen.[3]

  • Ligand Selection and Integrity: The ligand is not merely a spectator; it is critical for stabilizing the palladium center and modulating its reactivity.[5][6][7]

    • Steric and Electronic Properties: The ligand's size (steric bulk) and electron-donating or -withdrawing properties influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[7][8] For challenging substrates, such as sterically hindered aryl halides, bulky and electron-rich ligands are often required.[1][8]

    • Ligand Degradation: Phosphine-based ligands can be susceptible to oxidation, which can alter the ligand-to-metal ratio and negatively impact catalyst stability and activity.[2]

Question 2: I observe the formation of palladium black in my reaction. What does this indicate and how can it be prevented?

Answer: The appearance of a black precipitate, commonly known as palladium black, is a clear visual indicator of catalyst deactivation.[5] It signifies that the soluble, catalytically active Pd(0) species has agglomerated into inactive metallic palladium nanoparticles.[5][9][10]

Causative Factors and Mitigation Strategies:

CauseExplanationPrevention Strategy
High Reaction Temperature Excessive heat can accelerate the decomposition of the catalyst, leading to precipitation.[5]Carefully optimize the reaction temperature. A modest increase may improve rates, but too high a temperature can be detrimental.[1] Consider screening lower temperatures with a more active catalyst system.
Inadequate Ligand Stabilization An insufficient amount of ligand or a ligand that is not robust enough can fail to stabilize the Pd(0) intermediate, leading to aggregation.[5]Increase the ligand-to-palladium ratio. Screen different, more sterically demanding or electron-rich ligands that can better shield the metal center.
Oxygen Contamination The presence of oxygen can lead to the oxidation of the active Pd(0) to Pd(II), which can then be reduced to form palladium black.Ensure rigorous degassing of solvents and the reaction vessel. Maintain a strict inert atmosphere throughout the experiment.
Unsuitable Solvent The choice of solvent can influence the stability of the catalytic complex.[5]Screen alternative solvents. Sometimes a switch from a nonpolar solvent like toluene to a more polar one like DMF, or vice versa, can prevent precipitation.[11][12][13]
Section 2: Substrate and Reagent-Specific Problems
Question 3: I'm using an aryl chloride, and the reaction is very sluggish. What modifications should I consider?

Answer: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond.[14][15][16] Overcoming this challenge often requires a more potent catalytic system and optimized reaction conditions.

Strategies for Activating Aryl Chlorides:

  • Advanced Catalytic Systems: Standard catalysts like Pd(PPh₃)₄ are often ineffective.[14] The use of specialized ligands is crucial.

    • Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to facilitate the challenging oxidative addition step with aryl chlorides.[7][8]

  • Higher Temperatures: Reactions involving aryl chlorides typically require higher temperatures to proceed at a reasonable rate.[15][16]

  • Choice of Base and Solvent: The interplay between the base and solvent is critical. Strong bases are often required, and the solvent must be able to solubilize all components and remain stable at elevated temperatures.[17][18]

Question 4: My Buchwald-Hartwig amination of a 2-halopyridine is failing. What are the likely causes?

Answer: The amination of 2-halopyridines presents a unique challenge due to the propensity of the pyridine nitrogen to act as a ligand and "poison" the palladium catalyst.[4] This coordination can inhibit the catalyst's ability to participate in the desired catalytic cycle.[4]

Troubleshooting Pyridine Substrates:

  • Ligand Choice is Paramount: To counteract catalyst poisoning, use a ligand that is sterically bulky enough to prevent the pyridine nitrogen from coordinating to the palladium center.[4]

  • Base Selection: The choice of base is critical. A base that is too weak may not effectively deprotonate the amine-palladium complex, while an overly strong base could lead to side reactions.[4]

  • Additional Ligand: It can be beneficial to add an extra equivalent of the phosphine ligand relative to the palladium source to compete with the pyridine for coordination sites.[19]

Section 3: Side Reactions and Impurity Profile
Question 5: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I suppress this?

Answer: Homocoupling of the organoboron reagent is a common side reaction in Suzuki couplings, leading to the formation of a biaryl byproduct derived from two molecules of the boronic acid.[20]

Minimizing Homocoupling:

  • Strictly Anaerobic Conditions: The presence of oxygen can promote the homocoupling pathway. Rigorous degassing and maintaining an inert atmosphere are crucial.

  • Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture can sometimes help to minimize its concentration at any given time, thus disfavoring the bimolecular homocoupling reaction.

  • Optimized Base and Solvent System: The choice of base and the presence of water can influence the rate of transmetalation versus the rate of side reactions.[21] For instance, using aqueous potassium carbonate is a common practice that can facilitate the desired reaction.[14]

Question 6: My reaction is complete, but I am concerned about residual palladium in my final product. How can I address this?

Answer: For applications in pharmaceuticals and materials science, minimizing residual palladium content is a critical concern.[21] Regulatory bodies have strict limits on the amount of residual metals in active pharmaceutical ingredients (APIs).

Palladium Removal Strategies:

MethodDescription
Scavengers Various solid-supported materials with functional groups that chelate palladium can be added to the workup to bind and remove the metal.
Activated Carbon Treatment with activated carbon can effectively adsorb palladium residues.
Recrystallization/Chromatography Standard purification techniques like recrystallization and column chromatography can significantly reduce palladium levels, although they may not be sufficient on their own to reach very low ppm levels.[22]

Proactive Approach: A key strategy is to design a highly efficient catalytic system from the outset, using a low catalyst loading (high turnover number), which will inherently result in less palladium to remove downstream.[22]

Visualizing the Catalytic Cycle and Deactivation

A fundamental understanding of the catalytic cycle is key to troubleshooting.

Generalized Catalytic Cycle for Cross-Coupling:

G A Pd(0)L_n (Active Catalyst) B Oxidative Addition (R-X) A->B Substrate Enters H Catalyst Deactivation (e.g., Agglomeration) A->H C (R)Pd(II)(X)L_n B->C D Transmetalation (R'-M) C->D Nucleophile Enters E (R)Pd(II)(R')L_n D->E F Reductive Elimination E->F Product Formation F->A Catalyst Regeneration G R-R' (Product) F->G

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Catalyst Deactivation Pathway:

Deactivation cluster_conditions Deactivating Conditions Active Active Pd(0)L_n (Soluble) Inactive Inactive Pd(0) Aggregates (Palladium Black) Active->Inactive Agglomeration Temp High Temperature Temp->Active Oxygen Oxygen Oxygen->Active PoorLigand Poor Ligand Stabilization PoorLigand->Active

Caption: Common pathways leading to palladium catalyst deactivation.

Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of DMF and water) via syringe.[17]

  • Catalyst Addition: In a separate vial and under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand. Add the appropriate amount of this solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References
  • Benchchem.
  • Benchchem. Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene.
  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a.
  • Benchchem. Technical Support Center: Troubleshooting Heck Reactions of 1,1-Dibromoethylene.
  • Ligand electronic influence in Pd-c
  • Benchchem.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • ACS Publications. (2024).
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • NIH.
  • SciSpace.
  • RSC Publishing. (2019).
  • White Rose Research Online.
  • SciELO. effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle.
  • ResearchGate.
  • Reddit. (2018).
  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Benchchem. Troubleshooting guide for Sonogashira coupling with 7-Chlorohept-1-yne.
  • MDPI.
  • NIH. (2022).

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Technical Support Center: Catalyst Deactivation in 2-Iodoaniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst deactivation in reactions involving 2-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during catalytic cross-coupling reactions with this versatile but sometimes challenging substrate. By understanding the underlying causes of catalyst deactivation, you can optimize your reaction conditions, improve yields, and ensure the robustness of your synthetic methods.

I. Overview of Catalyst Deactivation in 2-Iodoaniline Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[1][2] 2-Iodoaniline is a valuable building block in these reactions due to the high reactivity of the carbon-iodine bond, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.[3] However, the aniline functionality, particularly in the ortho position to the iodine, can introduce specific challenges that lead to catalyst deactivation.

Catalyst deactivation is a process where the catalytic activity of a palladium species diminishes over the course of a reaction.[4][5][6] This can manifest as sluggish or incomplete conversions, leading to lower yields and the formation of undesirable byproducts. The primary deactivation pathways in reactions involving 2-iodoaniline often involve interactions between the substrate or product with the palladium catalyst, leading to the formation of inactive or less active species.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

Question 1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with 2-iodoaniline is stalling or has failed to initiate. What are the likely causes?

Answer: A stalled or failed reaction is one of the most common issues. Several factors related to the unique structure of 2-iodoaniline can contribute to this.

Potential Cause 1: Catalyst Poisoning by the Aniline Moiety

The primary amino group of 2-iodoaniline can act as a ligand, coordinating to the palladium center. This can lead to the formation of stable, coordinatively saturated palladium complexes that are catalytically inactive or have significantly reduced activity.[7][8] This is a form of product inhibition if the coupled product also coordinates strongly to the catalyst.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[9][10] These ligands can sterically shield the palladium center, disfavoring coordination of the aniline group and promoting the desired catalytic cycle.[9]

  • Protecting Groups: In some cases, temporary protection of the aniline's amino group (e.g., as a carbamate or amide) can prevent its coordination to the catalyst. The protecting group can be removed in a subsequent step.

Potential Cause 2: Formation of Inactive Palladium Species

The reaction conditions themselves can lead to the formation of inactive palladium species.

  • Palladium Black Precipitation: The formation of palladium(0) aggregates, commonly known as palladium black, is a frequent cause of deactivation.[11] This can be caused by overly high temperatures, incorrect solvent choice, or an inappropriate ligand-to-metal ratio.

  • Oxidative Deactivation: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) oxides.[11]

Solutions:

  • Reaction Conditions Optimization:

    • Temperature: Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Typical temperatures for these couplings are between 80-100°C.[12]

    • Solvent: Ensure your substrate and reagents are soluble in the chosen solvent. Common choices include toluene, dioxane, THF, and DMF.[12][13] Insolubility can lead to poor reaction kinetics and catalyst precipitation.[12]

    • Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen.[14] Perform the reaction under a strictly inert atmosphere (argon or nitrogen).

Potential Cause 3: Issues with Catalyst Precursor Activation

Many palladium-catalyzed reactions use Pd(II) precursors like Pd(OAc)₂ or PdCl₂, which must be reduced in situ to the active Pd(0) species.[1][15] Inefficient reduction can lead to a low concentration of the active catalyst.

Solutions:

  • Use of Pre-catalysts: Employ commercially available, air-stable Pd(0) pre-catalysts. These are designed for efficient and reliable generation of the active catalytic species.[12][16]

  • Reducing Agents: Some reaction protocols include additives that facilitate the reduction of Pd(II) to Pd(0).[2][15]

Question 2: I am observing the formation of significant amounts of homocoupling byproducts from my boronic acid (in Suzuki reactions) or aniline (in Buchwald-Hartwig reactions). What is causing this?

Answer: Homocoupling is a common side reaction that consumes starting materials and complicates purification. It is often linked to catalyst deactivation pathways.

Potential Cause: Unfavorable Reductive Elimination

Reductive elimination is the final step in the catalytic cycle, where the desired C-C or C-N bond is formed, and the active Pd(0) catalyst is regenerated.[17][18] If the rate of reductive elimination of the desired product is slow, side reactions can occur. For instance, transmetalation of a second molecule of the boronic acid or amine can lead to a palladium intermediate that undergoes reductive elimination to form the homocoupled product.

Solutions:

  • Ligand Tuning: The electronic and steric properties of the ligand play a crucial role in the rate of reductive elimination.[17] Electron-poor phosphine ligands or ligands with a large bite angle can facilitate this step.[12] Experiment with different ligand classes to find one that promotes the desired heterocoupling over homocoupling.

  • Base Selection: The choice of base can influence the rate of both transmetalation and reductive elimination. For Suzuki reactions, common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used.[12][19] The optimal base will depend on the specific substrates and ligand.

Question 3: My reaction works initially but stops before reaching full conversion, even with extended reaction times. Why is this happening?

Answer: This "mid-reaction death" of the catalyst points towards a deactivation process that occurs as the reaction progresses.

Potential Cause 1: Product Inhibition

The coupled product, an N-arylated 2-iodoaniline derivative, may bind more strongly to the palladium catalyst than the starting materials. This can sequester the catalyst in an inactive state, effectively poisoning the reaction.

Solutions:

  • Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can mitigate product inhibition by maintaining a lower concentration of the product-catalyst complex at any given time.

  • Continuous Addition: In some cases, slow addition of one of the coupling partners can help maintain a low concentration of the product, reducing the extent of inhibition.

Potential Cause 2: Ligand Degradation

Under the reaction conditions, the phosphine ligands themselves can degrade, leading to the formation of inactive palladium species.[4]

Solutions:

  • Use of Robust Ligands: Employ ligands known for their thermal stability, such as certain biaryl phosphines or NHC ligands.

  • Optimize Ligand:Palladium Ratio: A slight excess of the ligand can sometimes compensate for slow degradation, but a large excess can inhibit the reaction by creating a coordinatively saturated and unreactive palladium center.[13]

III. Diagnostic Experiments and Protocols

To effectively troubleshoot, it is often helpful to perform diagnostic experiments to pinpoint the cause of deactivation.

Protocol: Catalyst Reactivation Test

This experiment can help determine if the catalyst is truly "dead" or if the reaction has simply stalled due to other factors.

Procedure:

  • Set up the reaction as usual.

  • Once the reaction has stalled (as determined by TLC or LC-MS analysis), carefully open the reaction vessel under a positive pressure of inert gas.

  • Add a fresh portion of the palladium pre-catalyst and ligand (e.g., 20-50% of the initial amount).

  • Reseal the vessel and continue to heat and stir the reaction.

  • Monitor the reaction for any further conversion.

Interpretation of Results:

  • Reaction Restarts: If the reaction proceeds after the addition of fresh catalyst, it is a strong indication that the original catalyst was deactivated.

  • No Further Reaction: If there is no change, the issue may lie with the substrates (e.g., decomposition) or the presence of an unaddressed inhibitor in the reaction mixture.

IV. Visualizing Deactivation Pathways

The following diagrams illustrate the general catalytic cycle and common deactivation pathways.

Catalytic Cycle for Cross-Coupling

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII Ar-Pd(II)-I(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R-M PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Common Deactivation Pathways

Deactivation Active Active Pd(0) Catalyst Inactive1 Pd Black (Aggregation) Active->Inactive1 High Temp / Poor Solvent Inactive2 Aniline Coordinated Complex (Catalyst Poisoning) Active->Inactive2 Coordination with 2-Iodoaniline or Product Inactive3 Oxidized Pd(II) Species Active->Inactive3 Presence of O2 Inactive4 Degraded Ligand Complex Active->Inactive4 Ligand Degradation

Caption: Common pathways leading to the deactivation of palladium catalysts.

V. Frequently Asked Questions (FAQs)

Q1: Can impurities in my 2-iodoaniline starting material cause catalyst deactivation? A1: Yes. Impurities can act as catalyst poisons.[20] For example, sulfur- or phosphorus-containing impurities can irreversibly bind to the palladium catalyst. It is crucial to use high-purity starting materials. If you suspect impurities, purification of the 2-iodoaniline by recrystallization or column chromatography is recommended.

Q2: Are certain types of cross-coupling reactions more susceptible to catalyst deactivation with 2-iodoaniline? A2: Reactions that require stronger bases or higher temperatures, such as some Buchwald-Hartwig aminations, might be more prone to catalyst deactivation through pathways like palladium black formation or ligand degradation.[19] However, with proper ligand and condition selection, these challenges can often be overcome.

Q3: Is it possible to reactivate a catalyst that has precipitated as palladium black? A3: In practice, reactivating palladium black in situ is very difficult and generally not feasible for routine organic synthesis. The focus should be on preventing its formation by optimizing reaction conditions.

Q4: How does the iodide counter-ion affect the reaction? A4: In some cross-coupling reactions, the iodide anion generated during the oxidative addition step can have an inhibitory effect.[12] It can compete with other ligands for coordination to the palladium center, potentially slowing down the catalytic cycle. In such cases, using additives that can sequester the iodide or choosing ligands that are less susceptible to displacement can be beneficial.

VI. Summary of Key Parameters for Optimization

To minimize catalyst deactivation in your 2-iodoaniline reactions, consider the systematic optimization of the following parameters:

ParameterKey ConsiderationsPotential Impact on Catalyst Stability
Palladium Source Pd(0) vs. Pd(II) pre-catalystsPre-catalysts can offer more reliable activation and higher stability.[12][16]
Ligand Steric bulk, electron density, bite angleBulky, electron-rich ligands can prevent poisoning and promote reductive elimination.[9]
Base Strength (pKa), solubilityCan influence rates of key steps and ligand stability.[12][19]
Solvent Polarity, boiling point, solubility of reagentsPoor solubility can lead to catalyst precipitation.[12]
Temperature Reaction rate vs. catalyst/ligand decompositionHigher temperatures can accelerate deactivation.[11]
Atmosphere Inert (Ar, N₂) vs. airOxygen can irreversibly oxidize the active Pd(0) catalyst.[11]

By carefully considering these factors and employing a systematic approach to troubleshooting, you can successfully navigate the challenges associated with catalyst deactivation in reactions involving 2-iodoaniline.

References

  • Bäckvall, J.-E., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Koshevoy, I. O., et al. (2020).
  • Van der Meer, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Sanford, M. S., et al. (2025). Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II)
  • Nolan, S. P., et al. (N.d.). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. NIH.
  • (2023).
  • Bedford, R. B., et al. (2025). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
  • Wu, J. (N.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Macmillan Group. (N.d.).
  • ChemHelp ASAP. (2020).
  • Reddit User. (2024). Troubleshooting a difficult Heck reaction. Reddit.
  • BenchChem. (2025).
  • Daugulis, O., et al. (N.d.). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. PMC - NIH.
  • (N.d.). oxidative addition and palladium coupling. csbsju.
  • Espinet, P., et al. (N.d.). Palladium (II)
  • Buchwald, S. L., et al. (N.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Reddit User. (2021). Practical Heck Reaction problems! Reddit.
  • (N.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Serrano-Ruiz, J. C., et al. (N.d.). Insights into the influence of feed impurities on catalytic performance in the solvent-free dimerization of renewable levulinic acid. BURJC Digital.
  • BenchChem. (N.d.).
  • Serrano-Ruiz, J. C., et al. (2023). Insights into the influence of feed impurities on catalytic performance in the solvent-free dimerization of renewable levulinic acid. BURJC Digital.

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Technical Support Center: Synthesis of 2-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-iodo-N,N-dimethylaniline. This guide is designed for chemistry professionals engaged in research and development. It provides in-depth procedural details, explains the rationale behind key steps, and offers robust troubleshooting advice to navigate the common challenges associated with this synthesis.

Critical Safety & Handling

The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]

  • N,N-dimethylaniline: This compound is toxic, combustible, and a suspected carcinogen.[3] Avoid inhalation, ingestion, and skin contact. It can be absorbed through the skin.[2]

  • n-Butyllithium (n-BuLi): A highly pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (e.g., Argon or Nitrogen). All glassware must be rigorously dried before use.

  • Iodine (I₂): Iodine is corrosive and can cause severe burns to the skin and eyes.[4][5] Inhalation of its vapors can lead to respiratory tract irritation.[5]

  • Diethyl Ether (Et₂O): A highly flammable solvent with a low boiling point. Ensure there are no ignition sources nearby.

Always have appropriate quenching agents and fire extinguishers readily available.

Synthesis Overview: Ortho-Directed Metalation Pathway

Direct electrophilic iodination of N,N-dimethylaniline overwhelmingly favors substitution at the para-position due to steric hindrance at the ortho-positions from the dimethylamino group. To achieve selective synthesis of the ortho-isomer, a directed ortho-metalation (DoM) strategy is employed. This involves deprotonation at the ortho-position using a strong base, followed by quenching the resulting aryl anion with an electrophilic iodine source.

Experimental Workflow Diagram

The following diagram outlines the critical stages of the synthesis, from the initial reaction setup to the final purified product.

SynthesisWorkflow cluster_reaction Reaction Phase (Inert Atmosphere) cluster_quench Iodine Quench cluster_workup Workup & Purification Start 1. Prepare Dry Glassware & Reagents Lithiation 2. Dissolve N,N-dimethylaniline in Dry Ether Start->Lithiation Cooling1 3. Cool to 0°C Lithiation->Cooling1 Base_Addition 4. Add n-Butyllithium (n-BuLi) Dropwise Cooling1->Base_Addition Stirring1 5. Stir at 0°C (Ortho-lithiation) Base_Addition->Stirring1 Cooling2 7. Cool Reaction to -78°C Stirring1->Cooling2 Iodine_Prep 6. Prepare I₂ Solution in Dry Ether Iodine_Addition 8. Add I₂ Solution Dropwise Cooling2->Iodine_Addition Stirring2 9. Stir and Warm to Room Temp. Iodine_Addition->Stirring2 Quench_Excess 10. Quench with Na₂S₂O₃ (aq) Stirring2->Quench_Excess Extraction 11. Extract with Diethyl Ether Quench_Excess->Extraction Wash 12. Wash Organic Layer Extraction->Wash Drying 13. Dry with Na₂SO₄ Wash->Drying Purification 14. Purify by Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established ortho-lithiation procedures for aromatic compounds.[6]

Reagent & Stoichiometry Table
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
N,N-dimethylaniline121.181.0202.42 g (2.53 mL)
n-Butyllithium64.061.1228.8 mL (2.5 M in hexanes)
Iodine (I₂)253.811.2246.09 g
Anhydrous Diethyl Ether74.12--~150 mL
Sat. aq. Na₂S₂O₃---As needed
Step-by-Step Methodology
  • Preparation: Under an inert argon atmosphere, add N,N-dimethylaniline (1.0 eq, 20 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Dissolve the aniline in 100 mL of anhydrous diethyl ether.

  • Lithiation: Cool the solution to 0°C using an ice-water bath. Add n-butyllithium (1.1 eq, 22 mmol) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5°C. A color change to deep red or brown is typically observed.

  • Ortho-Anion Formation: Stir the reaction mixture at 0°C for 2 hours to ensure complete formation of the ortho-lithiated species.

  • Iodine Quench: In a separate dry flask, dissolve iodine (1.2 eq, 24 mmol) in 50 mL of anhydrous diethyl ether. Cool the main reaction flask to -78°C using a dry ice/acetone bath. Add the iodine solution dropwise to the reaction mixture. The deep color of the lithiated intermediate should dissipate as the iodine is consumed.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will neutralize any unreacted iodine, indicated by the disappearance of the purple/brown iodine color.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Washing & Drying: Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal & Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by flash column chromatography on silica gel (eluent: e.g., 98:2 hexanes:ethyl acetate) to yield the pure product.

Troubleshooting Guide

Q1: The reaction mixture turned black/tarry after adding n-BuLi, and the yield is very low. What happened?

A1: This often indicates the presence of moisture or oxygen in your reaction setup. n-Butyllithium is a very strong base and will react violently with water. It can also be degraded by oxygen.

  • Root Cause Analysis:

    • Improperly Dried Glassware: Residual water on the flask, stirrer, or dropping funnel walls will consume the n-BuLi and can catalyze polymerization/degradation of the starting material.

    • Wet Solvent/Reagents: Using non-anhydrous diethyl ether or N,N-dimethylaniline that has absorbed atmospheric moisture is a common culprit. N,N-dimethylaniline should be distilled from a suitable drying agent like KOH if its purity is suspect.[8]

    • Ineffective Inert Atmosphere: A poor seal on your apparatus can allow air (oxygen and moisture) to leak in, destroying the organolithium intermediate.

  • Corrective Actions:

    • Ensure all glassware is flame-dried or oven-dried at >120°C for several hours and cooled under a stream of dry argon or nitrogen.

    • Use freshly opened anhydrous solvents or solvents purified through a solvent purification system.

    • Verify that all joints are well-sealed and maintain a positive pressure of inert gas throughout the entire process.

Q2: My final product is a mixture of the desired 2-iodo isomer and the 4-iodo isomer. How can I improve ortho-selectivity?

A2: Contamination with the 4-iodo isomer suggests that a competing electrophilic substitution reaction is occurring alongside the desired ortho-lithiation pathway.

  • Root Cause Analysis:

    • Insufficient Lithiation: If the ortho-lithiation is incomplete (due to low temperature, insufficient reaction time, or degraded n-BuLi), unreacted N,N-dimethylaniline will be present when iodine is added. This leads to direct electrophilic iodination, which strongly favors the para-position.

    • Incorrect Reagent Addition Order: Adding the N,N-dimethylaniline to the n-BuLi can create localized areas of high base concentration, potentially leading to side reactions. The standard procedure of adding the base to the substrate is preferred.

  • Corrective Actions:

    • Verify n-BuLi Titer: The concentration of n-BuLi solutions can decrease over time. It is good practice to titrate the solution before use to ensure accurate stoichiometry.

    • Optimize Lithiation Time/Temp: Ensure the full 2-hour stirring period at 0°C is completed to maximize the formation of the ortho-lithiated species before adding the iodine.

Q3: After the workup, a persistent purple or brown color remains in my organic layer, even after the sodium thiosulfate wash. Why?

A3: This indicates an excess of iodine that was not fully quenched.

  • Root Cause Analysis:

    • Insufficient Thiosulfate: You may not have used a sufficient volume or concentration of the sodium thiosulfate solution to react with all the residual iodine.

    • Poor Mixing: Inefficient mixing in the separatory funnel can lead to incomplete contact between the organic and aqueous phases, leaving some iodine unreacted in the organic layer.

  • Corrective Actions:

    • Add more saturated sodium thiosulfate solution to the separatory funnel and shake vigorously. Repeat until both the organic and aqueous layers are colorless.[7]

    • If the color persists, a wash with a dilute solution of sodium bisulfite can also be effective.

Frequently Asked Questions (FAQs)

Q1: Why is ortho-lithiation necessary? Can't I just use a standard iodinating agent like Iodine monochloride (ICl)?

A1: The N,N-dimethylamino group is a powerful ortho, para-directing group in electrophilic aromatic substitution. However, due to the steric bulk of the methyl groups, the para-position is much more accessible. Direct iodination with reagents like I₂ or ICl will yield 4-iodo-N,N-dimethylaniline as the major product.[9] The directed ortho-metalation (DoM) strategy overcomes this by using the dimethylamino group as a directing group for deprotonation at the adjacent ortho-position, providing excellent regiocontrol.[6]

Q2: What is the mechanism of the ortho-lithiation step?

A2: The dimethylamino group is a Lewis basic site. The n-butyllithium, which exists as an aggregate, coordinates to the nitrogen atom. This coordination brings the butyl group into close proximity to one of the ortho C-H bonds, facilitating its deprotonation and forming a thermodynamically stable five-membered ring-like intermediate. This process is known as a complex-induced proximity effect (CIPE).

Q3: Can I use a different base instead of n-BuLi?

A3: While other strong bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) can also be used, n-BuLi is generally sufficient and more cost-effective for this transformation. Weaker bases like lithium diisopropylamide (LDA) are typically less effective for deprotonating the C-H bond of the benzene ring in this context.

Q4: My purified product is a liquid, but some sources describe it as a solid. Is this normal?

A4: this compound is often isolated as a liquid or a low-melting solid. Small amounts of impurities can depress the melting point, causing it to appear as an oil. If NMR and other characterization data confirm the structure and high purity, its physical state as a liquid is acceptable.

Q5: How should I store the final product?

A5: Aryl iodides can be sensitive to light and may slowly decompose over time, releasing free iodine and causing discoloration.[10] It is recommended to store the purified this compound in a dark, sealed container, preferably under an inert atmosphere, and in a cool place to ensure long-term stability.

References

  • Cisnetti, F., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. doi:10.1038/protex.2012.033.
  • Fürstner, A., et al. (2006). Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Organic Syntheses, 83, 103.
  • Wikipedia. (n.d.). 4-Iodo-N,N-dimethylaniline. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Iodine Solution. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3013933, this compound. Retrieved from [Link]

  • Wang, L., et al. (2018). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry, 16(43), 8295-8299.
  • Mishra, S., et al. (2000). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. The Analyst, 125, 459-464.
  • Kumar, A., et al. (2020). Reaction mechanism for the iodination of free‐anilines using the iodine(III) reagent. ChemistrySelect, 5(1), 1-8.
  • LookChem. (n.d.). Purification of N,N-Dimethylaniline. Retrieved from [Link]

  • Radhakrishnamurti, P.S., et al. (1977). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry, 15A, 1050-1052.
  • Lumiray. (2023, May 12). N,N-Dimethylaniline, a molecule to dye for. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-dimethylamino-N,N-dimethylaniline N-oxide. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Iodination. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-iodo-N,N-dimethylaniline and 2-bromo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and development, the selection of appropriate starting materials is a critical determinant of a synthetic route's efficiency and success. Among the vast array of building blocks, halogenated anilines serve as pivotal intermediates for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two such key intermediates: 2-iodo-N,N-dimethylaniline and 2-bromo-N,N-dimethylaniline. By examining their performance in widely-used cross-coupling reactions and exploring the fundamental principles governing their reactivity, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: A Tale of Two Halogens

The primary differentiator between this compound and 2-bromo-N,N-dimethylaniline lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond.[1][2] This fundamental difference has profound implications for their reactivity, particularly in transition metal-catalyzed cross-coupling reactions.

FeatureThis compound2-bromo-N,N-dimethylaniline
Reactivity HigherLower
Reaction Speed FasterSlower
Typical Yields Generally HigherGenerally Lower
Reaction Conditions Milder (e.g., lower temperatures)Harsher (e.g., higher temperatures)
Catalyst Loading Often lowerOften higher
Cost Generally more expensiveGenerally less expensive

The Decisive Step: Oxidative Addition in Palladium-Catalyzed Cross-Coupling

The superior reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle.[3][4] This is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.[1][2] The initial and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond in this compound facilitates a more rapid oxidative addition, leading to faster overall reaction rates and often allowing for milder reaction conditions.[4]

Catalytic Cycle cluster_reactivity Rate Determining Step Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative Addition Complex Ar-X (Oxidative Addition) Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex R-M (Transmetalation) Product Ar-R Transmetalation Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Ar-I Faster for Ar-I Ar-Br Slower for Ar-Br

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

To provide a quantitative understanding of the reactivity differences, this section presents a comparative overview of this compound and 2-bromo-N,N-dimethylaniline in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an aryl halide and an organoboron species, is a staple in drug discovery.[5][6] The general reactivity trend for the aryl halide is I > OTf > Br >> Cl.[5]

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O80492
2-bromo-N,N-dimethylanilinePhenylboronic acidPd(dppf)Cl₂ (5 mol%)K₃PO₄Dioxane1001285

Note: The data in this table is a representative synthesis from multiple sources to illustrate the general trend. Actual yields and conditions may vary depending on the specific substrates and catalyst system.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7][8] The choice of ligand is critical for achieving high efficiency, and while modern catalysts can activate aryl bromides effectively, aryl iodides generally react under milder conditions.[9][10]

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄Toluene90695
2-bromo-N,N-dimethylanilineMorpholinePd₂(dba)₃ (2 mol%), RuPhos (4 mol%)NaOtBuDioxane1101888

Note: The data in this table is a representative synthesis from multiple sources to illustrate the general trend. Actual yields and conditions may vary depending on the specific substrates and catalyst system.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[11][12] Similar to other palladium-catalyzed cross-couplings, the oxidative addition step is crucial, and aryl iodides exhibit higher reactivity than aryl bromides.[11][13]

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundn-Butyl acrylatePd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%)Et₃NDMF80890
2-bromo-N,N-dimethylanilinen-Butyl acrylatePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)K₂CO₃DMA1202478

Note: The data in this table is a representative synthesis from multiple sources to illustrate the general trend. Actual yields and conditions may vary depending on the specific substrates and catalyst system.

Experimental Protocols

General Procedure for a Comparative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for comparing the reactivity of this compound and 2-bromo-N,N-dimethylaniline in a Suzuki-Miyaura coupling reaction.

Suzuki Protocol start Start setup Reaction Setup: - Aryl Halide (1.0 mmol) - Phenylboronic Acid (1.2 mmol) - Pd Catalyst - Base - Solvent start->setup inert Inert Atmosphere: Purge with N₂ or Ar setup->inert heat Heating & Stirring inert->heat monitor Reaction Monitoring: TLC or LC-MS heat->monitor workup Work-up: - Quench with Water - Organic Extraction monitor->workup Completion purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end End characterize->end

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials:

  • This compound or 2-bromo-N,N-dimethylaniline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for the iodo-compound, Pd(dppf)Cl₂ for the bromo-compound, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene/H₂O or Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add the aryl halide, phenylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

General Procedure for a Comparative Buchwald-Hartwig Amination

This protocol provides a general procedure for comparing the reactivity of the two title compounds in a Buchwald-Hartwig amination.

Materials:

  • This compound or 2-bromo-N,N-dimethylaniline (1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and XPhos/RuPhos, 1-2 mol% Pd)

  • Base (e.g., K₃PO₄ or NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • Inside a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst pre-formation.

  • Add the aryl halide and the amine to the reaction mixture.

  • Seal the vessel and heat to the appropriate temperature with stirring.

  • Monitor the reaction for completion using TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic phase, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Outlook

The choice between this compound and 2-bromo-N,N-dimethylaniline is a strategic one, dictated by a balance of reactivity, cost, and the specific demands of the synthetic target. The higher reactivity of this compound, a direct consequence of the weaker carbon-iodine bond, often translates to milder reaction conditions, shorter reaction times, and higher yields in a variety of cross-coupling reactions.[4][14] This can be particularly advantageous in the synthesis of complex molecules with sensitive functional groups.

Conversely, 2-bromo-N,N-dimethylaniline offers a more cost-effective alternative. The continuous development of highly active and robust palladium catalyst systems has significantly broadened the utility of aryl bromides, enabling their efficient use in many transformations that previously required the more reactive aryl iodides.[3]

For researchers in drug development, a thorough understanding of these reactivity trends is paramount for designing efficient, scalable, and economically viable synthetic routes. Future advancements in catalyst design will likely continue to narrow the reactivity gap between aryl iodides and bromides, further expanding the synthetic chemist's toolbox.

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comparing synthesis efficiency of substituted iodoanilines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis of Substituted Iodoanilines: A Comparative Efficiency Analysis

Introduction: The Strategic Importance of Iodoanilines

Substituted iodoanilines are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their value lies in the dual reactivity of the aniline and aryl iodide moieties. The amino group provides a handle for amide bond formation, diazotization, or directing-group chemistry, while the carbon-iodine bond is a prime site for a vast array of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] This unique functionality makes them indispensable precursors for creating complex molecular architectures found in active pharmaceutical ingredients (APIs) and advanced materials.[1][2]

However, the efficiency of synthesizing a specific substituted iodoaniline is not a "one-size-fits-all" equation. The optimal synthetic route is dictated by a confluence of factors: the desired substitution pattern (regioselectivity), the electronic nature of existing substituents, functional group tolerance, scalability, and considerations of green chemistry. This guide provides an in-depth comparison of the most prevalent synthetic strategies, offering experimental data and field-proven insights to aid researchers in making informed methodological choices.

Methodology 1: Direct Electrophilic Iodination

Direct electrophilic aromatic substitution (EAS) is often the most straightforward approach for introducing an iodine atom onto an aniline ring. The powerful activating and ortho, para-directing nature of the amino group facilitates this transformation under relatively mild conditions.[3] However, this high reactivity can also lead to challenges, including over-iodination and lack of regioselectivity.[4][5]

Mechanism and Causality

The reaction proceeds via the attack of the electron-rich aniline ring on an electrophilic iodine species (I⁺). The choice of iodinating agent and reaction conditions is critical as it directly influences the generation and reactivity of this electrophile. For instance, molecular iodine (I₂) itself is a weak electrophile; therefore, it is almost always used with an oxidant or a base. The base, such as sodium bicarbonate, neutralizes the HI byproduct, driving the equilibrium towards the products.[6] Oxidizing agents, on the other hand, convert I₂ into a more potent electrophilic species.

Comparative Analysis of Iodinating Systems

The selection of the iodinating system is the most critical variable in direct iodination. The table below compares common reagents based on experimental data from the literature.

Iodinating SystemTypical ConditionsAvg. YieldsKey AdvantagesKey DisadvantagesReferences
I₂ / NaHCO₃ H₂O or EtOH, 10-25°C75-92%Inexpensive, simple workup, scalable.Primarily forms p-isomer; can form di-iodo products.[6][7]
N-Iodosuccinimide (NIS) DMSO or Benzene/AcOH50-99%Excellent regiocontrol; mild conditions.Higher cost than I₂; solvent dictates selectivity.[8]
I₂ / H₂O₂ Acidic media (e.g., H₂SO₄)80-95%"Green" oxidant (water is the only byproduct).Requires acidic conditions; potential for side reactions.[7][9]
KI / NaNO₂ Acidic mediaModerate-ExcellentOne-pot potential from the amine.In-situ generation of nitrous acid requires care.[10][11]

Expert Insight: Regioselectivity Control with N-Iodosuccinimide (NIS)

A remarkable feature of NIS is the ability to control the site of iodination by simply changing the solvent. Research has demonstrated a dramatic switch in regiochemistry:

  • In polar solvents like DMSO , the reaction overwhelmingly favors the formation of the para-iodinated product with >99% selectivity.[8]

  • In non-polar solvents like benzene, with an acid catalyst (AcOH) , the selectivity is inverted, favoring the ortho-isomer.[8]

This solvent-dependent switch offers a powerful tool for selectively synthesizing specific isomers that are difficult to obtain through other direct methods.

Workflow for Direct Electrophilic Iodination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substituted Aniline & Base (e.g., NaHCO₃) in Solvent (e.g., H₂O) B Cool Reaction Mixture (e.g., 10-15°C) A->B C Add Iodinating Agent (e.g., powdered I₂) portion-wise B->C D Stir until reaction is complete (color change) C->D E Filter Crude Product D->E F Wash with H₂O E->F G Recrystallize from appropriate solvent F->G H Isolate Pure Substituted Iodoaniline G->H

Caption: General workflow for direct electrophilic iodination.

Detailed Experimental Protocol: Synthesis of p-Iodoaniline

This protocol is adapted from a robust procedure in Organic Syntheses.[6]

  • Reaction Setup: In a 3-L beaker, combine aniline (110 g, 1.2 moles), sodium bicarbonate (150 g, 1.8 moles), and 1 L of water.

  • Cooling: Cool the mixture to 12–15°C using an ice bath and equip with an efficient mechanical stirrer.

  • Iodine Addition: While stirring vigorously, add powdered iodine (254 g, 1 mole) in 15–20 g portions over 30 minutes.

  • Reaction: Continue stirring for an additional 20–30 minutes. The reaction is complete when the color of free iodine has mostly disappeared.

  • Isolation: Collect the crude crystalline product by filtration on a Büchner funnel. Press the solid to remove as much water as possible.

  • Purification: The crude product is purified by recrystallization from hot gasoline (b.p. 70–150°) to yield colorless needles of p-iodoaniline.

  • Yield: The expected yield is 165–185 g (75–84%).[6]

Methodology 2: The Sandmeyer Reaction

The Sandmeyer reaction provides an indirect but highly reliable route to aryl iodides from primary anilines.[10][12] It is particularly valuable when direct iodination is problematic due to sensitive functional groups or when the desired isomer is not accessible. The process involves two distinct steps: the conversion of the aniline to a diazonium salt, followed by the displacement of the diazonium group with an iodide ion.[1]

Mechanism and Causality
  • Diazotization: The aniline reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄, HCl), at low temperatures (0–5°C). This forms a relatively unstable arenediazonium salt.[1] Maintaining low temperatures is critical to prevent premature decomposition of this intermediate.[1]

  • Iodide Displacement: The diazonium salt solution is then treated with a source of iodide, typically potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by I⁻ proceeds readily, often without the need for the copper catalyst required for Sandmeyer chlorinations or brominations, to yield the aryl iodide and nitrogen gas.[1][10]

Recent advancements have led to one-pot, metal-free versions of this reaction, enhancing its operational simplicity and appeal.[11][13]

Workflow for the Sandmeyer Iodination

cluster_diazotization Diazotization (0-5°C) cluster_iodination Iodide Displacement cluster_workup Workup & Purification A Dissolve Substituted Aniline in Strong Acid (e.g., H₂SO₄) B Slowly add aq. NaNO₂ while maintaining 0-5°C A->B C Stir for 15-30 min to form Diazonium Salt B->C D Add Diazonium Salt Solution to a solution of KI C->D E Allow to warm to RT (N₂ evolution) D->E F Heat if necessary to complete reaction E->F G Extract with Organic Solvent F->G H Wash with Na₂S₂O₃ (to remove excess I₂) G->H I Purify by Distillation or Chromatography H->I J Isolate Pure Substituted Iodoaniline I->J

Caption: Step-wise workflow for Sandmeyer iodination.

Detailed Experimental Protocol: Sandmeyer Iodination

This general protocol is based on established Sandmeyer procedures.[1][10]

  • Diazotization: In a flask, dissolve the substituted aniline (1.0 eq) in a mixture of concentrated sulfuric acid and water, then cool to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not rise above 5°C. Stir for 20 minutes after the addition is complete.

  • Iodide Solution: In a separate, larger beaker, dissolve potassium iodide (1.5 eq) in water.

  • Displacement: Slowly and carefully add the cold diazonium salt solution to the KI solution with stirring. Vigorous evolution of nitrogen gas will occur.

  • Completion: After the addition, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with aqueous sodium thiosulfate to remove any residual iodine, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Alternative and Specialized Synthetic Routes

While direct iodination and the Sandmeyer reaction are the workhorses for iodoaniline synthesis, other methods offer solutions for specific challenges.

  • Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig & Ullmann): These powerful reactions are not typically used to introduce iodine but rather to form the C-N bond.[14][15] Their strategic application arises when a complex, pre-iodinated aryl halide needs to be coupled with an amine or ammonia equivalent. For example, synthesizing a complex aniline from a di-iodo-substituted arene where direct amination is not feasible. The Ullmann condensation is a classic copper-catalyzed reaction, though it often requires harsh conditions.[16][17] The palladium-catalyzed Buchwald-Hartwig amination is more modern, proceeding under milder conditions with a broader substrate scope.[15][18]

  • Isomerization of Iodoanilines: In specific cases, isomers can be interconverted. A notable example is the acid-catalyzed rearrangement of p-iodoaniline to o-iodoaniline by heating in the presence of aniline and an acid catalyst like hydroiodic acid.[19][20] This provides a route to the ortho isomer when it is not the major product of direct iodination.

Final Comparative Analysis and Selection Guide

Choosing the optimal synthetic route requires a careful evaluation of the target molecule and experimental constraints.

FeatureDirect Electrophilic IodinationSandmeyer Reaction
Starting Material Substituted AnilineSubstituted Aniline
Key Reagents I₂, NIS, H₂O₂NaNO₂, Strong Acid, KI
Regioselectivity Electronically controlled (o,p); can be tuned with NIS/solvent.[8]Unambiguous; defined by the starting aniline's amino position.
Functional Group Tolerance Sensitive to strong oxidizing agents; amine may need protection.Tolerates a wide range of groups that survive strong acid.
Scalability Generally high, especially with I₂/NaHCO₃ method.[6]High, but requires careful temperature control and handling of diazonium salts.
Safety Concerns Halogen handling; some reagents are corrosive/toxic.Diazonium salts can be explosive if isolated/dry; requires strict temperature control.
Green Chemistry Can be green (e.g., I₂/H₂O₂).[9] Less atom economical.Generates significant salt waste.
Best For... Synthesizing p-iodoanilines or when o/p mixture is acceptable.Specific isomers, substrates with sensitive groups incompatible with EAS.
Decision-Making Workflow

node_end node_end A Is the desired iodoaniline the para-isomer? B Are ortho/para isomers easily separable? A->B No E Use Direct Iodination (e.g., I₂/NaHCO₃) A->E Yes C Is the desired isomer the ortho-isomer? B->C No B->E Yes D Are there functional groups sensitive to strong acid? C->D No G Use Direct Iodination with NIS in Benzene/AcOH C->G Yes D->E Yes (consider protecting group) F Use Sandmeyer Reaction D->F No

Sources

A Senior Application Scientist's Guide to N,N-Dimethylation: A Comparative Analysis of Alternatives to the Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The introduction of a methyl group, particularly the "magic methyl" effect, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Consequently, the N,N-dimethylation of primary and secondary amines is a cornerstone transformation in organic synthesis and pharmaceutical development. For decades, the Eschweiler-Clarke reaction has been a reliable workhorse for this purpose. However, its reliance on high temperatures and strongly acidic conditions with formic acid limits its application with sensitive substrates. This guide provides an in-depth comparison of modern, alternative methodologies that offer milder conditions, broader substrate scope, and improved safety and environmental profiles.

The Benchmark: Understanding the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction utilizes formaldehyde as the carbon source and an excess of formic acid as both the reducing agent and the reaction medium.[1][2] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formate, releasing carbon dioxide and driving the reaction forward. A key advantage is that it inherently avoids the formation of quaternary ammonium salts.[1][2]

However, the classical conditions (near boiling in aqueous formic acid) are harsh and incompatible with acid-labile functional groups, often leading to side reactions or decomposition of complex molecules.[3]

Eschweiler-Clarke Mechanism cluster_1 Step 1: Iminium Formation cluster_2 Step 2: Reductive Methylation amine Primary/Secondary Amine formaldehyde Formaldehyde (CH₂O) iminium Iminium Ion amine->iminium + CH₂O, - H₂O formic_acid Formic Acid (HCOOH) dimethyl_amine N,N-Dimethylated Amine iminium->dimethyl_amine + HCOOH (hydride transfer) formate Formate formic_acid->formate co2 CO₂ formate->co2

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Milder Reductive Amination: Borohydride Reagents

A significant advancement has been the replacement of formic acid with milder reducing agents, such as various borohydride derivatives. These reactions still utilize formaldehyde as the C1 source but offer the advantage of proceeding under neutral or slightly acidic conditions at or below room temperature, thus preserving sensitive functional groups.

Sodium Borohydride (NaBH₄)

Sodium borohydride is a cost-effective and readily available reducing agent. However, its reactivity presents a challenge as it can reduce the starting aldehyde (formaldehyde) in addition to the desired iminium ion intermediate.[4][5] To circumvent this, the reaction is often performed in a stepwise manner, allowing for the pre-formation of the imine before the addition of NaBH₄.[6]

Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is a milder reducing agent than NaBH₄ due to the electron-withdrawing nature of the cyano group.[5] This selectivity allows it to preferentially reduce iminium ions in the presence of aldehydes and ketones, enabling a convenient one-pot procedure.[4][5] The reaction is typically run at a slightly acidic pH (4-5) to promote iminium ion formation. However, a significant drawback is the high toxicity of NaBH₃CN and the potential liberation of hydrogen cyanide gas if the reaction becomes too acidic.[5]

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) has emerged as a superior reagent for reductive amination.[6] It is a mild and selective reducing agent that, like NaBH₃CN, can reduce iminium ions in the presence of carbonyls. Crucially, it is non-toxic and does not require acidic conditions, although a small amount of acetic acid can be used to accelerate iminium ion formation. Its primary limitation is its sensitivity to water and protic solvents like methanol.[6]

Borohydride Reductive Amination amine Primary/Secondary Amine iminium Iminium Ion amine->iminium + CH₂O, - H₂O formaldehyde Formaldehyde dimethyl_amine N,N-Dimethylated Amine iminium->dimethyl_amine + [H⁻] from Borohydride borohydride Borohydride Reagent (e.g., NaBH(OAc)₃) borohydride->dimethyl_amine

Caption: General workflow for borohydride-mediated reductive amination.

Catalytic Approaches: Greener and More Sustainable Routes

Recent advancements have focused on catalytic methods that utilize more environmentally benign C1 sources and offer high atom economy.

Heterogeneous Catalysis with Formaldehyde and H₂

This approach combines the readily available C1 source, formaldehyde, with molecular hydrogen as the ultimate reducing agent, catalyzed by a heterogeneous catalyst. A standout example is the use of ruthenium on carbon (Ru/C).[1][7][8][9][10] This method is operationally simple, utilizes a recyclable catalyst, and generates water as the only byproduct. It has shown broad substrate scope, including aromatic, aliphatic, primary, and secondary amines, with excellent yields.[1][7][8][9][10]

Catalytic Reduction of Carbon Dioxide (CO₂)

Utilizing CO₂ as a renewable, non-toxic, and abundant C1 source represents a highly attractive green chemistry approach.[11] These reactions typically require a catalyst, often based on ruthenium or palladium, and a reductant, most commonly H₂ gas.[11][12] While conceptually elegant, these methods often necessitate high pressures and temperatures to overcome the thermodynamic stability of CO₂.[11] However, ongoing research is focused on developing more active catalysts that can operate under milder conditions.

Comparative Performance Data

The following table summarizes the performance of these methods for the N,N-dimethylation of representative amine substrates. Yields are indicative and can vary based on specific reaction conditions and substrate reactivity.

MethodAmine SubstrateYield (%)Temp. (°C)Time (h)Key AdvantagesKey Disadvantages
Eschweiler-Clarke Aniline~90%[8]10012-18Avoids quaternization, inexpensive reagents.[1][2]Harsh acidic conditions, high temperature.[3]
Benzylamine>95%10012-18High yields for many substrates.Not suitable for acid-sensitive molecules.
NaBH(OAc)₃ / CH₂O Aniline70-95%[13][14]RT1-3Mild conditions, non-toxic, broad scope.[6]Reagent is moisture-sensitive.[6]
Benzylamine80-95%[13][14]RT1-3Fast reaction times.Stoichiometric borohydride waste.
Ru/C, CH₂O, H₂ Aniline70%[7][9]708Green (H₂O byproduct), recyclable catalyst.[1][7][8][9][10]Requires H₂ gas and pressure equipment.
Benzylamine>99%[7][9]708Excellent yields, broad functional group tolerance.[1][7][8][9][10]Catalyst cost.
Ru-cat, CO₂, H₂ N-methylaniline96%[11]14024Uses renewable C1 source (CO₂).[11]High pressure and temperature often required.[11]
Aniline83%[12]16048High atom economy.Catalyst development is ongoing.

Experimental Protocols

N,N-Dimethylation using Sodium Triacetoxyborohydride (General Procedure)
  • Reactant Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add aqueous formaldehyde (37% solution, 2.2-3.0 eq. for primary amines, 1.1-1.5 eq. for secondary amines). If the amine is a hydrochloride salt, add a base like triethylamine (1.0 eq.) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.[14][15][16]

  • Reduction: Cool the mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq. per methyl group to be added) portion-wise. Allow the reaction to warm to room temperature and stir until completion (typically 2-24 hours), monitoring by TLC or LC-MS.[14][15][16]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography if necessary.

N,N-Dimethylation using Heterogeneous Catalysis (Ru/C, CH₂O, H₂)
  • Reaction Setup: To a stainless-steel autoclave, add the amine substrate (0.5 mmol), 5% Ru/C catalyst (10 mg), methanol (5 mL), and aqueous formaldehyde (37%, 3 mmol).[7][9]

  • Reaction Execution: Seal the autoclave, purge with H₂ gas, and then pressurize to the desired pressure (e.g., 2.5 MPa). Heat the reaction mixture to 70 °C and stir for 8 hours.[7][9]

  • Work-up: After cooling the reactor to room temperature, carefully release the pressure. Filter the reaction mixture to remove the Ru/C catalyst (the catalyst can be washed, dried, and reused).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be analyzed and purified if necessary.

Safety, Cost, and Green Chemistry Considerations

MethodSafety ConcernsCost ConsiderationsGreen Chemistry Metrics
Eschweiler-Clarke Corrosive formic acid, high temperature.Low reagent cost.Poor atom economy, high E-Factor due to excess reagents.
Borohydride Methods NaBH₃CN is highly toxic (cyanide source).[5] NaBH(OAc)₃ is a safer alternative.[6]Borohydride reagents are more expensive than formic acid.Stoichiometric waste from the reducing agent.
Catalytic (Ru/C, H₂) Flammable H₂ gas under pressure.Initial catalyst cost can be high, but it is recyclable.Excellent atom economy, water is the only byproduct.[1][7][8][9][10]
Catalytic (CO₂, H₂) Flammable H₂ gas, high pressure.Catalyst cost, infrastructure for high-pressure reactions.Utilizes a renewable C1 source, high atom economy.[11]

Conclusion and Recommendations

The choice of an N,N-dimethylation method is a balance of substrate compatibility, scalability, cost, and safety.

  • The Eschweiler-Clarke reaction , while historically significant, is increasingly being replaced by milder alternatives, especially in the context of complex molecule synthesis.

  • Reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃) offers a robust, mild, and versatile laboratory-scale method with a broad substrate scope and is often the first choice for acid-sensitive substrates.

  • For process chemistry and large-scale synthesis where green chemistry principles are paramount, heterogeneous catalysis using Ru/C with formaldehyde and H₂ presents a highly efficient, clean, and sustainable option.[1][7][8][9][10]

  • Catalytic methylation using CO₂ is a promising technology for the future, and as catalyst efficiency improves, it may become a leading method for sustainable chemical manufacturing.[11]

By understanding the nuances of each method, researchers can select the optimal strategy to efficiently and effectively achieve their desired N,N-dimethylated products.

References

  • Liu, J., Song, Y., Wu, X., & Ma, L. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega, 6(35), 22504–22513. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6299. [Link]

  • Liu, J., Song, Y., Wu, X., & Ma, L. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega. [Link]

  • ChemRxiv. (2021). Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst. [Link]

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  • Tomishige, K., et al. (2017). Cu/CeO2‐catalyzed N‐methylation of anilines with CO2 and H2. Catalysis Science & Technology. [Link]

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  • ResearchGate. (2025). Reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica chloride under solvent-free conditions. [Link]

  • ResearchGate. (2022). Photo‐Induced C1 Substitution Using Methanol as a C1 Source. [Link]

  • Who we serve. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • ResearchGate. (2025). Eco-friendly N-mono-methylation of anilines with methanol as a sustainable C1 source via hydrogen borrowing: using new caffeine-derived ruthenium–NHC complex as high-efficiency and green catalyst. [Link]

  • Beller, M., et al. (2013). Selective Methylation of Amines with Carbon Dioxide and H2. Angewandte Chemie International Edition. [Link]

  • Mąkosza, M., et al. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific Reports. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information General experimental procedure. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). The Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • RSC Publishing. (n.d.). Methanol as the C1 source: redox coupling of nitrobenzenes and alcohols for the synthesis of benzimidazoles. [Link]

  • RSC Publishing. (n.d.). Metal-free C–H methylation and acetylation of heteroarenes with PEG-400. [Link]

  • Cambridge Open Engage. (2021). Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. [Link]

  • Beller, M., et al. (2016). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. [Link]

  • ResearchGate. (n.d.). C-Methylation Of Organic Substrates. A Comprehensive Overview. Part Iva. Methylating Agents Other Than Methane, Methanol, And Methyl Metals. [Link]

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  • DSpace@MIT. (n.d.). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. [Link]

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A Comparative Guide to the Transition-Metal-Free Synthesis of 2-Iodoanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodoanilines and Metal-Free Synthesis

2-Iodoanilines are indispensable building blocks in modern organic synthesis, particularly for the pharmaceutical and materials science industries. Their value lies in the strategic placement of two versatile functional groups on the aromatic ring: the amino group, a key pharmacophore and synthetic handle, and the iodo group, an exceptional leaving group for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. The synthesis of complex molecules, including many active pharmaceutical ingredients (APIs), often relies on the availability of high-purity 2-iodoaniline precursors.

Traditionally, the synthesis of aryl iodides has sometimes involved transition-metal catalysts. However, the drive towards greener, more cost-effective, and sustainable chemistry has intensified the focus on transition-metal-free methodologies.[1][2] Avoiding transition metals circumvents critical issues such as high catalyst cost, potential toxicity, and the need for rigorous, often expensive, purification steps to remove metal contaminants from the final product—a paramount concern in drug development.[2] This guide provides a comparative analysis of leading transition-metal-free methods for the regioselective synthesis of 2-iodoanilines, offering experimental insights and data to inform your selection of the optimal synthetic route.

Method 1: Decarboxylative Iodination of Anthranilic Acids

A highly effective and regioselective strategy for synthesizing 2-iodoanilines involves the decarboxylative iodination of readily available anthranilic acids. This approach offers excellent control over the position of iodination, as the starting material inherently possesses the desired 1,2-substitution pattern.

Mechanistic Rationale & Causality

This method leverages the inherent reactivity of anthranilic acids under specific oxidative conditions. A proposed reaction pathway involves a radical mechanism where molecular oxygen plays a crucial role.[3] The process is initiated by the formation of an iodine radical, which then facilitates the decarboxylation of the anthranilic acid, leading to an aryl radical. This radical is subsequently trapped by an iodine source to yield the final 2-iodoaniline product. The use of inexpensive potassium iodide (KI) and molecular iodine (I₂) as the iodine sources makes this method economically attractive.[3]

A key advantage of this protocol is its base-free and transition-metal-free nature, which enhances its functional group tolerance and simplifies the reaction setup.[3] The reaction is typically performed at elevated temperatures in a sealed vessel under an oxygen atmosphere to drive the transformation.[4]

Workflow: Decarboxylative Iodination

cluster_start Starting Materials Anthranilic_Acid Anthranilic Acid Derivative Reactor Autoclave Pressurized with O₂ (10 bar) Anthranilic_Acid->Reactor Iodine_Source KI / I₂ Iodine_Source->Reactor Solvent Acetonitrile (CH₃CN) Solvent->Reactor Heating Heat to 160-180 °C (4 hours) Reactor->Heating Workup Cooling, Dilution with Ethyl Acetate Heating->Workup Purification Flash Column Chromatography Workup->Purification Product 2-Iodoaniline Product Purification->Product

Caption: Workflow for decarboxylative iodination.

Experimental Protocol: Synthesis of 4-Chloro-2-iodoaniline[4]
  • Reactor Setup: To a 50 mL glass liner within a high-pressure autoclave, add 2-amino-5-chlorobenzoic acid (1.0 mmol, 171.6 mg), I₂ (0.5 equiv., 126.5 mg), and KI (0.6 equiv., 99.6 mg).

  • Solvent Addition: Add 10 mL of acetonitrile (CH₃CN) to the vessel.

  • Pressurization: Seal the autoclave and purge it by three cycles of pressurization and venting with O₂. Finally, pressurize the vessel with O₂ to 10 bar.

  • Reaction: Place the autoclave in a heating mantle and stir the reaction mixture at 180 °C for 4 hours.

  • Work-up: After the reaction is complete, cool the reactor with a water bath. Dilute the resulting solution with ethyl acetate and transfer it to a round-bottom flask.

  • Purification: Add silica gel to the flask and evaporate the volatiles under vacuum. Purify the adsorbed product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether = 1/50 v/v) to yield 4-chloro-2-iodoaniline.

Performance Data

This method demonstrates broad substrate scope with moderate to excellent yields.

Starting Material (Anthranilic Acid)Product (2-Iodoaniline)Yield (%)Reference
2-Aminobenzoic acid2-Iodoaniline72%[3]
2-Amino-5-bromobenzoic acid4-Bromo-2-iodoaniline90%[3]
2-Amino-5-chlorobenzoic acid4-Chloro-2-iodoaniline68%[4]
2-Amino-5-methoxybenzoic acid4-Methoxy-2-iodoaniline52%[4]
2-Amino-6-chlorobenzoic acid2-Chloro-6-iodoaniline46%[4]

Method 2: Direct Iodination with N-Iodosuccinimide (NIS)

Direct iodination of anilines using N-Iodosuccinimide (NIS) is a classic and widely used transition-metal-free method.[5][6] NIS is an electrophilic iodinating agent that is generally milder and easier to handle than molecular iodine.[7] The regioselectivity of this reaction is governed by the electronic properties of the aniline ring, with the strongly activating amino group directing iodination to the ortho and para positions.

Mechanistic Rationale & Causality

The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The amino group of the aniline activates the aromatic ring, making it sufficiently nucleophilic to attack the electrophilic iodine atom of NIS. A Wheland intermediate (sigma complex) is formed, which then loses a proton to regenerate aromaticity and yield the iodinated product.

The choice of solvent and the potential use of an acid catalyst can significantly influence the reaction rate and selectivity.[7] For instance, using polar aprotic solvents can facilitate the reaction, while catalytic amounts of a strong acid can protonate NIS, increasing its electrophilicity. A notable, environmentally friendly variation of this method involves performing the reaction in the solid state by grinding the reactants at room temperature, which can lead to very short reaction times and high yields.[8][9]

Mechanism: Electrophilic Aromatic Substitution with NIS

cluster_reactants Reactants Aniline Aniline Wheland Wheland Intermediate (Sigma Complex) Aniline->Wheland + NIS NIS N-Iodosuccinimide (NIS) Product Ortho/Para- Iodoaniline Wheland->Product - H⁺ Succinimide Succinimide Wheland->Succinimide - I⁺

Caption: SEAr mechanism for aniline iodination with NIS.

Experimental Protocol: Grinding Method for Iodination of Aniline[9]
  • Preparation: In a mortar, place aniline (1.0 mmol, 93 mg) and N-Iodosuccinimide (1.1 mmol, 247.5 mg).

  • Reaction: Grind the mixture with a pestle at room temperature for 5-8 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, add 10 mL of diethyl ether to the mortar and triturate the solid mixture.

  • Isolation: Filter the mixture to remove the succinimide byproduct.

  • Purification: Wash the organic filtrate with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product. The major product is typically p-iodoaniline, but o-iodoaniline is also formed.

Performance Data

The grinding method is notable for its high efficiency and short reaction times.

SubstrateProduct(s)Yield (%)Reaction Time (min)Reference
Aniline4-Iodoaniline & 2-Iodoaniline98% (mixture)5[9]
4-Nitroaniline2-Iodo-4-nitroaniline98%8[9]
4-Methylaniline2-Iodo-4-methylaniline99%6[9]

Comparative Analysis

Choosing the optimal method depends on the specific requirements of the synthesis, including the availability of the starting material, desired regioselectivity, and scalability.

FeatureMethod 1: Decarboxylative IodinationMethod 2: Direct Iodination (NIS)
Regioselectivity Excellent : Exclusively provides 2-iodoanilines.Moderate : Yields a mixture of ortho and para isomers, with para often predominating.[10]
Starting Material Substituted anthranilic acids.Substituted anilines.
Reagents KI, I₂, O₂N-Iodosuccinimide (NIS)
Conditions High temperature (160-180 °C), high pressure (10 bar O₂).[4]Mild (room temperature), especially with the grinding method.[8][9]
Reaction Time Longer (e.g., 4 hours).[4]Very short (5-8 minutes for grinding method).[8][9]
Key Advantage Unambiguous synthesis of the 2-iodo isomer.Operational simplicity, mild conditions, and speed.
Key Limitation Requires specific anthranilic acid precursors; harsh conditions.Lack of ortho-selectivity; requires separation of isomers.
Decision-Making Workflow

Start Start: Need 2-Iodoaniline Q1 Is strict ortho-regioselectivity absolutely critical? Start->Q1 Method1 Choose Method 1: Decarboxylative Iodination Q1->Method1 Yes Method2 Choose Method 2: Direct Iodination (NIS) Q1->Method2 No Q2 Is the corresponding anthranilic acid available? Method1->Q2 Consider_Alt Consider alternative routes or starting material synthesis Q2->Consider_Alt No End Proceed with Synthesis Q2->End Yes Isomer_Sep Be prepared for isomer separation Method2->Isomer_Sep Isomer_Sep->End

Caption: Guide for selecting a synthetic method.

Conclusion

Both decarboxylative iodination and direct iodination with NIS represent powerful, transition-metal-free strategies for accessing valuable iodoaniline scaffolds. For syntheses where absolute regiocontrol is paramount to produce a pure 2-iodoaniline isomer, the decarboxylative iodination of an anthranilic acid is the superior, albeit more condition-intensive, choice. Conversely, when speed, operational simplicity, and mild conditions are prioritized, and when the separation of ortho and para isomers is feasible, direct iodination with NIS offers a highly efficient and rapid alternative. The selection between these methods should be guided by a careful consideration of starting material availability, the stringent need for isomeric purity, and the desired scale of the reaction.

References

  • A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Iodination of Aniline. Chemical Education Xchange. Available at: [Link]

  • Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. Available at: [Link]

  • Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. Available at: [Link]

  • A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids und. RSC Publishing. Available at: [Link]

  • Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway. ResearchGate. Available at: [Link]

  • Iodination of Aniline. University of Central Arkansas. Available at: [Link]

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A Senior Application Scientist's Guide to the Reactivity of Halo-anilines in Cross-Coupling Reactions: Iodo vs. Bromo vs. Chloro

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of a Halogen in Synthesizing Privileged Scaffolds

Substituted anilines are fundamental building blocks in modern medicinal chemistry and materials science, forming the core of countless pharmaceuticals, agrochemicals, and organic electronics. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, provide the most robust and versatile methods for their synthesis. The choice of the starting halo-aniline—specifically, the nature of the halogen (I, Br, or Cl)—is a critical strategic decision that profoundly impacts reaction efficiency, cost, and scalability.

This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloro-anilines. We will move beyond the textbook generalization that reactivity follows the order I > Br > Cl and delve into the mechanistic underpinnings, present comparative experimental data, and offer practical guidance for catalyst selection and protocol design. This resource is intended for researchers, synthetic chemists, and drug development professionals seeking to optimize their synthetic routes and make informed decisions in experimental design.

The Mechanistic Basis of Reactivity: Bond Energies and Oxidative Addition

The disparate reactivity of halo-anilines is fundamentally governed by the strength of the carbon-halogen (C–X) bond and its cleavage during the rate-determining step of most cross-coupling catalytic cycles: oxidative addition . In this step, the low-valent palladium catalyst, typically Pd(0), inserts into the C–X bond, forming a high-valent Pd(II) complex.

The C–X bond dissociation energies (BDEs) for halobenzenes, which serve as a reliable proxy for halo-anilines, are a key indicator of the energy barrier for this step:

  • C–I: ~283 kJ/mol

  • C–Br: ~338 kJ/mol

  • C–Cl: ~401 kJ/mol

The significantly weaker C–I bond makes iodo-anilines highly susceptible to oxidative addition. This process is so facile that it can often be achieved with simple, first-generation palladium catalysts. Conversely, the much stronger C–Cl bond presents a formidable energy barrier, necessitating the use of sophisticated, highly active catalyst systems to enable the reaction to proceed efficiently. Bromo-anilines represent a practical and widely used intermediate, balancing reactivity with stability and cost.

This critical oxidative addition step is illustrated in the general catalytic cycle for Suzuki-Miyaura coupling shown below.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(X)L_n (Oxidative Addition Product) Pd0->PdII_ArX Oxidative Addition Ar-X (Rate-Determining Step) PdII_ArArB Ar-Pd(II)(Ar')L_n (Transmetalation Product) PdII_ArX->PdII_ArArB Transmetalation R-B(OR)2 + Base PdII_ArArB->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) PdII_ArArB->ArAr

Caption: General catalytic cycle for the Suzuki-Miyaura reaction. The initial oxidative addition of the halo-aniline (Ar-X) to the Pd(0) catalyst is typically the rate-limiting step.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for C–C bond formation. The choice of halo-aniline has a dramatic effect on the required reaction conditions.

Substrate (Aniline Derivative)HalogenCatalyst SystemTemp. (°C)Time (h)Yield (%)
4-IodoanilineIodoPd(PPh₃)₄80295
4-BromoanilineBromoPd(OAc)₂ / SPhos100892
4-ChloroanilineChloroPd₂(dba)₃ / XPhos1101888

Data are representative and compiled from various sources for illustrative purposes.

As the data clearly indicate:

  • Iodo-anilines: Are exceptionally reactive, often proceeding to completion at lower temperatures with classical, air-stable catalysts like Pd(PPh₃)₄. Their high reactivity makes them ideal for sensitive substrates or when mild conditions are paramount.

  • Bromo-anilines: Represent the workhorse of many labs. They require more active catalysts than iodo-anilines, often employing electron-rich, bulky phosphine ligands like SPhos, but the conditions are still generally moderate.

  • Chloro-anilines: Are the most challenging substrates. Their use was historically limited until the development of advanced catalyst systems. Buchwald ligands, such as XPhos and SPhos, and N-heterocyclic carbene (NHC) ligands are essential to overcome the high activation barrier of C–Cl bond cleavage. Reactions typically require higher temperatures and longer reaction times.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C–N bonds. The reactivity trend of halo-anilines in this reaction is analogous to that observed in Suzuki couplings. The challenge lies in the coupling of an amine with the halo-aniline, where the choice of halogen dictates the catalyst's required potency.

Halo-aniline SubstrateCoupling PartnerCatalyst SystemTemp. (°C)Time (h)Yield (%)
4-IodoanilineMorpholinePd₂(dba)₃ / BINAP90690
4-BromoanilineMorpholinePd(OAc)₂ / RuPhos1001294
4-ChloroanilineMorpholinePd₂(dba)₃ / BrettPhos1102491

Data are representative and compiled from various sources for illustrative purposes.

The trend persists: activating the C–Cl bond for C–N coupling requires highly sophisticated and sterically demanding ligands like BrettPhos. While excellent yields can be achieved for all three halo-anilines, the operational cost and complexity increase significantly when moving from iodine to chlorine.

Practical Considerations: A Trade-off between Reactivity, Cost, and Availability

The choice of halo-aniline is not merely a question of reactivity but also a strategic decision based on economics and project stage.

Decision_Matrix cluster_Iodo Iodo-anilines cluster_Bromo Bromo-anilines cluster_Chloro Chloro-anilines I_React Highest Reactivity I_Cond Mildest Conditions I_React->I_Cond I_Use Ideal For: - Complex, sensitive molecules - Early-stage discovery I_Cond->I_Use I_Cost Highest Cost I_Cost->I_Use B_React Good Reactivity B_Cond Moderate Conditions B_React->B_Cond B_Use The 'Workhorse': - Broad applicability - Scale-up campaigns B_Cond->B_Use B_Cost Moderate Cost B_Cost->B_Use C_React Lowest Reactivity C_Cond Harshest Conditions C_React->C_Cond C_Use Ideal For: - Large-scale manufacturing - Cost-driven projects C_Cond->C_Use C_Cost Lowest Cost C_Cost->C_Use

Caption: Decision matrix for selecting a halo-aniline based on project requirements.

  • Iodo-anilines: Best for initial route-scouting and proof-of-concept studies where success and mild conditions are prioritized over cost.

  • Bromo-anilines: Offer the best balance for general-purpose synthesis, from bench-scale to pilot plant. A vast number of catalysts are available and well-documented for activating C–Br bonds.

  • Chloro-anilines: Most attractive from a cost perspective, especially for large-scale industrial production. However, this cost benefit must be weighed against the higher cost of the specialized palladium catalysts and ligands required for their efficient coupling.

Validated Experimental Protocol: Suzuki-Miyaura Coupling of 4-Haloanilines

This section provides a self-validating, comparative protocol. The key variable is the catalyst system and temperature, which are adjusted to accommodate the reactivity of each halo-aniline.

Objective: To synthesize 4-aminobiphenyl from 4-haloaniline and phenylboronic acid.

Materials:

  • 4-Iodoaniline, 4-Bromoaniline, or 4-Chloroaniline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol)

  • Palladium Catalyst System (see table below)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Schlenk tube or microwave vial with a magnetic stir bar

Starting MaterialCatalyst PrecursorLigandCatalyst Loading (mol%)
4-IodoanilinePd(PPh₃)₄(none needed)2
4-BromoanilinePd(OAc)₂SPhos2
4-ChloroanilinePd₂(dba)₃XPhos2 (Pd), 4 (Ligand)

Experimental Workflow:

Experimental_Workflow A 1. Setup B Add halo-aniline (1 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (3 mmol) to vial. A->B C Add catalyst system (precursor + ligand). B->C D Seal vial, evacuate, and backfill with N2/Ar (3x). C->D E 2. Reaction F Add degassed Toluene/Water (5 mL) via syringe. E->F G Heat reaction at specified temperature with vigorous stirring. F->G H Monitor reaction by TLC or LC-MS. G->H I 3. Workup & Purification J Cool to RT. Dilute with EtOAc. Wash with water and brine. I->J K Dry organic layer (Na2SO4), filter, and concentrate. J->K L Purify by column chromatography. K->L

Caption: A standardized workflow for performing a comparative Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure:

  • Reagent Addition: To a dry Schlenk tube containing a magnetic stir bar, add the respective 4-haloaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous potassium carbonate (3.0 mmol).

  • Catalyst Addition: Add the appropriate palladium precursor and ligand as specified in the table. For the chloro-aniline, the Pd₂(dba)₃ and XPhos are added. For the bromo-aniline, Pd(OAc)₂ and SPhos are added. For the iodo-aniline, only Pd(PPh₃)₄ is needed.

  • Inerting: Seal the tube with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed 4:1 Toluene/Water mixture (5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath set to the appropriate temperature (80 °C for Iodo, 100 °C for Bromo, 110 °C for Chloro) and stir vigorously for the recommended time or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aminobiphenyl.

This parallel experimental design provides a direct and reliable comparison of the reactivity, allowing for an evidence-based selection of the optimal substrate and conditions for a given synthetic goal.

Conclusion

The reactivity of halo-anilines in palladium-catalyzed cross-coupling reactions follows the clear and mechanistically supported trend of I > Br > Cl. This reactivity is directly linked to the C–X bond dissociation energy, which dictates the kinetic barrier of the rate-limiting oxidative addition step.

  • Iodo-anilines offer the highest reactivity, enabling the use of mild conditions and simple catalysts, making them ideal for delicate substrates.

  • Bromo-anilines provide a robust and versatile balance of reactivity, cost, and stability, positioning them as the standard choice for a wide range of applications.

  • Chloro-anilines , while the most cost-effective, are the least reactive and demand the use of highly active, state-of-the-art catalyst systems to achieve efficient coupling.

The optimal choice is ultimately a function of the specific project goals, balancing the need for chemical efficiency, process robustness, and economic viability. A thorough understanding of these trade-offs empowers the modern chemist to design more intelligent and efficient synthetic routes.

References

  • Principles and Applications of Organotransition Metal Chemistry. Collman, J. P., Hegedus, L. S., Norton, J. R., & Finke, R. G. (1987). University Science Books. [Link]

  • Modern Palladium-Catalyzed Organic Reactions. Trost, B. M. (1998). Angewandte Chemie International Edition, 37(1-2), 204-233. [Link]

  • A General and Efficient Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides. Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Journal of the American Chemical Society, 120(37), 9722–9723. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Littke, A. F., & Fu, G. C. (2002). Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination. Hartwig, J. F. (2008). Inorganic Chemistry, 47(12), 4934-4947. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Surry, D. S., & Buchwald, S. L. (2008). Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

A Comparative Spectroscopic Guide to the Structural Confirmation of 2-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical comparison of spectroscopic methods to confirm the structure of 2-iodo-N,N-dimethylaniline. By leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will not only outline a robust protocol for structural verification but also provide the experimental rationale necessary to distinguish it from its isomers and related compounds.

The Analytical Challenge: Isomeric Differentiation

The synthesis of this compound can potentially yield isomeric impurities, primarily 3-iodo-N,N-dimethylaniline and 4-iodo-N,N-dimethylaniline. The subtle differences in the position of the iodine atom on the aromatic ring necessitate a multi-faceted analytical approach for unambiguous identification. This guide will demonstrate how a combination of spectroscopic techniques provides a self-validating system for structural confirmation.

Core Methodologies for Structural Elucidation

A conclusive structural analysis of this compound hinges on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, IR, and MS. Each technique offers a unique window into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. For this compound, we expect to see distinct signals for the aromatic protons and the N-methyl protons.

Expected ¹H NMR Spectral Features for this compound:

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityRationale
N(CH₃)₂~2.7 - 3.0Singlet (s)The six protons of the two methyl groups are chemically equivalent and have no adjacent protons to couple with.
Aromatic-H~6.5 - 7.8Multiplets (m)The four protons on the substituted benzene ring will exhibit complex splitting patterns due to spin-spin coupling. The ortho-position of the bulky iodine atom and the dimethylamino group will create a distinct pattern compared to the meta and para isomers.

Comparative Analysis with Isomers:

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Spectral Features for this compound:

CarbonExpected Chemical Shift (δ, ppm)Rationale
N(C H₃)₂~40 - 45The two methyl carbons are equivalent and appear in the aliphatic region.
Aromatic C -I~90 - 100The direct attachment of the heavy iodine atom causes a significant upfield shift for this carbon. This is a key diagnostic peak.
Aromatic C -N~150 - 155The carbon attached to the nitrogen of the dimethylamino group will be significantly deshielded.
Aromatic C-H~110 - 140The remaining four aromatic carbons will appear in this region, with their specific shifts influenced by the positions of the iodo and dimethylamino groups.

Comparative Analysis with Isomers:

The chemical shift of the carbon atom directly bonded to the iodine (C-I) is highly diagnostic. For 2-iodo-N-methylaniline, this carbon appears at approximately 109.99 ppm.[1] A similar value is expected for this compound. For the 3-iodo-N-methylaniline isomer, the C-I signal is shifted to around 95.31 ppm, and for the 4-iodo-N-methylaniline, it is found at approximately 129.30 ppm.[1][2] This significant difference in the C-I chemical shift provides a clear method for distinguishing between the ortho, meta, and para isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, we are interested in the C-N stretching, C-H stretching of the aromatic and methyl groups, and the out-of-plane bending vibrations of the aromatic C-H bonds, which can indicate the substitution pattern.

Expected IR Spectral Features for this compound:

Vibrational ModeExpected Frequency (cm⁻¹)Rationale
Aromatic C-H Stretch3000 - 3100Characteristic of C-H bonds on a benzene ring.
Aliphatic C-H Stretch2800 - 3000From the N-methyl groups.
C-N Stretch (Aromatic Amine)1340 - 1380Corresponds to the stretching of the bond between the aromatic ring and the nitrogen atom.
C=C Aromatic Ring Stretch1450 - 1600Multiple bands are expected in this region due to the vibrations of the benzene ring.
C-H Out-of-Plane Bending730 - 770For ortho-disubstituted benzene rings, a strong absorption band is typically observed in this region.

Comparative Analysis:

The most diagnostic feature in the IR spectrum for distinguishing ortho, meta, and para isomers is the pattern of C-H out-of-plane bending vibrations in the 650-850 cm⁻¹ region. An ortho-substituted ring, as in this compound, is expected to show a single strong band around 750 cm⁻¹. In contrast, a meta-substituted isomer would typically display two distinct bands, while a para-substituted isomer would show a single strong band at a higher frequency, usually between 800 and 850 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

Expected Mass Spectrum Features for this compound:

IonExpected m/zRationale
Molecular Ion [M]⁺247Corresponding to the molecular weight of C₈H₁₀IN.[3]
[M-CH₃]⁺232Loss of a methyl group from the dimethylamino moiety.
[M-I]⁺120Loss of the iodine atom.

Comparative Analysis:

While the molecular ion peak will be the same for all iodo-N,N-dimethylaniline isomers, the relative abundances of the fragment ions may differ. However, electron ionization mass spectra of ortho, meta, and para isomers of halogenated anilines can be very similar, making unambiguous differentiation by MS alone challenging. Therefore, MS is best used in conjunction with NMR and IR for definitive structural confirmation.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Sample Preparation for IR Analysis
  • For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) and acquire the spectrum in a liquid cell.

Sample Preparation for MS Analysis
  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

Visualization of the Analytical Workflow

Sources

The Decisive Advantage: 2-iodo-N,N-dimethylaniline as a Superior Precursor in Modern API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of Active Pharmaceutical Ingredient (API) synthesis, the choice of starting materials is a critical determinant of efficiency, yield, and overall process viability. Among the plethora of available building blocks, halogenated anilines serve as pivotal precursors for the construction of complex molecular architectures, largely through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of 2-iodo-N,N-dimethylaniline against its bromo and chloro counterparts, demonstrating its distinct advantages in key synthetic transformations crucial to modern drug development.

The Reactivity Imperative: Why the Halogen Matters

The enhanced performance of this compound in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the principles of organometallic chemistry. The reactivity of aryl halides in these transformations generally follows the order: Ar-I > Ar-Br > Ar-Cl >> Ar-F. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond (approximately 65 kcal/mol) is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle compared to the stronger C-Br (around 81 kcal/mol) and C-Cl (around 96 kcal/mol) bonds. This lower activation energy for the C-I bond cleavage translates to faster reaction rates, milder reaction conditions, and often, higher yields.

The following diagram illustrates the pivotal oxidative addition step in a typical palladium-catalyzed cross-coupling reaction.

Oxidative_Addition cluster_reactivity Reactivity Trend (Rate of Oxidative Addition) Pd0 Pd(0)L₂ (Active Catalyst) TS [L₂Pd---X---Ar]‡ (Transition State) Pd0->TS Oxidative Addition ArX 2-Halo-N,N-dimethylaniline (Ar-X) ArX->TS PdII Ar-Pd(II)-X(L₂) (Oxidative Addition Product) TS->PdII ArI Ar-I (Fastest) ArBr Ar-Br (Intermediate) ArCl Ar-Cl (Slowest) Kinase_Inhibitor_Synthesis Iodoaniline This compound (or similar iodo-aniline) Suzuki Suzuki-Miyaura Coupling Iodoaniline->Suzuki BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Suzuki Biaryl Biaryl Intermediate Suzuki->Biaryl Buchwald Buchwald-Hartwig Amination Biaryl->Buchwald Amine Amine (e.g., Piperazine derivative) Amine->Buchwald FinalProduct Kinase Inhibitor Scaffold Buchwald->FinalProduct

Figure 2: General synthetic workflow for a kinase inhibitor scaffold.

Experimental Protocols

To provide a practical basis for the application of this compound, the following are detailed, step-by-step methodologies for the key cross-coupling reactions discussed.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon. Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
  • Reaction Setup: In a round-bottom flask equipped with a condenser, add this compound (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and triethylamine (1.5 mmol).

  • Solvent and Alkene Addition: Add N,N-dimethylformamide (DMF, 5 mL) and n-butyl acrylate (1.2 mmol).

  • Reaction: Heat the mixture to 100 °C and stir for 6 hours under a nitrogen atmosphere. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and pour it into water. Extract with diethyl ether, and wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), Xantphos (0.024 mmol, 2.4 mol%), and cesium carbonate (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and toluene (5 mL).

  • Amine Addition: Add morpholine (1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat the mixture to 90 °C for 8 hours.

  • Work-up: After cooling, dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Conclusion: A Strategic Choice for Advanced Synthesis

References

  • Huang, W-S., et al. (2007). An Efficient Synthesis of Nilotinib (AMN107). Synthesis, (14), 2121-2124.
  • Yeori, A., et al. (2010).
  • Ueda, S., et al. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700-706.
  • Li, J., et al. (2020). Method for preparing nilotinib.
  • European Patent Office. (2020). Method of preparing nilotinib. EP 3305777 B1.
  • BenchChem. (2025). A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid. BenchChem Technical Guides.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Iodo-3,5-dimethylaniline. BenchChem Technical Guides.

A Senior Application Scientist's Guide to Validating the Purity of 2-iodo-N,N-dimethylaniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. 2-iodo-N,N-dimethylaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials, is no exception. Its purity directly impacts reaction kinetics, yield, and the impurity profile of subsequent products. This guide provides an in-depth, experience-driven framework for the validation of this compound purity, establishing a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical tool. We will explore the rationale behind methodological choices, compare HPLC with alternative techniques, and provide a detailed, self-validating protocol grounded in internationally recognized standards.

The Analytical Imperative: Why Purity Matters for this compound

This compound (C8H10IN, CAS No. 698-02-2) is a substituted aniline derivative.[1][2] Potential impurities in this compound can originate from several sources:

  • Starting Materials: Unreacted N,N-dimethylaniline or iodinating reagents.

  • Side-Products: Isomeric iodo-N,N-dimethylanilines (e.g., 3- or 4-iodo derivatives) or products of over-iodination.

  • Degradation Products: Compounds formed through oxidation or de-iodination upon exposure to light or air.

These impurities can act as catalysts, inhibitors, or competing reagents in subsequent synthetic steps, leading to unpredictable outcomes and the generation of difficult-to-remove, structurally similar impurities in the final product. Therefore, a highly specific, sensitive, and accurate analytical method is crucial for its quality control.

HPLC as the Gold Standard: A Comparative Analysis

While several techniques can assess the purity of organic compounds, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out for its suitability for non-volatile, polar to moderately non-polar compounds like this compound.

Technique Principle Advantages for this compound Limitations
RP-HPLC Differential partitioning between a non-polar stationary phase and a polar mobile phase.[3][4][5]High resolution for isomeric impurities; excellent quantitation accuracy and precision; non-destructive.Requires chromophore for UV detection (present in the analyte); solvent and column costs.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase based on boiling point and polarity.[6]High efficiency for volatile impurities.[6]Analyte has a relatively high boiling point, requiring high inlet temperatures that risk on-column degradation; less suitable for non-volatile degradation products.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for purity determination against a certified standard.[7][8]Provides absolute purity without a reference standard of the analyte itself; highly accurate and structurally informative.[9]Lower sensitivity compared to HPLC for trace impurities; requires expensive instrumentation and skilled operators; potential for peak overlap.
Titration Chemical reaction with a standardized solution to determine the concentration of the amine functional group.Inexpensive and simple for assaying the primary functional group.Non-specific; cannot distinguish between the target analyte and other basic impurities (e.g., unreacted N,N-dimethylaniline).

Given its superior ability to separate structurally similar impurities and provide precise quantification, HPLC is the preferred method for a comprehensive purity validation.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[10][11][12][13]

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: this compound reference standard of known purity (e.g., >99.5%).

  • Sample: Test batch of this compound.

Chromatographic Conditions
Parameter Condition Rationale
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run times for a standard 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 254 nmA common wavelength for aromatic compounds providing good sensitivity. A full UV scan of the analyte should be performed to confirm the optimal wavelength.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overload.
Gradient Elution See Table BelowA gradient is essential to elute any potential impurities that have a significantly different polarity from the main analyte, ensuring a comprehensive impurity profile.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
15.0 10 90
20.0 10 90
20.1 70 30

| 25.0 | 70 | 30 |

Procedure
  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard to achieve the same target concentration.

  • System Suitability: Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions in sequence.

Method Validation: The Cornerstone of Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[10][14][15]

Caption: Interconnectivity of ICH Q2(R1) validation parameters.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities. This is achieved by spiking the sample with known related substances (e.g., N,N-dimethylaniline, 4-iodo-N,N-dimethylaniline) and demonstrating baseline resolution.

  • Linearity: Analyze a series of solutions over a range of concentrations (e.g., 50% to 150% of the target concentration). The method is linear if the correlation coefficient (r²) of the calibration curve is ≥ 0.999.

  • Accuracy: Determine the recovery of the analyte in a spiked matrix. Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze six replicate samples on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. The results should be comparable to the initial precision study.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for quantifying impurities and is often determined as the concentration where the signal-to-noise ratio is approximately 10:1.

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±0.1 mL/min) to assess the method's reliability during normal use. The system suitability criteria must still be met under these varied conditions.

Data Interpretation and Purity Calculation

The purity of the this compound sample is typically determined by an area percent normalization method.

Calculation: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

This calculation assumes that all components have a similar UV response at the chosen wavelength. For higher accuracy, especially for quantifying known impurities, a reference standard for each impurity should be used to calculate a relative response factor (RRF).

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting A Weigh Standard & Sample B Dissolve in Diluent (0.5 mg/mL) A->B C System Suitability Check (5x Standard Injections) B->C D Inject Blank, Standard, & Sample C->D E Acquire Chromatographic Data D->E F Integrate Peaks E->F G Calculate Purity (% Area) F->G H Generate Report with Validation Data G->H

Caption: Standard workflow for HPLC purity analysis.

Conclusion

Validating the purity of this compound is a critical step in ensuring the quality and consistency of downstream chemical processes. While several analytical techniques exist, RP-HPLC offers an unparalleled combination of specificity, accuracy, and robustness for this purpose. By following a structured protocol grounded in established guidelines like ICH Q2(R1), researchers and drug development professionals can establish a trustworthy, self-validating method. This not only ensures compliance with regulatory expectations but also builds a foundation of scientific integrity into the very first steps of the development lifecycle.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). US Pharmacopeia.
  • A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Determining and reporting purity of organic molecules: why qNMR. PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • <621> CHROMATOGRAPHY. USP.
  • Understanding the Latest Revisions to USP <621>. Agilent.
  • <621> Chromatography - US Pharmacopeia (USP). US Pharmacopeia.
  • 〈621〉 Chromatography. BioGlobaX.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • What is Gas Chromatography?. Teledyne Labs.
  • This compound 698-02-2 wiki. Guidechem.
  • This compound | C8H10IN | CID 3013933. PubChem.

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A Comparative Guide to Catalysts for Aniline N-Alkylation: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding crucial intermediates for pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst is paramount, dictating the efficiency, selectivity, and sustainability of this process. This guide provides an in-depth comparative analysis of various catalytic systems for aniline N-alkylation, grounded in experimental data and mechanistic insights to empower researchers in catalyst selection and process optimization.

The Landscape of Catalytic N-Alkylation of Anilines

The direct N-alkylation of anilines with alcohols, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, has emerged as a green and atom-economical alternative to traditional methods using alkyl halides. This approach, where the alcohol is transiently oxidized to an aldehyde that then undergoes reductive amination with the aniline, generates water as the primary byproduct. The catalytic landscape for this transformation is diverse, broadly categorized into heterogeneous, homogeneous, and biocatalytic systems.

Comparative Analysis of Leading Catalyst Systems

The selection of an optimal catalyst hinges on a balance of activity, selectivity, cost, and reusability. Below is a comparative overview of prominent catalyst classes for the N-alkylation of aniline with benzyl alcohol, a benchmark reaction in this field.

Heterogeneous Catalysts: The Workhorses of Industrial Synthesis

Heterogeneous catalysts are favored for their ease of separation and potential for reuse, making them attractive for industrial applications.

Key Performance Metrics of Heterogeneous Catalysts:

Catalyst SystemSupportAniline Conversion (%)Selectivity to N-Benzylaniline (%)Reusability (Cycles)Reference
Non-Noble Metal Catalysts
Ni/θ-Al₂O₃θ-AluminaHigh (TON > precious metals)HighNot specified[1]
Ni(30)/O-clayOrganoclay7075 (to imine)4[2]
CoNₓ@NCN-doped Carbon>99>99Not specified[3]
Noble Metal Catalysts
Au/TiO₂-VSTitania>99923[4]
Pd/CCarbonUp to 99High3[5]
Ag/CaSBA-15Mesoporous Silica98 (benzyl alcohol conv.)>99 (to imine)5[2]

In-depth Analysis:

  • Non-Noble Metal Catalysts: Nickel-based catalysts, particularly Ni/θ-Al₂O₃, have demonstrated impressive turnover numbers (TONs), even surpassing some precious metal catalysts.[1] The activity of these catalysts is highly dependent on the support, with acid-base bifunctional supports showing enhanced performance.[1] Cobalt nanoparticles supported on nitrogen-doped carbon (CoNₓ@NC) have also shown exceptional activity and selectivity.[3] While generally less expensive than their noble metal counterparts, they may require higher reaction temperatures.

  • Noble Metal Catalysts: Gold nanoparticles supported on titania (Au/TiO₂) are highly active and selective for the N-alkylation of aniline with benzyl alcohol, even at low catalyst loadings.[4] Palladium on carbon (Pd/C) is a versatile and widely used catalyst, demonstrating high yields and good reusability.[5] Silver-based catalysts have also been explored, showing high conversion of the alcohol with excellent selectivity towards the imine intermediate.[2]

Homogeneous Catalysts: Precision and Mild Reaction Conditions

Homogeneous catalysts offer the advantage of well-defined active sites, often leading to higher selectivity and milder reaction conditions. However, their separation from the reaction mixture can be challenging.

Prominent Homogeneous Catalyst Systems:

  • Manganese Pincer Complexes: Defined PNP manganese pincer complexes have emerged as effective non-noble metal homogeneous catalysts for the selective N-monoalkylation of anilines with a broad range of alcohols. These reactions can proceed under relatively mild conditions (80-100 °C).[6]

  • Iridium and Ruthenium Complexes: NHC-Ir(III) and NHC-Ru(II) complexes are highly efficient for the N-alkylation of anilines with benzyl alcohols, with iridium complexes generally showing superior performance.[7] These reactions can often be performed in solvent-free media.

Biocatalysts: The Green and Selective Alternative

Biocatalysis, utilizing enzymes such as reductive aminases (RedAms), offers a highly selective and environmentally benign approach to N-alkylation.

Performance of Reductive Aminases:

While extensive data on the direct N-alkylation of aniline with alcohols using RedAms is still emerging, studies on the reductive amination of ketones with aniline demonstrate the potential of this catalyst class. For instance, the reductive amination of cyclohexanone with aniline has been shown to achieve up to 99% conversion.[8] These reactions are typically performed in aqueous buffer solutions under mild conditions (e.g., 25 °C).[9]

Advantages:

  • High chemo-, regio-, and stereoselectivity.

  • Mild reaction conditions (temperature, pH).

  • Environmentally friendly (aqueous media, biodegradable catalyst).

Challenges:

  • Substrate scope can be limited.

  • Enzyme stability and cost can be a concern for large-scale applications.

Mechanistic Insights: The "Borrowing Hydrogen" Pathway

The N-alkylation of anilines with alcohols catalyzed by many of the aforementioned systems proceeds via the "borrowing hydrogen" mechanism. This catalytic cycle can be broken down into three key steps:

  • Alcohol Dehydrogenation: The metal catalyst facilitates the dehydrogenation of the alcohol to the corresponding aldehyde.

  • Imine Formation: The in situ generated aldehyde reacts with aniline to form an imine intermediate.

  • Imine Hydrogenation: The metal hydride species, formed in the first step, hydrogenates the imine to yield the N-alkylated aniline product and regenerate the catalyst.

Borrowing Hydrogen Mechanism cluster_0 Catalytic Cycle Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde 1. Dehydrogenation (Catalyst) Imine Imine Aldehyde->Imine 2. Condensation (+ Aniline, - H2O) N-Alkylated Aniline N-Alkylated Aniline Imine->N-Alkylated Aniline 3. Hydrogenation (Catalyst-H2) Catalyst Catalyst Catalyst-H2 Catalyst-H2 Catalyst->Catalyst-H2 + H2 Catalyst-H2->Catalyst - H2

Caption: The "Borrowing Hydrogen" mechanism for aniline N-alkylation with alcohols.

The nature of the catalyst significantly influences each step. For instance, the oxophilicity of the metal and the nature of the support in heterogeneous catalysts can affect the rate of alcohol dehydrogenation. In homogeneous catalysis, the ligand environment around the metal center plays a crucial role in tuning the catalyst's activity and selectivity.

Experimental Protocols: A Guide to Catalyst Evaluation

To facilitate the comparative study of catalysts for aniline N-alkylation, a general experimental protocol is provided below. This protocol can be adapted based on the specific catalyst system being investigated.

General Procedure for Heterogeneous Catalyst Screening

Heterogeneous Catalyst Screening Workflow Start Start Reaction_Setup Reaction Setup: - Aniline (1 mmol) - Benzyl Alcohol (1.2 mmol) - Catalyst (e.g., 5 mol%) - Solvent (e.g., Toluene, 5 mL) - Optional: Base Start->Reaction_Setup Reaction Reaction: - Heat to desired temperature (e.g., 110-150 °C) - Stir for a set time (e.g., 12-24 h) Reaction_Setup->Reaction Workup Work-up: - Cool to room temperature - Filter to remove catalyst Reaction->Workup Analysis Analysis: - Analyze filtrate by GC/GC-MS - Determine conversion and selectivity Workup->Analysis End End Analysis->End

Caption: A typical workflow for screening heterogeneous catalysts.

Step-by-step Methodology:

  • Catalyst Preparation/Pre-treatment: Ensure the catalyst is properly prepared and activated according to the supplier's or literature's recommendations.

  • Reaction Setup: In a reaction vessel, combine aniline, benzyl alcohol, the heterogeneous catalyst, and a suitable solvent (e.g., toluene, xylene). If required, add a base.

  • Reaction: Heat the mixture to the desired temperature under an inert atmosphere (e.g., nitrogen or argon) and stir for the specified duration.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration or centrifugation.

  • Analysis: Analyze the filtrate using GC or GC-MS to determine the conversion of aniline and the selectivity for the N-alkylated product.

  • Catalyst Reusability Test: Wash the recovered catalyst with a suitable solvent, dry it, and reuse it in a subsequent reaction under the same conditions to evaluate its stability and reusability.

General Procedure for Homogeneous Catalyst Screening

The protocol is similar to that for heterogeneous catalysts, with the main difference being the work-up procedure. After the reaction, the solvent is typically removed under reduced pressure, and the residue is purified by column chromatography to isolate the product and separate it from the catalyst.

General Procedure for Biocatalytic N-Alkylation
  • Reaction Setup: In a suitable vessel, prepare a buffer solution (e.g., Tris-HCl, pH 9.0). Add the reductive aminase, a cofactor (e.g., NADP⁺), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase). Then, add the aniline and the alcohol.[9]

  • Reaction: Incubate the mixture at a controlled temperature (e.g., 25-30 °C) with shaking.

  • Work-up and Analysis: After the reaction, quench the reaction and extract the product with an organic solvent. Analyze the organic phase by GC or HPLC to determine the conversion and selectivity.

Conclusion and Future Outlook

The field of aniline N-alkylation is rich with catalytic options, each with its own set of advantages and challenges.

  • Heterogeneous catalysts , particularly those based on non-noble metals like nickel and cobalt, offer a cost-effective and scalable solution for industrial applications.

  • Homogeneous catalysts provide high selectivity and operate under milder conditions, making them ideal for the synthesis of complex, high-value molecules.

  • Biocatalysts represent the frontier of green chemistry, offering unparalleled selectivity and mild reaction conditions, although their broader applicability and scalability are still under active development.

The future of catalyst development for aniline N-alkylation will likely focus on the design of more robust and recyclable non-noble metal heterogeneous catalysts, the development of more active and stable homogeneous catalysts that can be easily separated, and the engineering of novel biocatalysts with broader substrate scopes and improved stability. The continued exploration of these diverse catalytic systems will undoubtedly lead to more efficient, selective, and sustainable methods for the synthesis of N-alkylated anilines, benefiting both the chemical industry and pharmaceutical development.

References

[2] Poman, A., Kamble, P., Rathod, V., & Kantam, M. L. (2025). Alkylation of Aniline with Benzyl Alcohol by Using Ni/O‐Clay: Kinetic Studies. ResearchGate. [5] Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(15), 2249-2254. [10] Bayguzina, A. R., & Khusnutdinov, R. I. (2021). Catalytic N-Alkylation of Anilines. Russian Journal of General Chemistry, 91(3), 305-347. [7] Anonymous. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4987-5000. [6] Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12931. [11] Anonymous. (2025). N‐Alkylation of aniline with benzyl alcohol. ResearchGate. [3] Anonymous. (2022). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. ResearchGate. [12] Vellakkaran, M., Singh, K., & Banerjee, D. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis, 7(11), 7773-7779. [13] Anonymous. (2021). N-Alkylation of aniline with benzyl alcohol: Testing of cobalt catalysts. ResearchGate. [1] Shimizu, K. I., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis, 3(7), 1546-1553. [14] Anonymous. (2025). N‐alkylation of various amides with benzyl alcohol catalyzed by... ResearchGate. [15] Caravati, M., et al. (2018). Enhanced Activity of Au/NiO Nanohybrids for the Reductive Amination of Benzyl Alcohol. Catalysts, 8(11), 536. [16] Anonymous. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [17] Reddy, B. V. S., et al. (2018). Bimetallic Pd–Au/TiO2 Nanoparticles: An Efficient and Sustainable Heterogeneous Catalyst for Rapid Catalytic Hydrogen Transfer Reduction of Nitroarenes. ACS Omega, 3(11), 15682-15690. [4] He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(50), 9733-9736. [8] Slabu, I., et al. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. Journal of Biological Chemistry, 295(26), 8769-8780. [18] Liu, Y., et al. (2021). Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions. ACS Omega, 6(5), 3849-3857. [19] Wang, Y., et al. (2023). Rational Engineering of Mesorhizobium Imine Reductase for Improved Synthesis of N-Benzyl Cyclo-tertiary Amines. International Journal of Molecular Sciences, 24(13), 10803. [20] Anonymous. (2022). N‐Alkylation of aniline with benzyl alcohol. ResearchGate. [21] Garbarino, G., et al. (2019). A study of Ni/La-Al2O3 catalysts: A competitive system for CO2 methanation. Applied Catalysis B: Environmental, 248, 286-297. Edwards, J. K., et al. (2013). One-pot photo-reductive N-alkylation of aniline and nitroarene derivatives with primary alcohols over Au–TiO2. Catalysis Science & Technology, 3(1), 183-189. Anonymous. (2021). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. ResearchGate. [9] Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 786441.

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-iodo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Essential Safety and Handling Information

Handling 2-iodo-N,N-dimethylaniline, a halogenated aromatic amine, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound, ensuring both personal safety and environmental integrity.

Hazard Identification and Risk Assessment: Understanding the Threat

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] Aromatic amines can be readily absorbed through the skin and may cause systemic effects.

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[1]

  • Carcinogenicity: Suspected of causing cancer. Many aromatic amines are classified as potential or known carcinogens.

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment must consider the quantity of the chemical being used, the potential for aerosol generation, and the specific experimental conditions.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when working with this compound. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Tightly fitting safety goggles and a face shield.Double-gloving with a heavier-duty outer glove (e.g., thicker nitrile or neoprene) over a standard nitrile inner glove.A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.All handling of the solid should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
Solution Preparation and Transfers Chemical splash goggles and a face shield.Double-gloving with chemically resistant gloves. Butyl rubber or Viton™ may offer longer breakthrough times than nitrile for aromatic amines.A lab coat, long pants, and closed-toe shoes. A chemical-resistant apron is highly recommended.All work should be conducted in a chemical fume hood.
Running Reactions and Work-up Chemical splash goggles and a face shield.Double-gloving with chemically resistant gloves. Regularly inspect and change gloves, especially the outer pair.A lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant suit for larger-scale operations.Work must be performed in a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™).A chemical-resistant suit or apron and chemically resistant boots.A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.
Waste Disposal Tightly fitting safety goggles.Chemically resistant gloves.A lab coat, long pants, and closed-toe shoes.Not typically required if handling sealed waste containers in a well-ventilated area.

Glove Selection Rationale:

Aromatic and halogenated hydrocarbons are known to attack many common glove materials.[2] While nitrile gloves are a common choice in laboratories, they may not provide sufficient protection for prolonged contact with this compound. Butyl rubber is often recommended for handling aromatic amines.[2] Given the lack of specific breakthrough time data for this compound, a conservative approach of double-gloving, with a more robust outer glove, is a critical risk mitigation strategy. Always inspect gloves for any signs of degradation before and during use.

Respiratory Protection Rationale:

The need for respiratory protection is dictated by the potential for airborne exposure. For its analog, N,N-dimethylaniline, the Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 5 ppm averaged over an 8-hour workshift, and the National Institute for Occupational Safety and Health (NIOSH) has a recommended exposure limit (REL) of 5 ppm as a 10-hour time-weighted average (TWA) and a 10 ppm short-term exposure limit (STEL).[3] Given the toxicity of this compound, all operations that could generate dust or aerosols must be conducted within a chemical fume hood to keep exposures well below these limits.

PPE_Decision_Workflow cluster_0 Risk Assessment cluster_2 Specific Recommendations Start Start: Handling this compound Assess_Task Assess Task: - Weighing - Solution Prep - Reaction - Spill - Waste Start->Assess_Task Eye_Face Eye/Face Protection Assess_Task->Eye_Face All Tasks Hand Hand Protection Assess_Task->Hand All Tasks Body Body Protection Assess_Task->Body All Tasks Respiratory Respiratory Protection Assess_Task->Respiratory Weighing, Solutions, Reactions, Spills Goggles_Shield Goggles & Face Shield Eye_Face->Goggles_Shield Double_Gloves Double Gloves: Inner: Nitrile Outer: Butyl/Viton/Thick Nitrile Hand->Double_Gloves Lab_Coat_Apron Lab Coat, Long Pants, Closed-toe Shoes (+/- Chem-Resistant Apron/Suit) Body->Lab_Coat_Apron Fume_Hood Chemical Fume Hood Respiratory->Fume_Hood Respirator NIOSH-approved Respirator (Organic Vapor Cartridge or SCBA) Respiratory->Respirator

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is paramount to minimizing exposure and preventing accidents.

3.1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control the release of vapors and dust.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite or sand), a sealed waste container, and the appropriate PPE for cleanup should be readily available.

3.2. Handling Procedures:

  • Personal Protective Equipment: Don all required PPE before entering the designated handling area.

  • Weighing: If weighing the solid, do so within the chemical fume hood to prevent inhalation of dust. Use a tared container to minimize transfers.

  • Transfers: Conduct all transfers of the solid or its solutions within the chemical fume hood. Use a spatula for solids and a pipette or syringe for liquids. Avoid creating dust or splashes.

  • Heating: If heating is required, use a well-controlled heating source such as a heating mantle or an oil bath. Be aware that the vapor pressure of the compound will increase with temperature.

  • Housekeeping: Keep the work area clean and uncluttered. Clean up any minor drips or spills immediately with an appropriate absorbent material.

3.3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and sources of ignition.[5]

  • Store separately from strong oxidizing agents and acids.

  • The container should be stored in a secondary container to contain any potential leaks.

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal of this compound and its contaminated waste is a critical component of safe laboratory practice and environmental stewardship.

4.1. Waste Segregation and Collection:

  • Hazardous Waste Determination: All waste containing this compound, including unreacted starting material, reaction byproducts, contaminated solvents, and disposable labware, must be treated as hazardous waste.[6]

  • Waste Containers: Use separate, clearly labeled, and leak-proof containers for the collection of halogenated aromatic amine waste.[7][8] The container material must be compatible with the waste.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste stream.[6]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[8]

4.2. Spill Cleanup and Decontamination:

  • Evacuate: In the event of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety office.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Absorb: Wearing the appropriate PPE, contain the spill and absorb it with an inert material.[9]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

4.3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

  • Never dispose of this compound down the drain or in the regular trash.[7]

By adhering to these detailed procedures, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Creely, J., & Cherrie, J. W. (2014). Permeation Tests of Glove and Clothing Materials Against Sensitizing Chemicals Using Diphenylmethane Diisocyanate as an Example. Annals of Occupational Hygiene, 58(7), 876–885. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure: Acutely Toxic Chemicals. Retrieved from [Link]

  • Ohio State University. (n.d.). Glove Selection - Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2019, October 30). NIOSH Pocket Guide to Chemical Hazards: N,N-Dimethylaniline. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards: N,N-DIMETHYLANILINE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet: N,N-Dimethylaniline. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PENTA s.r.o. (2024, November 28). Safety Data Sheet: N,N-Dimethylaniline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.